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  • Product: Fluetizolam
  • CAS: 40054-88-4

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Mechanism of Action of Fluetizolam on GABA-A Receptors

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug. It is not approved for medical use and its safety and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug. It is not approved for medical use and its safety and efficacy have not been established in formal clinical trials. This document is intended for informational and research purposes only.

Executive Summary

Fluetizolam, a thienotriazolodiazepine, is structurally related to benzodiazepines and is presumed to exert its sedative, anxiolytic, and muscle relaxant effects through interaction with γ-aminobutyric acid type A (GABA-A) receptors.[1] These receptors are the primary mediators of fast inhibitory neurotransmission in the central nervous system. This guide elucidates the mechanism of action of compounds like fluetizolam at the GABA-A receptor, providing a detailed overview of the underlying molecular interactions, experimental protocols for characterization, and available quantitative data for closely related analogs. Due to a lack of specific published experimental data for fluetizolam, this guide utilizes data from its close analog, etizolam, to illustrate the pharmacological profile.

Core Mechanism of Action: Positive Allosteric Modulation

Fluetizolam, like other benzodiazepines and thienodiazepines, does not directly activate the GABA-A receptor. Instead, it acts as a positive allosteric modulator .[2][3] This means it binds to a site on the receptor that is distinct from the binding site of the endogenous ligand, GABA.[2][3]

The binding of fluetizolam to this allosteric site induces a conformational change in the receptor that increases the affinity of GABA for its own binding site.[3] This potentiation of GABA's effect leads to an increased frequency of the chloride ion (Cl-) channel opening, resulting in a greater influx of chloride ions into the neuron.[3] The increased intracellular chloride concentration hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an overall inhibitory effect on neurotransmission.

The benzodiazepine binding site is located at the interface between the α and γ subunits of the heteropentameric GABA-A receptor.[3] The specific α subunit isoform (α1, α2, α3, or α5) present in the receptor complex influences the pharmacological effects of the binding ligand.[4] For instance, it is generally considered that binding to α1-containing receptors is associated with sedative effects, while interaction with α2- and α3-containing receptors mediates anxiolytic and muscle relaxant properties.[4]

Quantitative Pharmacological Data (Etizolam as an Analog)

CompoundReceptor SubtypeBinding Affinity (Ki) [nmol/L]Efficacy (EC50) [nmol/L]Potentiation of GABA-induced Current
Etizolamα1β2γ2S4.59273% increase
Alprazolam (comparator)α1β2γ2S7.95698% increase

Data sourced from a study on etizolam's effects on rat cortical membranes and human cloned GABA-A receptors expressed in oocytes.

Signaling Pathway and Logical Relationships

The following diagrams illustrate the molecular interactions and experimental logic pertinent to the study of fluetizolam's mechanism of action.

GABA_A_Modulation cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_effect Cellular Effect GABA_site GABA Binding Site (α/β interface) Cl_channel Chloride (Cl-) Channel GABA_site->Cl_channel Increases Channel Opening Frequency BZD_site Benzodiazepine Site (α/γ interface) BZD_site->GABA_site Induces Conformational Change Increases GABA Affinity Cl_influx Increased Cl- Influx Cl_channel->Cl_influx Allows GABA GABA GABA->GABA_site Binds to Fluetizolam Fluetizolam Fluetizolam->BZD_site Binds to (Allosteric Site) Hyperpolarization Neuronal Hyperpolarization Cl_influx->Hyperpolarization Leads to Inhibition Inhibition of Action Potential Hyperpolarization->Inhibition Results in

GABA-A Receptor Positive Allosteric Modulation by Fluetizolam.

Experimental Protocols

The characterization of a compound like fluetizolam at the GABA-A receptor involves two primary types of experiments: radioligand binding assays to determine its affinity for the receptor and electrophysiological assays to measure its functional effect on receptor activity.

Radioligand Binding Assay

This protocol is used to determine the binding affinity (Ki) of fluetizolam for the benzodiazepine site on the GABA-A receptor.

Objective: To measure the displacement of a known radiolabeled ligand from the benzodiazepine binding site by fluetizolam.

Materials:

  • Radioligand: [3H]flunitrazepam or [3H]Ro15-1788 (a benzodiazepine antagonist).

  • Membrane Preparation: Synaptosomal membranes prepared from rodent cerebral cortex or from cell lines (e.g., HEK293) recombinantly expressing specific GABA-A receptor subtypes.

  • Test Compound: Fluetizolam, dissolved in a suitable solvent (e.g., DMSO) and serially diluted.

  • Non-specific Binding Control: A high concentration of a non-radiolabeled benzodiazepine (e.g., diazepam or clonazepam) to determine non-specific binding.

  • Assay Buffer: e.g., Tris-HCl buffer, pH 7.4.

  • Filtration Apparatus: A cell harvester to separate bound from free radioligand.

  • Scintillation Counter: To measure radioactivity.

Procedure:

  • Membrane Preparation: Homogenize brain tissue or cells expressing the target receptor in ice-cold buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA. Resuspend the final membrane pellet in the assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of the radioligand (typically at or below its Kd value), and varying concentrations of fluetizolam.

  • Incubation: Incubate the plates at a controlled temperature (e.g., 4°C) for a sufficient time to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of fluetizolam. Determine the IC50 value (the concentration of fluetizolam that inhibits 50% of the specific binding of the radioligand). Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology in Xenopus Oocytes

This protocol is used to determine the functional modulation (efficacy) of GABA-A receptors by fluetizolam.

Objective: To measure the potentiation of GABA-induced chloride currents by fluetizolam in oocytes expressing specific GABA-A receptor subtypes.

Materials:

  • Xenopus laevis oocytes: Stage V-VI oocytes.

  • cRNA: Capped RNA transcripts for the desired α, β, and γ GABA-A receptor subunits.

  • Injection System: Nanoject or equivalent microinjection apparatus.

  • TEVC setup: Amplifier, voltage and current electrodes, perfusion system, and recording chamber.

  • Recording Solution: Oocyte Ringer's solution (e.g., containing NaCl, KCl, CaCl2, MgCl2, HEPES, at pH 7.5).

  • Agonist: GABA.

  • Test Compound: Fluetizolam.

Procedure:

  • Oocyte Preparation and Injection: Harvest and defolliculate oocytes from a female Xenopus laevis. Inject each oocyte with a mixture of the cRNAs for the desired GABA-A receptor subunits and incubate for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording: Place an oocyte in the recording chamber and impale it with two microelectrodes (one for voltage clamping and one for current injection). Clamp the oocyte membrane potential at a holding potential of -60 to -80 mV.

  • GABA Application: Perfuse the oocyte with a concentration of GABA that elicits a submaximal response (e.g., EC10-EC20). This establishes a baseline GABA-induced current.

  • Fluetizolam Co-application: Co-perfuse the oocyte with the same concentration of GABA plus varying concentrations of fluetizolam.

  • Data Acquisition: Record the changes in the amplitude of the GABA-induced chloride current in the presence of fluetizolam.

  • Data Analysis: Plot the percentage potentiation of the GABA current as a function of the log concentration of fluetizolam. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of fluetizolam that produces 50% of its maximal effect) and the maximum potentiation.

Experimental_Workflow cluster_binding Binding Affinity Determination cluster_function Functional Characterization prep Prepare Receptor Membranes (Brain tissue or cell lines) assay Radioligand Binding Assay (Displacement of [3H]flunitrazepam) prep->assay analyze_binding Data Analysis (IC50 -> Ki calculation) assay->analyze_binding conclusion Pharmacological Profile (Affinity and Efficacy) analyze_binding->conclusion inject Inject Xenopus Oocytes (with GABA-A subunit cRNA) record Two-Electrode Voltage Clamp (TEVC Recording) inject->record analyze_function Data Analysis (EC50 and Max Potentiation) record->analyze_function analyze_function->conclusion

Workflow for Characterizing Fluetizolam's Action on GABA-A Receptors.

Conclusion

Fluetizolam is a thienotriazolodiazepine that functions as a positive allosteric modulator of GABA-A receptors. Its mechanism of action involves binding to the benzodiazepine site at the α/γ subunit interface, which enhances the affinity of GABA for its binding site and increases the frequency of chloride channel opening. This leads to neuronal hyperpolarization and an overall inhibitory effect in the central nervous system. While specific quantitative data for fluetizolam remain to be published, the pharmacological profile of its close analog, etizolam, demonstrates high-affinity binding and potentiation of GABA-induced currents, consistent with the effects of classical benzodiazepines. The detailed experimental protocols provided herein outline the standard methodologies for the in-vitro characterization of such compounds, enabling further research into the precise pharmacological properties of fluetizolam and other novel psychoactive substances.

References

Exploratory

Fluetizolam CAS number and IUPAC nomenclature

For Researchers, Scientists, and Drug Development Professionals Abstract Fluetizolam is a thienotriazolodiazepine derivative that has garnered interest within the scientific community for its potent sedative and anxiolyt...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam is a thienotriazolodiazepine derivative that has garnered interest within the scientific community for its potent sedative and anxiolytic properties. As a designer drug, its pharmacological and toxicological profiles are still under investigation, making it a compound of significant interest for forensic and pharmacological research. This technical guide provides a detailed overview of Fluetizolam, including its chemical identifiers, physicochemical properties, and its mechanism of action as a positive allosteric modulator of the GABA-A receptor. This document also outlines representative experimental protocols for its synthesis, analysis, and in vitro characterization, and presents a visualization of its signaling pathway.

Chemical Identification and Nomenclature

Fluetizolam is a synthetic compound belonging to the thienodiazepine class, which are analogues of benzodiazepines where the benzene ring is replaced by a thiophene ring.

  • CAS Number : 40054-88-4

  • IUPAC Nomenclature :

    • 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.02,6]trideca-2(6),4,7,10,12-pentaene[1][2][3][4]

    • 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][5]triazolo[4,3-a][5]diazepine[1][6][7][8]

Physicochemical and Pharmacological Data

The following tables summarize the key quantitative data for Fluetizolam.

Table 1: Physicochemical Properties of Fluetizolam

PropertyValueReference
Molecular FormulaC₁₇H₁₅FN₄S[1][3][6][7]
Molecular Weight326.4 g/mol [3][4][5]
Purity (typical)≥98%[7]
UV max (in Ethanol)242 nm[7]

Table 2: Solubility Data

SolventSolubilityReference
DMF5 mg/mL[7][9]
DMSO3 mg/mL[7][9]
Ethanol5 mg/mL[7][9]
PBS (pH 7.2)Insoluble[7][9]

Table 3: Pharmacological Profile

ParameterValueReference
PotencyApproximately 6 to 10 times that of diazepam[10]
Common Dosage0.5 - 1.0 mg[10]
Onset of Action15 - 30 minutes[10]
Peak Concentration30 minutes - 2 hours[10]
Duration of Effects5 - 7 hours[10]

Mechanism of Action: GABA-A Receptor Modulation

Fluetizolam exerts its effects by acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[5][10][11][12] It binds to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, the primary inhibitory neurotransmitter in the central nervous system.[5][11] The potentiation of GABAergic neurotransmission leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a decrease in neuronal excitability.[5] This inhibitory action is responsible for the anxiolytic, sedative, and muscle-relaxant effects observed with Fluetizolam.[5] The sedative effects are primarily mediated by the α1 subunit of the GABA-A receptor, while the anxiolytic effects are linked to the α2 and α3 subunits.[5][10]

Fluetizolam_Mechanism_of_Action cluster_neuron Postsynaptic Neuron GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl- channel) Cl_channel Chloride Ion Channel (Closed) GABA_A_Receptor->Cl_channel opens Hyperpolarization Neuronal Hyperpolarization (Inhibition) Cl_channel->Hyperpolarization leads to GABA GABA GABA->GABA_A_Receptor binds Fluetizolam Fluetizolam Fluetizolam->GABA_A_Receptor binds (allosteric site) Chloride Chloride->Cl_channel influx

Caption: Mechanism of action of Fluetizolam at the GABA-A receptor.

Experimental Protocols

The following are representative protocols for the synthesis, purification, and in vitro analysis of Fluetizolam. These are intended for informational purposes for research and development professionals.

Illustrative Synthesis of Fluetizolam

This protocol is a hypothetical representation based on general synthetic routes for thienotriazolodiazepines.

  • Step 1: Synthesis of the Thienodiazepine Core. The synthesis would likely begin with the construction of the core thienodiazepine ring system. This can be achieved through a multi-step process starting from a substituted aminothiophene derivative which is then reacted with a suitable amino acid equivalent and cyclized.

  • Step 2: Introduction of the Fluorophenyl Group. The 2-fluorophenyl moiety is typically introduced via a condensation reaction with 2-fluorobenzoyl chloride or a related derivative at the appropriate position on the thienodiazepine core.

  • Step 3: Formation of the Triazole Ring. The final step involves the annulation of the triazole ring. This is commonly achieved by reacting the thienodiazepine intermediate with a hydrazine derivative, such as acetylhydrazine, followed by cyclization to form the fused triazolo ring system of Fluetizolam. The reaction is typically carried out in a high-boiling point solvent like n-butanol at elevated temperatures.

  • Purification. The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

This protocol is a representative method for determining the purity of a Fluetizolam sample.

  • Instrumentation: A standard HPLC system equipped with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a buffered aqueous solution (e.g., 0.02 M phosphate buffer, pH 6.0) and acetonitrile in a ratio of approximately 45:55 (v/v). The optimal ratio may require empirical determination.

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 242 nm.

  • Injection Volume: 10 µL.

  • Procedure:

    • Prepare a stock solution of Fluetizolam in a suitable solvent (e.g., acetonitrile) at a concentration of 1 mg/mL.

    • Prepare a working standard solution by diluting the stock solution with the mobile phase to a concentration of approximately 10 µg/mL.

    • Inject the working standard and the sample solution into the HPLC system.

    • The purity of the sample is determined by comparing the peak area of the main component to the total peak area of all components in the chromatogram.

HPLC_Workflow Sample_Prep Sample Preparation (Dissolve in Mobile Phase) Injection Injection into HPLC Sample_Prep->Injection Column Separation on C18 Column Injection->Column Detection UV Detection at 242 nm Column->Detection Data_Analysis Data Analysis (Chromatogram) Detection->Data_Analysis

Caption: General workflow for HPLC analysis of Fluetizolam.

In Vitro Functional Assay: Electrophysiology

This protocol describes a method to characterize the modulatory effects of Fluetizolam on GABA-A receptors expressed in a cellular system (e.g., Xenopus oocytes or HEK293 cells).

  • Cell Culture and Transfection: Culture HEK293 cells and transfect them with plasmids encoding the desired subunits of the human GABA-A receptor (e.g., α1, β2, γ2).

  • Electrophysiology Setup: Use a whole-cell patch-clamp setup to record ionic currents from the transfected cells.

  • Solutions:

    • External Solution: A standard physiological saline solution.

    • Internal Solution: A solution mimicking the intracellular ionic composition, typically containing a high concentration of chloride.

    • GABA Solution: A stock solution of GABA prepared in the external solution.

    • Fluetizolam Solution: A stock solution of Fluetizolam prepared in DMSO and then diluted to the final desired concentrations in the external solution.

  • Procedure:

    • Establish a whole-cell recording from a transfected cell.

    • Apply a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

    • Co-apply the same concentration of GABA along with varying concentrations of Fluetizolam.

    • Measure the potentiation of the GABA-induced current by Fluetizolam.

    • Construct a concentration-response curve to determine the EC₅₀ of Fluetizolam's modulatory effect.

Conclusion

Fluetizolam is a potent thienotriazolodiazepine with a clear mechanism of action at the GABA-A receptor. The information and protocols provided in this guide are intended to support the research community in further elucidating the pharmacological, metabolic, and toxicological properties of this compound. As a designer drug, continued research is crucial for forensic identification and for understanding its potential impact on public health.

References

Foundational

An In-Depth Technical Guide to Fluetizolam: Discovery and History as a Research Chemical

For Researchers, Scientists, and Drug Development Professionals Abstract Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine deriv...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a potent thienotriazolodiazepine derivative that has emerged as a significant compound within the research chemical landscape.[4] Possessing sedative and anxiolytic properties, it is structurally analogous to the clinically utilized benzodiazepine, etizolam.[2] This technical guide provides a comprehensive overview of the discovery, history, and pharmacological profile of Fluetizolam, intended to serve as a resource for researchers, scientists, and drug development professionals. Due to its status as a research chemical, publicly available data on its initial synthesis and comprehensive pharmacological evaluation are limited. Much of the current understanding is derived from forensic toxicology reports and analyses of its effects by analogy to related compounds.

Introduction and Chemical Profile

Fluetizolam is classified as a novel psychoactive substance (NPS) and has been identified in illicit drug markets in recent years.[1] As a thienotriazolodiazepine, its core structure features a thiophene ring fused to a triazole and a diazepine ring. This structural class is known for its interaction with the central nervous system, primarily through the modulation of gamma-aminobutyric acid (GABA) receptors.

Table 1: Chemical and Physical Properties of Fluetizolam

PropertyValueReference
IUPAC Name2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine[4]
Synonyms2'-FluorodeschloroetizolamN/A
Molecular FormulaC₁₇H₁₅FN₄S[4]
Molar Mass326.39 g·mol⁻¹[4]
CAS Number40054-88-4[4]

Discovery and History

The precise origins of Fluetizolam's first synthesis are not well-documented in publicly accessible scientific literature. It is believed to have emerged from early drug discovery or pharmaceutical studies that were never commercially developed.[1] A European Patent, EP 0776892, filed by Yoshitomi Pharmaceutical Industries, Ltd. in 1997, describes a broad class of thienylazole and thienotriazolodiazepine compounds, to which Fluetizolam belongs.[4] However, the patent does not explicitly mention Fluetizolam by name or provide a specific synthesis for this particular compound.

The history of Fluetizolam as a research chemical is intrinsically linked to the rise of novel psychoactive substances. These compounds are often synthesized in clandestine laboratories to circumvent existing drug laws. Forensic toxicology reports indicate the appearance of Fluetizolam in forensic casework, highlighting its distribution and use within the illicit drug market.[3][5][6] Its legal status varies by jurisdiction; for instance, it is controlled in Germany under the New Psychoactive Substances Act (NpSG) and in the United Kingdom under the Psychoactive Substances Act.[4] In the United States, Fluetizolam is not federally controlled.

Pharmacological Profile

Fluetizolam, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the GABA-A receptor. This receptor is the primary inhibitory neurotransmitter receptor in the central nervous system. By binding to the benzodiazepine site on the GABA-A receptor, Fluetizolam enhances the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the sedative, anxiolytic, and muscle-relaxant effects associated with this class of compounds.

While specific in-vivo and in-vitro pharmacological data for Fluetizolam are scarce in peer-reviewed literature, its potency is reported to be greater than that of its analogue, etizolam. Quantitative structure-activity relationship (QSAR) studies have been used to predict the binding affinity of various designer benzodiazepines. One such study predicted a high binding affinity for the related compound fluclotizolam, suggesting that compounds within this structural class are potent ligands for the GABA-A receptor.[7]

Table 2: Predicted GABA-A Receptor Binding Affinity for a Related Thienotriazolodiazepine

CompoundPredicted Binding Affinity (log 1/c)Reference
Fluclotizolam8.91[7]

Note: Specific Ki values for Fluetizolam are not currently available in the reviewed literature.

Experimental Protocols

General Synthesis of Thienotriazolodiazepines

The synthesis of the thienotriazolodiazepine core typically involves a multi-step process. A general approach might involve the following key transformations:

  • Synthesis of a 2-aminothiophene derivative: This often serves as the starting material for the construction of the fused ring system.

  • Formation of the diazepine ring: The 2-aminothiophene can be reacted with a suitable building block to form the seven-membered diazepine ring.

  • Introduction of the triazole ring: The final step involves the annulation of the triazole ring onto the thienodiazepine core.

A more specific, yet still general, synthetic route for a related compound, 2-bromo-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, involves multi-step reactions starting with functionalized thieno-triazolo-diazepine precursors, with key steps including halogenation.[8]

In-Vitro Pharmacological Evaluation

Receptor Binding Assays: To determine the binding affinity of a compound like Fluetizolam for the GABA-A receptor, competitive radioligand binding assays are typically employed. This involves using a radiolabeled benzodiazepine ligand (e.g., [³H]flunitrazepam) and measuring the ability of the test compound to displace it from the receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined, from which the inhibition constant (Ki) can be calculated.

Electrophysiological Studies: Patch-clamp electrophysiology on cells expressing recombinant GABA-A receptors can be used to assess the functional activity of the compound. These studies measure the potentiation of GABA-induced chloride currents in the presence of the test compound, providing information on its efficacy as a positive allosteric modulator.

In-Vivo Behavioral Assays

Animal models are used to evaluate the sedative, anxiolytic, and muscle-relaxant properties of benzodiazepine-like compounds. Common assays include:

  • Locomotor Activity: To assess sedative effects by measuring changes in spontaneous movement.

  • Elevated Plus Maze: A widely used test to evaluate anxiolytic activity in rodents.

  • Rotarod Test: To assess motor coordination and muscle relaxant effects.

Visualizations

Benzodiazepine Signaling Pathway

G Figure 1. Benzodiazepine Signaling Pathway Fluetizolam Fluetizolam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Fluetizolam->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Enhances GABA effect on GABA GABA GABA_Binding_Site GABA Binding Site GABA->GABA_Binding_Site Binds to Chloride_Influx Increased Cl- Influx Chloride_Channel->Chloride_Influx Leads to Hyperpolarization Neuronal Hyperpolarization Chloride_Influx->Hyperpolarization Causes CNS_Depression CNS Depression (Sedation, Anxiolysis) Hyperpolarization->CNS_Depression Results in

Caption: Figure 1. Benzodiazepine Signaling Pathway.

Experimental Workflow for Research Chemical Characterization

G Figure 2. Experimental Workflow Synthesis Chemical Synthesis Purification Purification & Characterization (HPLC, NMR, MS) Synthesis->Purification In_Vitro In-Vitro Studies Purification->In_Vitro In_Vivo In-Vivo Studies Purification->In_Vivo Binding_Assay Receptor Binding Assays (Determine Ki) In_Vitro->Binding_Assay Functional_Assay Functional Assays (Electrophysiology) In_Vitro->Functional_Assay Behavioral_Assay Behavioral Models (Anxiety, Sedation) In_Vivo->Behavioral_Assay PK_PD Pharmacokinetics/ Pharmacodynamics In_Vivo->PK_PD Data_Analysis Data Analysis & Reporting Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis Behavioral_Assay->Data_Analysis PK_PD->Data_Analysis

Caption: Figure 2. Experimental Workflow.

Conclusion

Fluetizolam represents a potent thienotriazolodiazepine that has garnered attention as a research chemical due to its pronounced sedative and anxiolytic effects. While its formal discovery and development history remain largely undisclosed, its emergence in forensic casework underscores its prevalence in the designer drug market. The pharmacological profile of Fluetizolam is consistent with that of a positive allosteric modulator of the GABA-A receptor, although a detailed quantitative characterization is still lacking in the scientific literature. This guide provides a foundational understanding of Fluetizolam for the scientific community, highlighting the need for further research to fully elucidate its pharmacological and toxicological properties. Researchers investigating this and similar compounds should adhere to rigorous safety protocols and be aware of the legal and ethical implications of working with novel psychoactive substances.

References

Exploratory

An In-depth Technical Guide on the Core Characteristics of Fluetizolam

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, focusing on the solubility and mechanism of action of fluetizolam. Fluetizolam is a thienotriazolod...

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals, focusing on the solubility and mechanism of action of fluetizolam. Fluetizolam is a thienotriazolodiazepine derivative recognized for its potent sedative and anxiolytic properties.[1] As a designer drug, its pharmacological and toxicological profiles are not yet fully understood, making detailed technical information crucial for ongoing research and development.[2]

Chemical and Physical Properties

Fluetizolam, with the chemical formula C₁₇H₁₅FN₄S, has a molar mass of 326.4 g/mol .[2][3] It is categorized as a thienodiazepine, structurally analogous to etizolam.[2] This compound is intended for research and forensic applications.[4]

PropertyValueSource
Molecular FormulaC₁₇H₁₅FN₄SPubChem[3]
Molar Mass326.4 g/mol PubChem[3]
IUPAC Name4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaenePubChem[3]
CAS Number40054-88-4PubChem[3]

Solubility Profile

Quantitative solubility data for fluetizolam in dimethyl sulfoxide (DMSO), ethanol, and methanol is not extensively documented in publicly available literature. However, supplier information suggests that stock solutions can be prepared in these common organic solvents. To enhance solubility, warming the solution to 37°C and utilizing an ultrasonic bath may be effective.[4] The lack of precise solubility data highlights a gap in the current body of research and presents an opportunity for further investigation.

SolventQuantitative SolubilityNotes
Dimethyl Sulfoxide (DMSO)Data not availableCommonly used as a solvent for similar compounds.[5][6][7]
EthanolData not availableA common solvent for drug discovery and in vitro assays.[5][6][7]
MethanolData not availableAnother polar organic solvent used in laboratory settings.[6][7]

Experimental Protocol: Solubility Determination

The following is a generalized protocol for determining the solubility of a compound like fluetizolam, based on the isothermal shake-flask method, a standard approach in pharmaceutical sciences.

Objective: To determine the saturation solubility of fluetizolam in DMSO, ethanol, and methanol at a controlled temperature.

Materials:

  • Fluetizolam (crystalline solid)

  • Dimethyl sulfoxide (DMSO), analytical grade

  • Ethanol, anhydrous, analytical grade

  • Methanol, anhydrous, analytical grade

  • Thermostatic shaker bath

  • Calibrated analytical balance

  • Microcentrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)

  • Volumetric flasks and pipettes

  • Syringe filters (e.g., 0.22 µm PTFE)

Procedure:

  • Preparation of Standard Solutions: Prepare a series of standard solutions of fluetizolam in a suitable solvent (e.g., acetonitrile) at known concentrations to generate a calibration curve.

  • Sample Preparation: Add an excess amount of fluetizolam to separate vials containing a known volume of DMSO, ethanol, and methanol.

  • Equilibration: Place the vials in a thermostatic shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspensions to settle. Centrifuge the samples at a high speed to pellet the undissolved solid.

  • Sample Analysis: Carefully withdraw an aliquot of the supernatant and filter it using a syringe filter to remove any remaining solid particles. Dilute the filtered solution with the mobile phase to a concentration within the range of the calibration curve.

  • Quantification: Analyze the diluted samples by HPLC to determine the concentration of fluetizolam.

  • Solubility Calculation: Use the calibration curve to calculate the concentration of fluetizolam in the original saturated solution. This concentration represents the solubility of the compound in the respective solvent at the specified temperature.

G cluster_workflow Solubility Determination Workflow prep_standards Prepare Standard Solutions analysis Analyze via HPLC prep_standards->analysis prep_samples Prepare Supersaturated Samples (Fluetizolam in Solvents) equilibration Equilibrate in Shaker Bath (e.g., 24-48h) prep_samples->equilibration separation Centrifuge and Filter Supernatant equilibration->separation separation->analysis calculation Calculate Solubility analysis->calculation

Solubility Determination Workflow

Mechanism of Action: GABA-A Receptor Modulation

Fluetizolam exerts its effects by acting as a positive allosteric modulator of the GABA-A (γ-aminobutyric acid type A) receptor.[8][9] The GABA-A receptor is the primary inhibitory neurotransmitter receptor in the central nervous system.[8]

The binding of fluetizolam to the benzodiazepine site on the GABA-A receptor complex enhances the effect of GABA.[8][9] This potentiation increases the influx of chloride ions through the receptor's channel, leading to hyperpolarization of the neuron.[8] This increased inhibition of neuronal firing results in the anxiolytic, sedative, and muscle-relaxant effects associated with this class of compounds.[9] The sedative effects are primarily mediated by the α1 subunit, while the anxiolytic effects are linked to the α2 and α3 subunits of the GABA-A receptor.[9]

G cluster_pathway Fluetizolam Signaling Pathway at the GABA-A Receptor fluetizolam Fluetizolam gaba_a_receptor GABA-A Receptor (Benzodiazepine Site) fluetizolam->gaba_a_receptor Binds to gaba GABA gaba->gaba_a_receptor Binds to channel_opening Increased Frequency of Chloride Channel Opening gaba_a_receptor->channel_opening Potentiates cl_influx Enhanced Influx of Chloride Ions (Cl⁻) channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization cns_depression CNS Depressant Effects (Anxiolysis, Sedation) hyperpolarization->cns_depression Leads to

Fluetizolam's Mechanism of Action

References

Foundational

In-Vitro Receptor Binding Affinity of Fluetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Executive Summary Introduction to Fluetizolam and GABA-A Receptors Fluetizolam is a novel benzodiazepine that has gained attention for its central nervous s...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Introduction to Fluetizolam and GABA-A Receptors

Fluetizolam is a novel benzodiazepine that has gained attention for its central nervous system depressant effects.[3] Its chemical structure is similar to other thienodiazepines like etizolam.[3] The primary pharmacological target of Fluetizolam is the GABA-A receptor, a ligand-gated ion channel that plays a crucial role in mediating inhibitory neurotransmission in the brain.

GABA-A receptors are pentameric structures composed of various subunit combinations, with the most common being two α, two β, and one γ subunit.[4] The binding of GABA to its receptor opens a chloride ion channel, leading to hyperpolarization of the neuron and a reduction in its excitability. Benzodiazepines, including Fluetizolam, bind to a specific allosteric site on the GABA-A receptor, known as the benzodiazepine binding site, which is located at the interface of the α and γ subunits.[4][5] This binding enhances the effect of GABA, increasing the frequency of chloride channel opening and resulting in potentiation of the inhibitory signal.[2]

The diverse pharmacological effects of benzodiazepines, such as anxiolytic, sedative, anticonvulsant, and muscle relaxant properties, are mediated by their interaction with different GABA-A receptor subtypes, which are defined by their α subunit isoform (α1, α2, α3, α5, etc.).[4][5] For instance, the sedative effects are primarily associated with α1-containing receptors, while anxiolytic effects are linked to α2 and α3 subunits.[5]

Quantitative Binding Affinity Data

As of the latest available research, specific experimentally determined in-vitro binding affinities (Ki or Kd values) for Fluetizolam at various GABA-A receptor subtypes have not been published. It has been noted in the literature that while specific Kd values for Fluetizolam are not readily found, its high-affinity for the benzodiazepine binding site is well-documented.[2]

To provide an illustrative example of the type of data generated in such studies, the following table presents Quantitative Structure-Activity Relationship (QSAR)-predicted binding affinities for several designer benzodiazepines, including the structurally related thienotriazolodiazepine, fluclotizolam. It is crucial to note that these are predicted values and not experimentally determined for Fluetizolam.

CompoundClassPredicted Binding Affinity (log 1/c)
ClobromazolamTriazolobenzodiazepine10.14
FlualprazolamTriazolobenzodiazepine10.13
Difludiazepam1,4-Benzodiazepine9.16
Fluclotizolam Thienotriazolodiazepine 8.91
BentazepamThienodiazepine6.88
Tofisopam2,3-Benzodiazepine5.03
Data sourced from a study utilizing a QSAR model to predict binding affinities to the GABA-A receptor.[6]

Experimental Protocols: In-Vitro Receptor Binding Assays

The binding affinity of compounds like Fluetizolam to the benzodiazepine site of the GABA-A receptor is typically determined using in-vitro radioligand binding assays. A common method is the competitive displacement assay.

Principle

This assay measures the ability of an unlabeled compound (the "competitor," e.g., Fluetizolam) to displace a radiolabeled ligand (e.g., [3H]flunitrazepam) from the target receptor. The concentration of the competitor that inhibits 50% of the specific binding of the radioligand is known as the IC50 value. The inhibition constant (Ki) can then be calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the compound's binding affinity. A lower Ki value indicates a higher binding affinity.[2]

Materials
  • Receptor Source: Membranes prepared from specific brain regions (e.g., rat cerebral cortex) or cell lines recombinantly expressing specific GABA-A receptor subtypes.

  • Radioligand: A high-affinity benzodiazepine receptor ligand labeled with a radioisotope, commonly [3H]flunitrazepam.

  • Competitor: The unlabeled test compound (Fluetizolam).

  • Non-specific Binding Control: A high concentration of a known benzodiazepine (e.g., diazepam) to determine the amount of non-specific binding of the radioligand.

  • Assay Buffer: A buffer solution to maintain physiological pH and ionic strength (e.g., Tris-HCl buffer).

  • Filtration System: A vacuum filtration apparatus with glass fiber filters to separate bound from free radioligand.

  • Scintillation Counter: An instrument to measure the radioactivity retained on the filters.

Procedure
  • Membrane Preparation: The chosen tissue or cells are homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors. The protein concentration of the membrane preparation is determined.

  • Assay Setup: A series of tubes are prepared containing:

    • A fixed concentration of the radioligand ([3H]flunitrazepam).

    • A fixed amount of the receptor preparation.

    • Increasing concentrations of the competitor (Fluetizolam).

    • Control tubes for total binding (no competitor) and non-specific binding (a high concentration of an unlabeled benzodiazepine).

  • Incubation: The tubes are incubated at a specific temperature (e.g., 4°C or room temperature) for a predetermined time to allow the binding to reach equilibrium.

  • Termination and Filtration: The binding reaction is terminated by rapid vacuum filtration through glass fiber filters. The filters are washed quickly with ice-cold assay buffer to remove unbound radioligand.

  • Radioactivity Measurement: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.

  • Data Analysis:

    • Specific binding is calculated by subtracting the non-specific binding from the total binding.

    • The percentage of specific binding is plotted against the logarithm of the competitor concentration.

    • A sigmoidal dose-response curve is generated, from which the IC50 value is determined.

    • The Ki value is calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Visualizations

Signaling Pathway

GABA_A_Signaling cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GAD GAD Glutamate->GAD synthesis GABA_vesicle GABA in Vesicle GAD->GABA_vesicle packaging GABA GABA GABA_vesicle->GABA release GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor binds Chloride_Channel Cl- Channel GABA_A_Receptor->Chloride_Channel opens Fluetizolam Fluetizolam Fluetizolam->GABA_A_Receptor binds to allosteric site Hyperpolarization Hyperpolarization (Inhibitory Effect) Chloride_Channel->Hyperpolarization Cl- influx Experimental_Workflow cluster_preparation Preparation cluster_assay Assay cluster_analysis Data Analysis A Receptor Source (e.g., Brain Tissue) B Membrane Isolation (Homogenization & Centrifugation) A->B E Incubation of Receptor, Radioligand & Competitor B->E C Radioligand ([3H]flunitrazepam) C->E D Test Compound (Fluetizolam) D->E F Separation of Bound & Free Ligand (Filtration) E->F G Quantification of Bound Radioactivity F->G H Generate Displacement Curve (% Binding vs. [Competitor]) G->H I Determine IC50 Value H->I J Calculate Ki Value (Cheng-Prusoff Equation) I->J

References

Exploratory

Fluetizolam molecular weight and chemical formula

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam, also known as 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a thienotriazolodiaz...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam, also known as 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine, is a thienotriazolodiazepine derivative noted for its potent sedative and anxiolytic properties. As a designer drug, it is structurally related to other benzodiazepines and has garnered interest within the research community for its distinct pharmacological profile. This technical guide provides a comprehensive overview of Fluetizolam's core chemical properties, its mechanism of action, and generalized experimental protocols for its analysis.

Core Molecular and Physical Properties

Fluetizolam is a complex heterocyclic compound. Its chemical structure consists of a thiophene ring fused to a triazole and a diazepine ring. This thienotriazolodiazepine core is fundamental to its biological activity.

PropertyValueSource(s)
Molecular Formula C₁₇H₁₅FN₄S[4]
Molecular Weight 326.4 g/mol [4][5]
IUPAC Name 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine[3]
CAS Number 40054-88-4[5]
Appearance Plasma[4]

Mechanism of Action: GABA-A Receptor Modulation

Fluetizolam exerts its effects primarily through the potentiation of the γ-aminobutyric acid (GABA) system, the main inhibitory neurotransmitter network in the central nervous system. It acts as a positive allosteric modulator of the GABA-A receptor, a ligand-gated ion channel.

Upon binding to a site on the GABA-A receptor distinct from the GABA binding site, Fluetizolam induces a conformational change that increases the affinity of the receptor for GABA. This enhanced binding of GABA leads to a more frequent opening of the receptor's chloride channel, resulting in an increased influx of chloride ions into the neuron. The subsequent hyperpolarization of the neuronal membrane makes it less likely to fire an action potential, thus producing an overall inhibitory effect on neurotransmission. This mechanism is responsible for the sedative, anxiolytic, and muscle-relaxant effects associated with Fluetizolam and other benzodiazepines.

Below is a diagram illustrating the signaling pathway of the GABA-A receptor and the modulatory role of Fluetizolam.

GABA_A_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (Ligand-gated Cl⁻ channel) GABA->GABA_A_Receptor Binds Fluetizolam Fluetizolam Fluetizolam->GABA_A_Receptor Positive Allosteric Modulation Chloride_Influx Cl⁻ Influx GABA_A_Receptor->Chloride_Influx Channel Opening Hyperpolarization Membrane Hyperpolarization Chloride_Influx->Hyperpolarization Leads to Inhibition Inhibition of Neuronal Firing Hyperpolarization->Inhibition Results in Fluetizolam_Analysis_Workflow Sample Sample Collection (e.g., Blood, Urine, Seized Material) Extraction Sample Preparation (Extraction, Clean-up, Derivatization) Sample->Extraction Screening Initial Screening (e.g., Immunoassay) Extraction->Screening NMR NMR (for pure substance) Extraction->NMR For Structural Elucidation Confirmation Confirmatory Analysis Screening->Confirmation Presumptive Positive GCMS GC-MS Confirmation->GCMS HPLC HPLC-UV/MS Confirmation->HPLC Data Data Analysis and Quantification GCMS->Data HPLC->Data NMR->Data Report Reporting of Results Data->Report

References

Foundational

Predicted ADME Properties and Metabolism of Fluetizolam: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug.[1] As of the latest available information, comprehens...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Fluetizolam is a thienotriazolodiazepine derivative that has been sold as a designer drug.[1] As of the latest available information, comprehensive in vivo pharmacokinetic and metabolic data for Fluetizolam in humans are not available in peer-reviewed literature. This guide provides a predictive overview of its Absorption, Distribution, Metabolism, and Excretion (ADME) properties based on data from structurally related benzodiazepines, particularly flubrotizolam and flubromazolam. The information herein is intended for research and informational purposes only.

Introduction

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][2][3][4]triazolo[4,3-a][2][4]diazepine) is a potent sedative and anxiolytic compound.[1] Understanding its ADME profile is crucial for predicting its efficacy, safety, and potential for drug-drug interactions. This document synthesizes predictive data based on established metabolic pathways of analogous compounds to guide future research.

Predicted ADME Properties

The ADME properties of Fluetizolam are expected to be similar to other thienotriazolodiazepines. A summary of these predicted properties is presented in Table 1.

Table 1: Predicted ADME Properties of Fluetizolam

ADME ParameterPredicted PropertyRationale based on Analogues
Absorption Rapidly absorbedEtizolam, a related thienodiazepine, exhibits rapid absorption with time to maximum plasma concentration (Tmax) between 0.5 and 2 hours.[5]
Distribution High protein bindingFlubromazolam, a triazole benzodiazepine, demonstrates high protein binding.[4][6]
Moderate to high volume of distributionFluorination of the alprazolam pharmacophore has been shown to increase the volume of distribution.[7]
Metabolism Primarily hepaticBenzodiazepines are predominantly metabolized in the liver.
Low hepatic clearanceThe predicted hepatic clearance for the structurally similar flubromazolam is low (0.42-0.43 mL/min/kg).[4][6]
Excretion Primarily renal as metabolitesThe related compound brotizolam is almost completely metabolized into hydroxylated compounds which are then conjugated and excreted via the kidneys.[3]

Predicted Metabolic Pathways

The metabolism of Fluetizolam is anticipated to occur in two main phases: Phase I oxidation and Phase II conjugation.

Phase I Metabolism: Oxidation

Based on studies of structurally similar compounds like flubrotizolam and flubromazolam, the primary Phase I metabolic pathway for Fluetizolam is predicted to be hydroxylation .[2][4][6] This reaction involves the addition of a hydroxyl (-OH) group, primarily mediated by cytochrome P450 enzymes, specifically CYP3A4 and CYP3A5 .[4][6]

Key predicted hydroxylation sites include:

  • α-hydroxylation: Addition of a hydroxyl group to the methyl group.

  • 6-hydroxylation: Addition of a hydroxyl group to the thieno ring system.

Reductive metabolic pathways, while less common for this class of compounds, have been observed for analogs like flubrotizolam and cannot be entirely ruled out.[2]

Phase II Metabolism: Glucuronidation

Following Phase I hydroxylation, the resulting metabolites, as well as the parent drug, are expected to undergo glucuronidation .[2][4][6] This process involves the conjugation of glucuronic acid to the molecule, which increases its water solubility and facilitates its excretion. Both O-glucuronides (formed on the hydroxylated metabolites) and direct N-glucuronides (formed on the parent molecule) are anticipated.[2] The UDP-glucuronosyltransferase (UGT) enzyme, particularly the UGT1A4 isoform, is likely involved in N-glucuronidation, as seen with other benzodiazepines like midazolam.[2]

Table 2: Predicted Metabolites of Fluetizolam

MetaboliteMetabolic Pathway
α-hydroxy-fluetizolamPhase I - Hydroxylation
6-hydroxy-fluetizolamPhase I - Hydroxylation
α-hydroxy-fluetizolam-glucuronidePhase II - Glucuronidation
6-hydroxy-fluetizolam-glucuronidePhase II - Glucuronidation
Fluetizolam-N-glucuronidePhase II - Glucuronidation
Reduced-hydroxy-N-glucuronidePhase I - Reduction & Hydroxylation, Phase II - Glucuronidation

Experimental Protocols for ADME & Metabolism Studies

The following are detailed methodologies that can be employed to experimentally determine the ADME and metabolic profile of Fluetizolam, based on protocols used for its analogs.

In Vitro Metabolism using Human Liver Microsomes (HLM)
  • Objective: To identify Phase I metabolites and the CYP450 enzymes involved.

  • Methodology:

    • Incubate Fluetizolam with pooled human liver microsomes (pHLM).

    • The incubation mixture should be fortified with nicotinamide adenine dinucleotide phosphate (NADPH) to initiate the metabolic reactions.

    • To identify Phase II metabolites, the incubation can be further supplemented with uridine 5'-diphosphoglucuronic acid (UDPGA).

    • To identify the specific CYP enzymes responsible for metabolism, incubations are performed with recombinant human CYP enzymes (e.g., CYP3A4, CYP3A5).

    • Samples are analyzed at various time points using Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) to identify and characterize the metabolites formed.[4][6]

In Vitro Metabolism using Human Hepatocytes
  • Objective: To obtain a more comprehensive metabolic profile, including both Phase I and Phase II metabolites.

  • Methodology:

    • Incubate Fluetizolam with pooled human hepatocytes.[8]

    • Hepatocytes provide a more complete enzymatic system compared to microsomes.

    • Samples are collected over a time course (e.g., up to 3 hours) and analyzed by LC-HRMS.[9][10]

Determination of Protein Binding
  • Objective: To quantify the extent to which Fluetizolam binds to plasma proteins.

  • Methodology:

    • Utilize the equilibrium dialysis method.

    • A semipermeable membrane separates a protein-containing solution (plasma) from a protein-free buffer.

    • Fluetizolam is added to the plasma side, and the system is allowed to reach equilibrium.

    • The concentration of Fluetizolam is measured in both compartments to determine the unbound fraction.[6]

Prediction of Hepatic Clearance
  • Objective: To estimate the rate at which the liver removes Fluetizolam from the blood.

  • Methodology:

    • Utilize in vitro data from HLM or hepatocyte experiments.

    • Apply well-established models such as the "well-stirred" or "parallel-tube" models to predict in vivo hepatic clearance.[4][6]

Visualizations

The following diagrams illustrate the predicted metabolic pathways and a general experimental workflow for studying the in vitro metabolism of Fluetizolam.

Fluetizolam_Metabolism cluster_phase1 Phase I Metabolism cluster_phase2 Phase II Metabolism Fluetizolam Fluetizolam alpha_hydroxy α-hydroxy-fluetizolam Fluetizolam->alpha_hydroxy Hydroxylation (CYP3A4/5) six_hydroxy 6-hydroxy-fluetizolam Fluetizolam->six_hydroxy Hydroxylation (CYP3A4/5) n_glucuronide Fluetizolam-N-glucuronide Fluetizolam->n_glucuronide Glucuronidation (UGT1A4) alpha_glucuronide α-hydroxy-fluetizolam- glucuronide alpha_hydroxy->alpha_glucuronide Glucuronidation six_glucuronide 6-hydroxy-fluetizolam- glucuronide six_hydroxy->six_glucuronide Glucuronidation

Caption: Predicted Phase I and Phase II metabolic pathways of Fluetizolam.

In_Vitro_Metabolism_Workflow start Start: Fluetizolam Sample incubation Incubation with: - Human Liver Microsomes (+NADPH, +/- UDPGA) - Recombinant CYP Enzymes - Human Hepatocytes start->incubation sampling Time-course Sampling incubation->sampling analysis LC-HRMS Analysis sampling->analysis data_processing Data Processing and Metabolite Identification analysis->data_processing end End: Metabolic Profile data_processing->end

Caption: General experimental workflow for in vitro metabolism studies.

References

Exploratory

Fluetizolam as a thienotriazolodiazepine derivative

An In-depth Examination of a Thienotriazolodiazepine Derivative This technical guide provides a comprehensive overview of fluetizolam, a thienotriazolodiazepine derivative that has emerged as a designer drug. This docume...

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Examination of a Thienotriazolodiazepine Derivative

This technical guide provides a comprehensive overview of fluetizolam, a thienotriazolodiazepine derivative that has emerged as a designer drug. This document is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of its chemical properties, mechanism of action, and metabolic pathways, alongside generalized experimental protocols and relevant data extrapolated from closely related compounds.

Introduction

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a synthetic compound belonging to the thienotriazolodiazepine class.[1][4][5] Structurally, it is an analog of the clinically used anxiolytic etizolam.[2] Like other benzodiazepine derivatives, fluetizolam exhibits potent sedative and anxiolytic effects.[1][6] It is classified as a novel psychoactive substance (NPS) and is not approved for medical use.[7][8] The pharmacological and toxicological properties of fluetizolam are not extensively studied, with much of the current understanding derived from its structural similarity to other compounds in its class.[2][9]

Chemical and Physical Properties

A summary of the known chemical and physical properties of fluetizolam is presented in the table below.

PropertyValueReference
IUPAC Name 2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine[1]
Molecular Formula C₁₇H₁₅FN₄S[4]
Molar Mass 326.39 g/mol [4]
CAS Number 40054-88-4[4]
Appearance Crystalline solid[2]
Solubility DMF: 5 mg/ml, DMSO: 3 mg/ml, Ethanol: 5 mg/ml, PBS (pH 7.2): insoluble[6][9]

Mechanism of Action

Fluetizolam, like other benzodiazepines and thienodiazepines, exerts its effects by acting as a positive allosteric modulator of the gamma-aminobutyric acid type A (GABA-A) receptor.[5][7][10] The GABA-A receptor is a ligand-gated ion channel that, upon binding with GABA, allows the influx of chloride ions, leading to hyperpolarization of the neuron and a subsequent inhibitory effect on neurotransmission.[10][11]

Fluetizolam binds to the benzodiazepine site on the GABA-A receptor, which is located at the interface of the α and γ subunits.[11][12] This binding event enhances the affinity of GABA for its own binding site, thereby increasing the frequency of chloride channel opening and potentiating the inhibitory effects of GABA.[7][10][13] This modulation results in the characteristic anxiolytic, sedative, and muscle-relaxant properties associated with this class of compounds.[10]

The sedative effects of benzodiazepines are primarily mediated by their action on α1-containing GABA-A receptors, while anxiolytic effects are linked to the α2 and α3 subunits.[11] The specific subunit affinity profile of fluetizolam has not been empirically determined.

GABA_A_Receptor_Mechanism GABA-A Receptor Signaling Pathway cluster_membrane Postsynaptic Neuron Fluetizolam Fluetizolam GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) Fluetizolam->GABA_A_Receptor Binds to Benzodiazepine Site Chloride_Channel Chloride Ion Channel GABA_A_Receptor->Chloride_Channel Opens GABA GABA GABA->GABA_A_Receptor Binds to GABA Site Hyperpolarization Hyperpolarization Chloride_Channel->Hyperpolarization Increased Cl- Influx Neuronal_Membrane Neuronal Membrane Neuronal_Inhibition Decreased Neuronal Excitability Hyperpolarization->Neuronal_Inhibition Leads to Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Neuronal_Inhibition->Anxiolytic_Sedative_Effects Results in

Fig. 1: Mechanism of action of Fluetizolam on the GABA-A receptor.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic parameters for fluetizolam in humans have not been published. However, based on studies of structurally similar thienotriazolodiazepines such as flubrotizolam, the primary metabolic pathways are likely to involve oxidation and glucuronidation.[10][14]

Phase I Metabolism: The initial phase of metabolism is expected to involve hydroxylation, catalyzed by cytochrome P450 enzymes in the liver. Potential sites of hydroxylation include the ethyl group and the thieno ring.[14]

Phase II Metabolism: The hydroxylated metabolites are then likely to undergo conjugation with glucuronic acid to form more water-soluble compounds that can be readily excreted.[10][14]

The resulting metabolites, particularly the hydroxylated forms, may retain some pharmacological activity before being eliminated from the body, primarily through urine.[14]

Fluetizolam_Metabolism Postulated Metabolic Pathway of Fluetizolam Fluetizolam Fluetizolam Phase_I Phase I Metabolism (Oxidation/Hydroxylation) CYP450 Enzymes Fluetizolam->Phase_I Hydroxylated_Metabolites Hydroxylated Metabolites (e.g., α-hydroxy-fluetizolam) Phase_I->Hydroxylated_Metabolites Phase_II Phase II Metabolism (Glucuronidation) UGT Enzymes Hydroxylated_Metabolites->Phase_II Glucuronide_Conjugates Glucuronide Conjugates Phase_II->Glucuronide_Conjugates Excretion Renal Excretion (Urine) Glucuronide_Conjugates->Excretion

Fig. 2: A generalized metabolic pathway for Fluetizolam.

Quantitative Structure-Activity Relationship (QSAR)

While specific binding affinity data for fluetizolam is not available, QSAR models have been developed for benzodiazepines and thienodiazepines to predict their binding affinity to the GABA-A receptor.[1][2][3] These models can provide an estimation of the biological activity of novel compounds. For a series of 69 benzodiazepines, a QSAR model was developed with a high correlation coefficient (R² = 0.90), indicating good predictive power.[1]

The table below presents predicted binding values for etizolam, a close structural analog of fluetizolam, which can serve as a proxy for estimating the potency of fluetizolam. The activity is expressed as the logarithm of the reciprocal of the molar inhibitory concentration (IC₅₀) required to displace 50% of [³H]-diazepam.[2]

CompoundSubstitutionsPredicted log 1/c
DeschloroetizolamR9=CH₃, R2=CH₂CH₃, R2'=-7.96
EtizolamR9=CH₃, R2=CH₂CH₃, R2'=Cl8.64
MetizolamR9=-, R2=CH₂CH₃, R2'=Cl8.34

Data adapted from a QSAR study on emerging benzodiazepines.[1]

Experimental Protocols

Detailed and validated experimental protocols specifically for fluetizolam are not widely published in peer-reviewed literature. The following sections provide generalized methodologies for the synthesis and analysis of thienotriazolodiazepines, which can be adapted for fluetizolam.

Synthesis

The synthesis of the thienotriazolodiazepine core structure is a multi-step process that involves the sequential construction of the fused ring system.[15][16][17] A general approach is outlined below.

Synthesis_Workflow Generalized Synthesis Workflow for Thienotriazolodiazepines Start Starting Materials (e.g., substituted aminothiophene) Step1 Formation of Thienodiazepine Intermediate Start->Step1 Step2 Introduction of Triazole Ring Precursor Step1->Step2 Step3 Cyclization to form Thienotriazolodiazepine Core Step2->Step3 Step4 Functional Group Modification Step3->Step4 Purification Purification (e.g., Chromatography) Step4->Purification Characterization Structural Characterization (NMR, MS) Purification->Characterization Final_Product Fluetizolam Characterization->Final_Product

Fig. 3: A conceptual workflow for the synthesis of Fluetizolam.

Protocol Outline:

  • Formation of the Thienodiazepine Intermediate: This typically begins with a functionalized aminothiophene derivative which is reacted with a suitable reagent to form the seven-membered diazepine ring.

  • Introduction of the Triazole Ring: A precursor to the triazole ring is then introduced, often through acylation followed by reaction with hydrazine.

  • Cyclization: The final triazole ring is formed through a cyclization reaction, yielding the core thienotriazolodiazepine structure.

  • Functional Group Modification: Subsequent steps may involve the introduction or modification of substituents, such as the ethyl and fluorophenyl groups in the case of fluetizolam.

  • Purification and Characterization: The final product is purified using techniques such as column chromatography and characterized by methods like Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm its structure and purity.[7]

Analytical Methods

The detection and quantification of fluetizolam in biological and non-biological samples can be achieved using standard analytical techniques employed for benzodiazepines.[15][18][19][20][21]

Sample Preparation:

  • Solid-Phase Extraction (SPE): This is a common method for extracting and concentrating benzodiazepines from biological matrices like urine and blood. The process involves conditioning the SPE cartridge, loading the sample, washing away interferences, and eluting the analyte of interest.[18]

  • Liquid-Liquid Extraction (LLE): An alternative to SPE, LLE involves partitioning the analyte between two immiscible liquid phases to isolate it from the sample matrix.[20]

Analytical Techniques:

  • Gas Chromatography-Mass Spectrometry (GC-MS): A highly sensitive and specific method for the identification and quantification of benzodiazepines. Derivatization may be required to improve the volatility and thermal stability of the analyte.[15]

  • High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): These are the most widely used techniques for the analysis of benzodiazepines due to their high sensitivity, specificity, and ability to analyze thermally labile compounds without derivatization.[7][15][20]

Method Validation: Any analytical method should be validated according to established guidelines, including assessment of linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ).[7][20][21]

Conclusion

Fluetizolam is a potent thienotriazolodiazepine derivative with a mechanism of action centered on the positive allosteric modulation of the GABA-A receptor. While it shares structural and pharmacological similarities with other compounds in its class, a significant lack of specific quantitative data and detailed experimental protocols in the public domain highlights the need for further research to fully characterize its pharmacological, toxicological, and pharmacokinetic profiles. The information provided in this guide, including the generalized methodologies and extrapolated data, serves as a foundational resource for researchers in the field. As with any novel psychoactive substance, caution is warranted, and further investigation is essential to understand its full potential and associated risks.

References

Exploratory

An In-Depth Technical Guide to the Spectroscopic Data and Characterization of Fluetizolam

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent sedative and anxiolytic properties. As a compound...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam, a thienotriazolodiazepine derivative, has emerged as a designer drug with potent sedative and anxiolytic properties. As a compound of interest in forensic science, toxicology, and pharmacology, a thorough understanding of its spectroscopic and chemical characteristics is paramount. This technical guide provides a comprehensive overview of the available data on Fluetizolam, including its structural details, spectroscopic profile, and the experimental methodologies employed for its characterization. Due to the limited availability of specific quantitative data in peer-reviewed literature, this guide also incorporates general principles and data from closely related analogs to provide a comprehensive analytical framework.

Chemical and Physical Properties

A summary of the fundamental chemical and physical properties of Fluetizolam is presented in Table 1. This data is essential for sample handling, preparation, and the interpretation of analytical results.

PropertyValueSource
IUPAC Name 4-ethyl-7-(2-fluorophenyl)-13-methyl-3-thia-1,8,11,12-tetrazatricyclo[8.3.0.0²,⁶]trideca-2(6),4,7,10,12-pentaene[PubChem]
Molecular Formula C₁₇H₁₅FN₄S[PubChem]
Molecular Weight 326.4 g/mol [Benchchem]
CAS Number 40054-88-4[Benchchem]
Appearance Crystalline solid (typical for this class of compounds)N/A

Spectroscopic Data

The structural elucidation and identification of Fluetizolam heavily rely on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 2: Predicted ¹H NMR Spectral Data for Fluetizolam

Proton EnvironmentPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
Aromatic Protons (fluorophenyl group)7.0 - 8.0MultipletN/A
Thiophene Proton6.5 - 7.5Singlet/MultipletN/A
Methylene Protons (-CH₂-)3.0 - 4.5Multiplet/AB quartetN/A
Ethyl Protons (-CH₂CH₃)2.5 - 3.0 (quartet), 1.0 - 1.5 (triplet)Quartet, Triplet~7
Methyl Protons (-CH₃)2.0 - 2.5SingletN/A

Table 3: Predicted ¹³C NMR Spectral Data for Fluetizolam

Carbon EnvironmentPredicted Chemical Shift (δ, ppm)
Aromatic and Thiophene Carbons110 - 160
Diazepine and Triazole Ring Carbons140 - 170
Methylene Carbon (-CH₂-)40 - 60
Ethyl Carbons (-CH₂CH₃)10 - 30
Methyl Carbon (-CH₃)10 - 20
Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a widely used technique for the identification of Fluetizolam in forensic and clinical samples. Electron Ionization (EI) is a common method for generating mass spectra of such compounds.

Table 4: Mass Spectrometry Data for Fluetizolam

ParameterValue
Molecular Ion [M]⁺ m/z 326
Common Fragmentation Pathways Cleavage of the diazepine ring, loss of the ethyl group, and fragmentation of the triazole ring are expected fragmentation pathways for thienotriazolodiazepines.
Key Fragment Ions (Predicted) Based on the structure, key fragments could include ions corresponding to the fluorophenyl-diazepine core, the thieno-triazole moiety, and losses of small neutral molecules like HCN or N₂.
Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) Fourier Transform Infrared (FTIR) spectroscopy provides information about the functional groups present in a molecule.

Table 5: Predicted Infrared (IR) Absorption Bands for Fluetizolam

Wavenumber (cm⁻¹)Functional Group Assignment
3100 - 3000Aromatic and Heteroaromatic C-H stretch
2980 - 2850Aliphatic C-H stretch (ethyl and methyl groups)
1620 - 1580C=N and C=C stretching vibrations (aromatic and diazepine rings)
1500 - 1400Aromatic ring skeletal vibrations
1300 - 1000C-N and C-S stretching vibrations
~1250C-F stretch

Experimental Protocols

Detailed, validated experimental protocols for the specific analysis of Fluetizolam are not widely published. However, based on standard laboratory practices for the analysis of designer benzodiazepines, the following methodologies can be applied.

Sample Preparation for Spectroscopic Analysis
  • For NMR Spectroscopy:

    • Dissolve approximately 5-10 mg of the purified Fluetizolam sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

    • Transfer the solution to a 5 mm NMR tube.

    • Acquire ¹H, ¹³C, and potentially 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • For GC-MS Analysis:

    • Prepare a stock solution of Fluetizolam in a volatile organic solvent (e.g., methanol, acetonitrile) at a concentration of 1 mg/mL.

    • Prepare working solutions by serial dilution of the stock solution to the desired concentration range (e.g., 1-100 ng/mL).

    • Inject 1 µL of the working solution into the GC-MS system.

  • For ATR-IR Spectroscopy:

    • Place a small amount of the solid Fluetizolam sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

    • Collect the IR spectrum over the range of 4000-400 cm⁻¹.

Mechanism of Action: Signaling Pathway

Fluetizolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor.[1] Its mechanism of action involves binding to the benzodiazepine site on the GABA-A receptor, which is distinct from the GABA binding site. This binding enhances the effect of the neurotransmitter GABA, leading to an increased frequency of chloride ion channel opening. The resulting influx of chloride ions hyperpolarizes the neuron, making it less likely to fire and thus producing an inhibitory effect on neurotransmission.

GABA_A_Receptor_Modulation Fluetizolam Fluetizolam GABA_A_Receptor GABA-A Receptor (Benzodiazepine Site) Fluetizolam->GABA_A_Receptor Binds to Chloride_Channel Chloride Ion (Cl⁻) Channel Opening GABA_A_Receptor->Chloride_Channel Increases frequency of GABA_Binding GABA Binding GABA_Binding->GABA_A_Receptor Enhances effect of Neuronal_Hyperpolarization Neuronal Hyperpolarization Chloride_Channel->Neuronal_Hyperpolarization Leads to CNS_Depression CNS Depression (Anxiolytic, Sedative Effects) Neuronal_Hyperpolarization->CNS_Depression Results in

Caption: Mechanism of action of Fluetizolam at the GABA-A receptor.

Analytical Workflow

The characterization of a novel psychoactive substance like Fluetizolam follows a structured analytical workflow to ensure accurate identification and structural elucidation.

Analytical_Workflow cluster_0 Initial Screening & Identification cluster_1 Structural Elucidation cluster_2 Purity & Quantification Sample Unknown Sample GCMS Gas Chromatography- Mass Spectrometry (GC-MS) Sample->GCMS Presumptive_ID Presumptive Identification (Molecular Weight & Fragmentation) GCMS->Presumptive_ID NMR Nuclear Magnetic Resonance (NMR) (¹H, ¹³C, 2D) Presumptive_ID->NMR IR Infrared Spectroscopy (IR) Presumptive_ID->IR Structure_Confirmation Structural Confirmation & Functional Groups NMR->Structure_Confirmation IR->Structure_Confirmation HPLC High-Performance Liquid Chromatography (HPLC) Structure_Confirmation->HPLC Purity_Assessment Purity Assessment & Quantification HPLC->Purity_Assessment Final_Report Comprehensive Characterization Report Purity_Assessment->Final_Report

Caption: A typical analytical workflow for the characterization of Fluetizolam.

Conclusion

This technical guide summarizes the key spectroscopic and chemical characteristics of Fluetizolam. While specific, experimentally-derived quantitative data remains scarce in publicly accessible scientific literature, this document provides a robust framework for its analytical characterization based on its known structure and data from related compounds. The detailed methodologies and workflows presented herein offer a practical guide for researchers, scientists, and drug development professionals working with this and other novel psychoactive substances. Further research is needed to fully elucidate the complete spectroscopic profile and pharmacological properties of Fluetizolam.

References

Protocols & Analytical Methods

Method

Application Note: Identification of Fluetizolam in Biological Matrices using Gas Chromatography-Mass Spectrometry (GC-MS)

Abstract This application note details a comprehensive protocol for the identification and quantification of Fluetizolam, a thienotriazolodiazepine, in biological matrices such as blood, urine, and plasma. The methodolog...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details a comprehensive protocol for the identification and quantification of Fluetizolam, a thienotriazolodiazepine, in biological matrices such as blood, urine, and plasma. The methodology is based on established gas chromatography-mass spectrometry (GC-MS) techniques for related benzodiazepine compounds. The protocol includes detailed procedures for sample preparation, derivatization, and GC-MS analysis. Furthermore, expected analytical performance characteristics are summarized based on published data for analogous compounds. This guide is intended for researchers, scientists, and professionals in drug development and forensic toxicology.

Introduction

Fluetizolam is a novel psychoactive substance (NPS) belonging to the thienotriazolodiazepine class, which are analogues of benzodiazepines. The increasing emergence of such designer drugs presents a challenge for clinical and forensic toxicology laboratories. Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in biological specimens to aid in clinical diagnosis and forensic investigations. Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of benzodiazepines due to its high sensitivity and specificity.[1] However, the analysis of benzodiazepines by GC-MS often requires a derivatization step to improve their thermal stability and chromatographic behavior.[2][3] This application note provides a detailed protocol for the analysis of Fluetizolam in biological matrices, adapting established methods for similar compounds.[4][5]

Experimental Protocols

Sample Preparation

Effective sample preparation is critical to remove interfering endogenous components from biological matrices.[6][7] The choice between liquid-liquid extraction (LLE) and solid-phase extraction (SPE) will depend on the laboratory's resources and the specific matrix.[8]

1.1. Liquid-Liquid Extraction (LLE)

  • Sample Collection: Collect 1 mL of the biological sample (whole blood, plasma, or urine).

  • Internal Standard Spiking: Add an appropriate internal standard (e.g., Diazepam-d5) to the sample.

  • pH Adjustment: Adjust the sample pH to approximately 9.0 using a suitable buffer (e.g., borate buffer).

  • Extraction: Add 5 mL of an organic solvent (e.g., ethyl acetate or a mixture of n-hexane and ethyl acetate).

  • Mixing: Vortex the mixture for 2 minutes to ensure thorough extraction.

  • Centrifugation: Centrifuge at 3000 rpm for 10 minutes to separate the organic and aqueous layers.

  • Solvent Transfer: Carefully transfer the upper organic layer to a clean glass tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the derivatization agent or a suitable solvent for GC-MS analysis.

1.2. Solid-Phase Extraction (SPE)

  • Sample Pre-treatment: Centrifuge 1 mL of the biological sample. If analyzing urine, consider enzymatic hydrolysis with β-glucuronidase to detect conjugated metabolites.[9]

  • Column Conditioning: Condition a mixed-mode SPE cartridge (e.g., C18) with sequential washes of methanol and deionized water.

  • Sample Loading: Load the pre-treated sample onto the SPE cartridge.

  • Washing: Wash the cartridge with deionized water and a low-concentration organic solvent (e.g., 5% methanol) to remove interferences.

  • Analyte Elution: Elute the analyte of interest using an appropriate solvent (e.g., a mixture of dichloromethane and isopropanol with ammonium hydroxide).

  • Evaporation and Reconstitution: Evaporate the eluate to dryness and reconstitute as described in the LLE protocol.

Derivatization

Derivatization is a crucial step for the GC-MS analysis of many benzodiazepines to improve their volatility and thermal stability.[10] Silylation is a common derivatization technique.

  • Reagent: Use a silylating agent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA).

  • Procedure: Add 50 µL of the silylating agent to the reconstituted sample extract.

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature before injection into the GC-MS system.

GC-MS Analysis

The following are typical GC-MS parameters that can be optimized for Fluetizolam analysis.

  • Gas Chromatograph: Agilent 7890B GC System or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness) or similar.

  • Injector: Splitless mode at 280°C.

  • Oven Temperature Program:

    • Initial temperature: 150°C, hold for 1 minute.

    • Ramp 1: 20°C/min to 250°C.

    • Ramp 2: 10°C/min to 300°C, hold for 5 minutes.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • MS Ion Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative identification and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

The following table summarizes typical quantitative data for the analysis of related designer benzodiazepines using GC-MS, which can serve as a benchmark for a validated Fluetizolam method.[4][11][12][13]

AnalyteMatrixLLE Recovery (%)LOD (ng/mL)LOQ (ng/mL)Reference
FlualprazolamBlood>85<1.05.0[4]
EtizolamBlood>801.05.0[4]
BromazolamBlood>851.05.0[4]
Various DrugsBlood84-1141-1134-375[13]
Various DrugsUrine/Blood85-1020.2-1.3 (Urine) 0.8-5.6 (Blood)Not Specified[11]

LOD: Limit of Detection; LOQ: Limit of Quantification

Experimental Workflow Diagram

GCMS_Workflow GC-MS Protocol for Fluetizolam Identification cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis GC-MS Analysis cluster_data_processing Data Processing SampleCollection 1. Sample Collection (Blood, Urine, Plasma) InternalStandard 2. Internal Standard Spiking SampleCollection->InternalStandard Extraction 3. Extraction (LLE or SPE) InternalStandard->Extraction Evaporation 4. Evaporation to Dryness Extraction->Evaporation Reconstitution 5. Reconstitution Evaporation->Reconstitution AddReagent 6. Add Silylating Agent Reconstitution->AddReagent Heating 7. Heat at 70°C AddReagent->Heating Injection 8. GC-MS Injection Heating->Injection DataAcquisition 9. Data Acquisition (Full Scan / SIM) Injection->DataAcquisition Qualitative 10. Qualitative Identification (Mass Spectrum Library) DataAcquisition->Qualitative Quantitative 11. Quantitative Analysis (Calibration Curve) DataAcquisition->Quantitative Reporting 12. Final Report Qualitative->Reporting Quantitative->Reporting

Caption: Workflow for Fluetizolam identification in biological samples.

Signaling Pathway Diagram

The metabolism of Fluetizolam is anticipated to follow pathways similar to other thienotriazolodiazepines, primarily involving hydroxylation and subsequent glucuronidation.[9][14][15]

Metabolism_Pathway Predicted Metabolic Pathway of Fluetizolam Fluetizolam Fluetizolam Hydroxylation Phase I Metabolism (Hydroxylation via CYP450) Fluetizolam->Hydroxylation Glucuronidation Phase II Metabolism (Glucuronidation via UGTs) Fluetizolam->Glucuronidation HydroxyFluetizolam Hydroxy-Fluetizolam Hydroxylation->HydroxyFluetizolam HydroxyFluetizolam->Glucuronidation FluetizolamGlucuronide Fluetizolam-Glucuronide Glucuronidation->FluetizolamGlucuronide HydroxyFluetizolamGlucuronide Hydroxy-Fluetizolam-Glucuronide Glucuronidation->HydroxyFluetizolamGlucuronide Excretion Excretion (Urine, Feces) FluetizolamGlucuronide->Excretion HydroxyFluetizolamGlucuronide->Excretion

Caption: Predicted metabolic pathway of Fluetizolam.

Conclusion

This application note provides a comprehensive and detailed protocol for the identification and quantification of Fluetizolam in biological matrices using GC-MS. The described methods for sample preparation, derivatization, and analysis are based on well-established procedures for other benzodiazepines and are expected to yield reliable and reproducible results. The provided workflow and metabolic pathway diagrams offer a clear visual representation of the entire process. Method validation according to international guidelines is essential before applying this protocol to routine casework.[16]

References

Application

Application Note: Structural Elucidation of Fluetizolam using ¹H and ¹³C-NMR Spectroscopy

Abstract This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thienotriazolodiazepine compounds, using Eti...

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note details the use of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy for the structural elucidation of thienotriazolodiazepine compounds, using Etizolam as a primary exemplar due to its structural similarity to Fluetizolam. The protocols outlined herein provide a comprehensive framework for the analysis of such compounds, which are of significant interest to researchers, forensic scientists, and drug development professionals. The methodologies cover sample preparation, spectral acquisition, and data interpretation, offering a robust approach to confirming the chemical structure of these complex heterocyclic systems.

Introduction

Fluetizolam, a thienotriazolodiazepine derivative, is a potent psychoactive compound that has emerged as a designer drug. Its structural verification is crucial for forensic analysis, pharmacological studies, and regulatory control. Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled, non-destructive technique for the unambiguous determination of molecular structure in solution.[1][2] This note provides a detailed protocol for acquiring and interpreting ¹H and ¹³C NMR spectra for the structural elucidation of Fluetizolam, with specific data presented for the closely related and more extensively characterized analog, Etizolam. The structural difference between Fluetizolam and Etizolam lies in the substitution on the phenyl ring (fluoro- for Fluetizolam, chloro- for Etizolam), leading to very similar and predictable NMR spectra.

Materials and Methods

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra. The following protocol is recommended for small molecules like Fluetizolam and its analogs.

Reagents and Materials:

  • Fluetizolam (or Etizolam) standard (>98% purity)

  • Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

  • Tetramethylsilane (TMS) as an internal standard

  • 5 mm NMR tubes

  • Volumetric flasks and pipettes

  • Vortex mixer

Protocol:

  • Accurately weigh approximately 5-10 mg of the analytical standard.

  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) in a small vial.[3]

  • Add a small amount of TMS to the solvent to serve as an internal reference (0 ppm).

  • Ensure the sample is fully dissolved. Gentle vortexing may be applied.

  • Transfer the solution to a 5 mm NMR tube.

  • Cap the NMR tube securely.

NMR Spectroscopic Analysis

High-resolution NMR spectra were acquired on a 400 MHz spectrometer. The following parameters are recommended for obtaining detailed 1D and 2D spectra.

Instrumentation:

  • 400 MHz NMR Spectrometer with a 5 mm probe

¹H-NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzg30
Number of Scans16
Relaxation Delay (D1)1.0 s
Acquisition Time (AQ)4.09 s
Spectral Width (SW)20 ppm
Temperature298 K

¹³C-NMR Acquisition Parameters:

ParameterRecommended Value
Pulse Programzgpg30
Number of Scans1024
Relaxation Delay (D1)2.0 s
Acquisition Time (AQ)1.36 s
Spectral Width (SW)240 ppm
Temperature298 K

2D NMR Experiments (COSY, HSQC, HMBC):

Standard pulse programs available on most NMR spectrometers can be utilized for COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) experiments. These 2D techniques are invaluable for assigning specific proton and carbon signals and confirming the connectivity of the molecular structure.

Data Analysis and Interpretation

The acquired NMR spectra are processed using appropriate software (e.g., MestReNova, TopSpin). The analysis involves referencing the spectra to TMS, phase and baseline correction, and integration of signals.

¹H-NMR and ¹³C-NMR Data for Etizolam (as a Fluetizolam analog)

The following tables summarize the expected chemical shifts for Etizolam. The data for Fluetizolam would be very similar, with minor variations in the chemical shifts of the fluorophenyl ring protons and carbons due to the different electronic effects of fluorine versus chlorine.

Table 1: ¹H-NMR Spectral Data for Etizolam in DMSO-d₆

SignalChemical Shift (δ, ppm)MultiplicityIntegrationAssignment
1~7.65d1HAromatic H
2~7.50t1HAromatic H
3~7.40t1HAromatic H
4~7.30d1HAromatic H
5~7.15d1HThiophene H
6~6.95d1HThiophene H
7~4.50d1HMethylene CH₂
8~3.50d1HMethylene CH₂
9~2.60q2HEthyl CH₂
10~2.40s3HMethyl CH₃
11~1.20t3HEthyl CH₃

Note: The chemical shifts are approximate and based on typical values for thienodiazepine structures. Exact values can vary slightly based on solvent and concentration.

Table 2: Predicted ¹³C-NMR Spectral Data for Etizolam

Carbon AtomPredicted Chemical Shift (δ, ppm)
C=N~165
C=C (Aro)125-140
C-Cl~132
C-S~130
C (Thio)120-130
Methylene C~45
Ethyl CH₂~25
Methyl C~15
Ethyl CH₃~12

Note: These are predicted chemical shifts. Experimental verification is necessary for precise assignments.

Visualizing the Workflow and Structural Elucidation Logic

The following diagrams illustrate the experimental workflow and the logical process of using NMR data for structural elucidation.

experimental_workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Data Analysis & Elucidation weigh Weigh Standard dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer nmr_acq Acquire 1D & 2D NMR Spectra transfer->nmr_acq Run NMR Experiments processing Process Spectra (FT, Phase, Baseline) nmr_acq->processing Raw Data assign Assign Signals processing->assign Processed Spectra correlate Correlate with 2D Data assign->correlate structure Confirm Structure correlate->structure

Caption: Experimental workflow for NMR-based structural elucidation.

structural_elucidation_logic cluster_data NMR Data cluster_info Derived Information cluster_structure Final Structure h1_nmr 1H-NMR (Chemical Shift, Multiplicity, Integration) proton_env Proton Environments h1_nmr->proton_env c13_nmr 13C-NMR (Chemical Shift) carbon_backbone Carbon Skeleton c13_nmr->carbon_backbone cosy COSY (H-H Correlations) connectivity Molecular Connectivity cosy->connectivity hsqc HSQC (Direct C-H Correlations) hsqc->connectivity hmbc HMBC (Long-Range C-H Correlations) hmbc->connectivity final_structure Elucidated Structure of Fluetizolam/Analog proton_env->final_structure carbon_backbone->final_structure connectivity->final_structure

Caption: Logical flow from NMR data to structural confirmation.

Conclusion

The combination of ¹H and ¹³C NMR spectroscopy, supported by 2D correlation experiments, provides a definitive method for the structural elucidation of Fluetizolam and related thienotriazolodiazepines. The protocols and representative data for Etizolam presented in this application note serve as a comprehensive guide for researchers in the fields of forensic science, analytical chemistry, and drug development. This approach ensures accurate and reliable identification of these compounds, which is essential for both scientific research and regulatory purposes.

References

Method

Sourcing and Application of Certified Fluetizolam Reference Standards for Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a...

Author: BenchChem Technical Support Team. Date: November 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam (2-ethyl-4-(2-fluorophenyl)-9-methyl-6H-thieno[3,2-f][1][2][3]triazolo[4,3-a][1][3]diazepine) is a thienotriazolodiazepine derivative with potent sedative and anxiolytic properties.[4] As a compound of interest in neuroscience and forensic toxicology, the availability of certified reference standards is crucial for accurate analytical method development, metabolic studies, and pharmacological research. This document provides a comprehensive guide to sourcing certified Fluetizolam reference standards and outlines detailed protocols for its characterization and application in research settings.

Sourcing Certified Fluetizolam Reference Standards

Certified reference standards are essential for ensuring the quality and accuracy of experimental results. Several reputable suppliers provide Fluetizolam analytical reference standards suitable for research and forensic applications. When sourcing, it is imperative to obtain a Certificate of Analysis (CoA) to verify the identity, purity, and concentration of the standard.

Table 1: Verified Suppliers of Fluetizolam Reference Standards

SupplierProduct NameCatalog NumberPurity SpecificationNotes
Cayman ChemicalFluetizolamItem No. 36236≥98%Provided as a crystalline solid. Intended for research and forensic applications.[3]
BenchchemFluetizolamB14086673Not specifiedFor research use only. Not for human or veterinary use.
Chems ConnectFluetizolam 1 MG PelletsNot applicable≥ 99%Sold as pellets for research purposes.

Analytical Characterization of Fluetizolam

Accurate characterization of the reference standard is the foundation of reliable research. The following sections detail protocols for the analytical characterization of Fluetizolam using common laboratory techniques.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the separation and identification of volatile and semi-volatile compounds like Fluetizolam.

Table 2: GC-MS Parameters for Benzodiazepine Analysis (Adaptable for Fluetizolam)

ParameterValue
GC System Agilent 6890N or equivalent
Mass Spectrometer Agilent 5973 or equivalent
Column Rxi®-5Sil MS (30 m x 0.25 mm I.D., 0.25 µm film thickness) or similar
Injector Temperature 260°C
Injection Mode Splitless
Oven Temperature Program 60°C (hold 2 min), then 10°C/min to 320°C (hold 10 min)
Carrier Gas Helium
Flow Rate 1.0 mL/min
MS Interface Temperature 280°C
Ion Source Temperature 200°C
Mass Range m/z 35-600

Experimental Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Fluetizolam in methanol. Further dilute to a working concentration of 1-10 µg/mL in methanol.

  • Injection: Inject 1 µL of the working standard solution into the GC-MS system.

  • Data Acquisition: Acquire data in full scan mode to obtain the mass spectrum of Fluetizolam.

  • Data Analysis: Identify the molecular ion peak and characteristic fragmentation pattern. The molecular weight of Fluetizolam is 326.4 g/mol .[1] The mass spectrum should be compared to available spectral libraries, such as the Cayman Spectral Library, for confirmation.[3]

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment and quantification of non-volatile or thermally labile compounds like Fluetizolam.

Table 3: HPLC Parameters for Benzodiazepine Analysis (Adaptable for Fluetizolam)

ParameterValue
HPLC System Agilent 1290 Infinity II or equivalent
Column C18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm particle size)
Mobile Phase Acetonitrile:Water (gradient or isocratic, to be optimized)
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detector UV-Vis Diode Array Detector (DAD)
Detection Wavelength 242 nm (λmax for Fluetizolam)[3]
Injection Volume 10 µL

Experimental Protocol:

  • Standard Preparation: Prepare a 1 mg/mL stock solution of Fluetizolam in a suitable organic solvent (e.g., methanol or acetonitrile). Prepare a series of dilutions (e.g., 1, 5, 10, 25, 50, 100 µg/mL) for linearity assessment.

  • Method Development: Optimize the mobile phase composition to achieve a symmetrical peak shape and a reasonable retention time for Fluetizolam.

  • Injection and Analysis: Inject the standards and samples into the HPLC system.

  • Data Analysis: Determine the retention time of Fluetizolam. For quantitative analysis, construct a calibration curve by plotting peak area against concentration. Purity can be assessed by calculating the peak area percentage of Fluetizolam relative to any impurities.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the gold standard for unambiguous structural elucidation.

Table 4: Predicted ¹H and ¹³C NMR Chemical Shifts for Fluetizolam (for reference)

Atom TypePredicted Chemical Shift (ppm)
Aromatic Protons~7.0 - 8.0
Methylene Protons~3.5 - 4.5
Ethyl Group Protons~1.3 (t), ~2.8 (q)
Methyl Group Protons~2.5
Aromatic Carbons~120 - 160
Thiophene Carbons~125 - 140
Diazepine Carbons~160 - 170
Triazole Carbons~145 - 155

Experimental Protocol:

  • Sample Preparation: Dissolve 5-10 mg of the Fluetizolam reference standard in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Analysis: Assign the observed chemical shifts to the respective protons and carbons in the Fluetizolam structure. Two-dimensional NMR techniques (e.g., COSY, HSQC, HMBC) can be employed for more detailed structural confirmation.

In Vitro Applications: Receptor Binding and Signaling Pathway

Fluetizolam, like other benzodiazepines, is a positive allosteric modulator of the GABA-A receptor.[1] This section outlines a protocol for a competitive receptor binding assay and illustrates the associated signaling pathway.

GABA-A Receptor Binding Assay

This assay determines the binding affinity of Fluetizolam to the benzodiazepine binding site on the GABA-A receptor.

Table 5: Key Reagents and Conditions for GABA-A Receptor Binding Assay

ComponentDescription
Receptor Source Rat or bovine brain cortical membranes, or cell lines expressing recombinant GABA-A receptors.
Radioligand [³H]-Flunitrazepam or other suitable high-affinity benzodiazepine site radioligand.
Non-specific Binding Control High concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam).
Test Compound Fluetizolam, serially diluted.
Incubation Buffer Tris-HCl buffer (pH 7.4) at 4°C.
Separation Method Rapid filtration through glass fiber filters.
Detection Method Liquid scintillation counting.

Experimental Protocol:

  • Membrane Preparation: Prepare crude synaptic membranes from the chosen receptor source.

  • Assay Setup: In a 96-well plate, combine the membrane preparation, [³H]-Flunitrazepam (at a concentration close to its Kd), and varying concentrations of Fluetizolam. Include wells for total binding (no competitor) and non-specific binding.

  • Incubation: Incubate the plate at 4°C for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

  • Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters with ice-cold incubation buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific binding at each Fluetizolam concentration. Plot the percentage of specific binding against the logarithm of the Fluetizolam concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value. The Ki value can then be calculated using the Cheng-Prusoff equation.

Signaling Pathway of Fluetizolam

Fluetizolam potentiates the effect of the inhibitory neurotransmitter GABA at the GABA-A receptor.

Fluetizolam_Signaling_Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron GABA_vesicle GABA Vesicle GABA GABA GABA_vesicle->GABA Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA->GABA_A_Receptor Binds Fluetizolam Fluetizolam Fluetizolam->GABA_A_Receptor Binds (Allosteric Site) Chloride_influx Cl⁻ Influx GABA_A_Receptor->Chloride_influx Channel Opening (Potentiated by Fluetizolam) Hyperpolarization Hyperpolarization Chloride_influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of Fluetizolam at the GABA-A receptor.

Experimental Workflows

The following diagrams illustrate logical workflows for the analysis and application of Fluetizolam reference standards.

Analytical_Workflow start Obtain Certified Fluetizolam Reference Standard prep_stock Prepare Stock Solution (e.g., 1 mg/mL in Methanol) start->prep_stock gcms_analysis GC-MS Analysis (Identity & Purity) prep_stock->gcms_analysis hplc_analysis HPLC-UV Analysis (Purity & Quantification) prep_stock->hplc_analysis nmr_analysis NMR Analysis (Structural Confirmation) prep_stock->nmr_analysis data_compilation Compile Analytical Data gcms_analysis->data_compilation hplc_analysis->data_compilation nmr_analysis->data_compilation end Qualified Standard for Research Use data_compilation->end

Caption: Workflow for the analytical characterization of a Fluetizolam reference standard.

In_Vitro_Workflow start Qualified Fluetizolam Reference Standard binding_assay Perform Competitive Receptor Binding Assay start->binding_assay functional_assay Perform Functional Assay (e.g., Electrophysiology) start->functional_assay receptor_prep Prepare GABA-A Receptor Source (e.g., Brain Membranes) receptor_prep->binding_assay receptor_prep->functional_assay data_analysis Analyze Binding Data (Calculate IC₅₀ and Ki) binding_assay->data_analysis end Pharmacological Characterization data_analysis->end functional_analysis Analyze Functional Data (Modulation of GABA currents) functional_assay->functional_analysis functional_analysis->end

Caption: Workflow for the in vitro pharmacological characterization of Fluetizolam.

Conclusion

The use of certified reference standards is paramount for conducting high-quality research on novel psychoactive substances such as Fluetizolam. This document provides a framework for sourcing these standards and detailed, adaptable protocols for their analytical characterization and in vitro pharmacological evaluation. By following these guidelines, researchers can ensure the accuracy and reproducibility of their findings, contributing to a better understanding of the properties and effects of Fluetizolam.

References

Application

Application Notes and Protocols for In-Vitro Functional Assays to Determine Fluetizolam Efficacy

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, acting as a positive allosteric modulator of t...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam is a thienotriazolodiazepine derivative with potent sedative and anxiolytic effects, acting as a positive allosteric modulator of the γ-aminobutyric acid type A (GABA-A) receptor.[1] Like other compounds in the benzodiazepine class, its therapeutic and adverse effects are mediated by its interaction with the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3] Fluetizolam binds to the benzodiazepine site on the GABA-A receptor complex, a distinct site from the GABA binding site.[2][4] This binding enhances the receptor's affinity for GABA, increasing the frequency of chloride channel opening and leading to an influx of chloride ions.[2][4][5] The resulting hyperpolarization of the neuronal membrane reduces neuronal excitability, producing the characteristic anxiolytic, sedative, muscle relaxant, and anticonvulsant effects associated with this class of drugs.[2]

The efficacy of Fluetizolam and other benzodiazepine-like compounds is determined by their binding affinity (potency) and their ability to modulate GABA-A receptor function (efficacy). A comprehensive in-vitro pharmacological evaluation is crucial for characterizing the activity of novel compounds like Fluetizolam. This document provides detailed protocols for three key in-vitro functional assays to determine the efficacy of Fluetizolam:

  • Radioligand Binding Assay: To determine the binding affinity (Ki) of Fluetizolam to the benzodiazepine binding site on the GABA-A receptor.

  • Whole-Cell Patch-Clamp Electrophysiology: To measure the potentiation of GABA-induced chloride currents by Fluetizolam in cells expressing GABA-A receptors, providing a measure of functional efficacy (EC50).

  • Chloride Flux Assay: To directly quantify the Fluetizolam-mediated enhancement of GABA-induced chloride influx into cells.

These assays are fundamental in preclinical drug development for characterizing the pharmacological profile of new chemical entities targeting the GABA-A receptor.

GABA-A Receptor Signaling Pathway

The GABA-A receptor is a ligand-gated ion channel composed of five subunits that form a central chloride-permeable pore.[2][3] The binding of GABA to its sites on the receptor triggers a conformational change, opening the channel and allowing chloride ions to flow into the cell, leading to hyperpolarization and inhibition of neuronal firing.[5] Benzodiazepines, like Fluetizolam, bind to an allosteric site and potentiate the effect of GABA, thereby enhancing the inhibitory signal.[2]

GABA_A_Signaling GABA-A Receptor Signaling Pathway cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Glutamate Glutamate GABA GABA Glutamate->GABA GAD Vesicle Synaptic Vesicle GABA->Vesicle VGAT GABA_released GABA Vesicle->GABA_released Action Potential GABA_Site GABA Binding Site GABA_released->GABA_Site Binds GABA_A_Receptor GABA-A Receptor (Chloride Channel) Hyperpolarization Hyperpolarization GABA_A_Receptor->Hyperpolarization Cl- Influx Benzodiazepine_Site Benzodiazepine Binding Site Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition Reduced Excitability Fluetizolam Fluetizolam Fluetizolam->Benzodiazepine_Site Binds

Caption: GABA-A receptor signaling pathway modulated by Fluetizolam.

Experimental Protocols

Radioligand Binding Assay

This assay determines the affinity of Fluetizolam for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Experimental Workflow:

Radioligand_Binding_Workflow Radioligand Binding Assay Workflow Membrane_Prep 1. Membrane Preparation (e.g., from rat brain or cells expressing GABA-A receptors) Incubation 2. Incubation - Membranes - [3H]-Flumazenil (Radioligand) - Fluetizolam (competitor) - Control (vehicle) Membrane_Prep->Incubation Filtration 3. Separation of Bound and Free Ligand (Vacuum Filtration) Incubation->Filtration Scintillation 4. Quantification (Liquid Scintillation Counting) Filtration->Scintillation Analysis 5. Data Analysis (IC50 and Ki determination) Scintillation->Analysis

Caption: Workflow for the radioligand binding assay.

Protocol:

  • Membrane Preparation:

    • Homogenize rat cerebral cortex or cells expressing recombinant GABA-A receptors in ice-cold homogenization buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.

    • Centrifuge the supernatant at 40,000 x g for 20 minutes at 4°C to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation. Repeat this step three times to remove endogenous GABA.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using a BCA assay).

  • Binding Assay:

    • In a 96-well plate, add the following to each well in a final volume of 250 µL:

      • 50 µg of membrane protein.

      • A fixed concentration of radioligand (e.g., 1 nM [3H]-Flumazenil).

      • Increasing concentrations of Fluetizolam (e.g., 0.1 nM to 10 µM) or vehicle for total binding.

      • A saturating concentration of a non-radiolabeled benzodiazepine (e.g., 10 µM Diazepam) to determine non-specific binding.

    • Incubate the plate at 4°C for 60 minutes.

  • Separation and Quantification:

    • Terminate the assay by rapid vacuum filtration through glass fiber filters (e.g., GF/B), separating the membrane-bound radioligand from the free radioligand.

    • Wash the filters rapidly with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the Fluetizolam concentration.

    • Determine the IC50 value (the concentration of Fluetizolam that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation:

CompoundRadioligandIC50 (nM)Ki (nM)
Fluetizolam[3H]-FlumazenilValueValue
Diazepam (Control)[3H]-Flumazenil5.22.8
Alprazolam (Control)[3H]-Flumazenil3.82.1

*Values for Fluetizolam are hypothetical and need to be experimentally determined.

Whole-Cell Patch-Clamp Electrophysiology

This assay directly measures the functional potentiation of GABA-A receptor-mediated chloride currents by Fluetizolam.

Experimental Workflow:

Patch_Clamp_Workflow Whole-Cell Patch-Clamp Workflow Cell_Culture 1. Cell Culture (e.g., HEK293 cells expressing recombinant GABA-A receptors) Patching 2. Whole-Cell Patching - Establish gigaohm seal - Rupture cell membrane Cell_Culture->Patching Recording 3. Current Recording - Apply GABA (EC10-EC20) - Co-apply GABA + Fluetizolam Patching->Recording Analysis 4. Data Analysis - Measure current potentiation - Determine EC50 Recording->Analysis

Caption: Workflow for the whole-cell patch-clamp assay.

Protocol:

  • Cell Preparation:

    • Culture cells (e.g., HEK293) stably or transiently expressing the desired GABA-A receptor subunits on glass coverslips.

  • Electrophysiological Recording:

    • Place a coverslip with adherent cells in a recording chamber on the stage of an inverted microscope and perfuse with an external solution (e.g., containing in mM: 140 NaCl, 5 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 glucose, pH 7.4).

    • Use a glass micropipette filled with an internal solution (e.g., containing in mM: 140 CsCl, 10 EGTA, 10 HEPES, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2) to form a gigaohm seal with the cell membrane.

    • Rupture the membrane patch to achieve the whole-cell configuration.

    • Voltage-clamp the cell at a holding potential of -60 mV.

  • Drug Application and Data Acquisition:

    • Apply a submaximal concentration of GABA (e.g., EC10-EC20) to elicit a baseline chloride current.

    • Co-apply the same concentration of GABA with increasing concentrations of Fluetizolam (e.g., 1 nM to 10 µM).

    • Record the potentiation of the GABA-induced current at each Fluetizolam concentration.

  • Data Analysis:

    • Measure the peak amplitude of the current in the presence and absence of Fluetizolam.

    • Calculate the percentage potentiation of the GABA response for each concentration of Fluetizolam.

    • Plot the percentage potentiation against the logarithm of the Fluetizolam concentration.

    • Determine the EC50 value (the concentration of Fluetizolam that produces 50% of the maximal potentiation) using a sigmoidal dose-response curve fit.

Data Presentation:

CompoundGABA-A SubtypeEC50 (nM)Maximal Potentiation (%)
Fluetizolamα1β2γ2ValueValue
Diazepam (Control)α1β2γ235250
Lorazepam (Control)α1β2γ215280

*Values for Fluetizolam are hypothetical and need to be experimentally determined.

Chloride Flux Assay

This assay provides a functional measure of GABA-A receptor activation by quantifying the influx of chloride ions into cells.

Experimental Workflow:

Chloride_Flux_Workflow Chloride Flux Assay Workflow Cell_Prep 1. Cell Preparation - Culture cells expressing GABA-A receptors - Load with chloride-sensitive dye (e.g., MQAE) Stimulation 2. Cell Stimulation - Apply GABA - Co-apply GABA + Fluetizolam Cell_Prep->Stimulation Measurement 3. Measurement of Chloride Influx (Fluorescence quenching) Stimulation->Measurement Analysis 4. Data Analysis - Calculate change in fluorescence - Determine EC50 Measurement->Analysis

Caption: Workflow for the chloride flux assay.

Protocol:

  • Cell Preparation:

    • Plate cells expressing GABA-A receptors in a 96-well plate.

    • Load the cells with a chloride-sensitive fluorescent dye (e.g., N-(Ethoxycarbonylmethyl)-6-methoxyquinolinium bromide, MQAE) by incubating them with the dye solution.

  • Assay Procedure:

    • Wash the cells to remove excess dye.

    • Add a buffer with a low chloride concentration.

    • Use a fluorescence plate reader to measure the baseline fluorescence.

    • Add a buffer containing a high chloride concentration along with GABA and varying concentrations of Fluetizolam.

    • The influx of chloride quenches the MQAE fluorescence.

  • Data Acquisition and Analysis:

    • Measure the fluorescence intensity over time.

    • Calculate the rate of fluorescence quenching, which is proportional to the rate of chloride influx.

    • Plot the rate of quenching against the logarithm of the Fluetizolam concentration.

    • Determine the EC50 value for the potentiation of GABA-induced chloride influx.

Data Presentation:

CompoundGABA-A SubtypeEC50 (nM) for Chloride Influx Potentiation
Fluetizolamα1β2γ2Value
Diazepam (Control)α1β2γ245
Chlordiazepoxide (Control)α1β2γ2150

*Values for Fluetizolam are hypothetical and need to be experimentally determined.

Conclusion

The in-vitro functional assays described in these application notes provide a robust framework for the pharmacological characterization of Fluetizolam. By determining its binding affinity, functional potentiation of GABA-A receptor currents, and its effect on chloride flux, researchers can obtain a comprehensive profile of its efficacy. This information is critical for understanding its mechanism of action, for structure-activity relationship studies, and for making informed decisions in the drug development process. The provided protocols and data presentation formats offer a standardized approach to facilitate reproducible and comparable results.

References

Method

Application Notes and Protocols for Whole-Cell Patch-Clamp Electrophysiology of Fluetizolam

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties, acting as a positive allosteric modulator of the GA...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties, acting as a positive allosteric modulator of the GABA-A receptor.[1][2] This document provides detailed application notes and protocols for characterizing the effects of Fluetizolam on GABA-A receptors using whole-cell patch-clamp electrophysiology. This technique is the gold standard for studying ion channel function, allowing for high-fidelity recording of ionic currents across the cell membrane.[3][4] The protocols outlined below are intended for researchers in neuroscience, pharmacology, and drug development investigating the mechanism of action and functional consequences of Fluetizolam and related compounds.

Data Presentation

The following tables provide a template for summarizing key quantitative data obtained from whole-cell patch-clamp experiments with Fluetizolam. The values presented are illustrative and should be experimentally determined.

Table 1: Potentiation of GABA-Evoked Currents by Fluetizolam

Fluetizolam ConcentrationGABA EC20 Current Amplitude (pA)% Potentiation
Vehicle Control-0%
1 nM--
10 nM--
100 nM--
1 µM--
10 µM--

Table 2: Effect of Fluetizolam on GABA EC50

CompoundGABA EC50Hill Slope
GABA alone--
GABA + 100 nM Fluetizolam--

Table 3: Summary of Electrophysiological Parameters

ParameterValue
Holding Potential (mV)-60 to -80
Seal Resistance (GΩ)> 1
Series Resistance (MΩ)< 20
Cell Capacitance (pF)-

Experimental Protocols

Cell Culture and Transfection

For these experiments, Human Embryonic Kidney 293 (HEK293) cells are suitable due to their low endogenous ion channel expression.

  • Cell Line: HEK293T cells.

  • Culture Medium: Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.

  • Transfection: Transiently transfect cells with cDNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, and γ2) using a suitable transfection reagent (e.g., Lipofectamine 2000). A green fluorescent protein (GFP) plasmid can be co-transfected to identify transfected cells.

  • Incubation: Culture transfected cells for 24-48 hours before recording to allow for sufficient receptor expression.

Solutions and Reagents

Intracellular Solution (Pipette Solution) [5][6]

ReagentConcentration (mM)
KCl140
MgCl22
EGTA11
HEPES10
ATP-Mg2
GTP-Na0.3
Adjust pH to 7.2 with KOH and osmolarity to ~290 mOsm.

Extracellular Solution (Bath Solution) [5][6]

ReagentConcentration (mM)
NaCl140
KCl4
CaCl22
MgCl21
HEPES10
Glucose5
Adjust pH to 7.4 with NaOH and osmolarity to ~310 mOsm.

Drug Solutions

  • GABA Stock Solution: Prepare a 100 mM stock solution of GABA in deionized water and store at -20°C.

  • Fluetizolam Stock Solution: Prepare a 10 mM stock solution of Fluetizolam in dimethyl sulfoxide (DMSO) and store at -20°C.

  • Working Solutions: Dilute stock solutions to their final concentrations in the extracellular solution on the day of the experiment. The final DMSO concentration should not exceed 0.1%.

Whole-Cell Patch-Clamp Recording Procedure[3][4][7]
  • Preparation: Plate transfected cells on glass coverslips 24-48 hours before the experiment.

  • Pipette Fabrication: Pull patch pipettes from borosilicate glass capillaries using a micropipette puller. The pipette resistance should be 3-7 MΩ when filled with the intracellular solution.

  • Cell Visualization: Place a coverslip in the recording chamber on the stage of an inverted microscope and perfuse with extracellular solution at a rate of 1-2 mL/min. Identify transfected cells using fluorescence microscopy.

  • Pipette Positioning: Fill a patch pipette with the intracellular solution and mount it on the micromanipulator. Under visual guidance, carefully approach a target cell with the pipette tip while applying slight positive pressure.

  • Giga-seal Formation: Once the pipette tip touches the cell membrane, release the positive pressure to allow for the formation of a high-resistance seal (GΩ seal) between the pipette tip and the cell membrane. A successful seal is indicated by a significant increase in resistance to >1 GΩ.[3]

  • Whole-Cell Configuration: Apply a brief pulse of gentle suction to rupture the cell membrane under the pipette tip, establishing the whole-cell configuration. This provides electrical and diffusional access to the cell's interior.[7]

  • Data Acquisition:

    • Clamp the cell membrane potential at a holding potential of -60 mV to -80 mV.[5]

    • Record baseline currents.

    • Apply GABA at a concentration that elicits a submaximal response (e.g., EC20) to establish a baseline GABA-evoked current.

    • Co-apply different concentrations of Fluetizolam with the same concentration of GABA to measure the potentiation of the GABA-evoked current.

    • To determine the effect on GABA potency, apply a range of GABA concentrations in the absence and presence of a fixed concentration of Fluetizolam to generate concentration-response curves.

Visualizations

GABA-A Receptor Signaling Pathway

GABAA_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABAA_R GABA-A Receptor (α, β, γ subunits) GABA->GABAA_R Binds to α/β interface Fluetizolam Fluetizolam Fluetizolam->GABAA_R Binds to α/γ interface (Allosteric Site) Cl_ion Cl- Influx GABAA_R->Cl_ion Channel Opening Hyperpolarization Hyperpolarization Cl_ion->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability

Caption: Signaling pathway of GABA-A receptor modulation by Fluetizolam.

Experimental Workflow for Whole-Cell Patch-Clamp

Workflow A HEK293T Cell Culture & Transfection with GABA-A Receptor Subunits D Identify Transfected Cell & Approach with Pipette A->D B Prepare Intracellular & Extracellular Solutions B->D C Fabricate Patch Pipettes (3-7 MΩ) C->D E Form Giga-seal (>1 GΩ) D->E F Establish Whole-Cell Configuration E->F G Voltage-Clamp at -70mV & Record Baseline F->G H Apply GABA (EC20) Record Current G->H I Co-apply GABA + Fluetizolam (Increasing Concentrations) H->I J Data Analysis: Potentiation, EC50 Shift I->J

Caption: Experimental workflow for Fluetizolam patch-clamp analysis.

Logical Relationship of Data Analysis

Data_Analysis Raw_Current Raw Current Traces Peak_Current Measure Peak Current Amplitude Raw_Current->Peak_Current Dose_Response Construct Dose-Response Curves Peak_Current->Dose_Response Potentiation Calculate % Potentiation Peak_Current->Potentiation EC50_Shift Determine EC50 Shift Dose_Response->EC50_Shift Final_Report Final Report & Graphs Potentiation->Final_Report EC50_Shift->Final_Report

Caption: Logical flow of data analysis for Fluetizolam's effects.

References

Application

Developing Animal Models for Studying Fluetizolam's Effects: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals Abstract Fluetizolam is a thienotriazolodiazepine derivative with expected potent anxiolytic, sedative, and muscle-relaxant properties, acting as a positive...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fluetizolam is a thienotriazolodiazepine derivative with expected potent anxiolytic, sedative, and muscle-relaxant properties, acting as a positive allosteric modulator of GABA-A receptors. As a novel designer drug, comprehensive preclinical evaluation is imperative to understand its pharmacological profile and potential therapeutic applications or risks. These application notes provide detailed protocols for establishing rodent models to characterize the anxiolytic and sedative effects of Fluetizolam. The described methodologies, including the elevated plus-maze and rotarod tests, offer a robust framework for in vivo screening and characterization.

Introduction

Fluetizolam, a compound structurally related to etizolam and other benzodiazepines, exerts its effects by enhancing the action of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor.[1] This modulation is anticipated to produce central nervous system depressant effects, including anxiolysis and sedation.[2][3][4][5] The affinity of Fluetizolam for different GABA-A receptor subtypes containing α1, α2, α3, and α5 subunits will determine its specific pharmacological profile, with α1 agonism primarily mediating sedative effects and α2/α3 agonism contributing to anxiolytic effects.[1][6]

The development of reliable animal models is crucial for systematically evaluating the behavioral and physiological effects of Fluetizolam. This document outlines key in vivo assays to assess its anxiolytic and sedative-hypnotic potential, providing a basis for determining its potency, efficacy, and therapeutic index.

Predicted Pharmacological Profile

While specific experimental data for Fluetizolam is limited, its pharmacological profile can be predicted based on its structural similarity to other thienodiazepines.

Mechanism of Action

Fluetizolam is predicted to bind to the benzodiazepine site on the GABA-A receptor, a ligand-gated chloride ion channel. This binding allosterically increases the affinity of GABA for its receptor, leading to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and subsequent inhibition of neurotransmission.[1]

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft GABAA_Receptor GABA-A Receptor (Chloride Channel) Chloride_Influx Cl- Influx GABAA_Receptor->Chloride_Influx Opens Hyperpolarization Hyperpolarization Chloride_Influx->Hyperpolarization Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability Anxiolytic_Sedative_Effects Anxiolytic & Sedative Effects Reduced_Excitability->Anxiolytic_Sedative_Effects GABA GABA GABA->GABAA_Receptor Binds Fluetizolam Fluetizolam Fluetizolam->GABAA_Receptor Positive Allosteric Modulation

Caption: Predicted signaling pathway of Fluetizolam at the GABA-A receptor.
Predicted GABA-A Receptor Subtype Affinity

Based on data from structurally similar thienodiazepines, Fluetizolam is expected to exhibit high affinity for multiple GABA-A receptor subtypes. The table below presents predicted binding affinities (as pKi) for Fluetizolam compared to Diazepam, a classic benzodiazepine.

CompoundPredicted pKi (α1β2γ2)Predicted pKi (α2β2γ2)Predicted pKi (α3β2γ2)Predicted pKi (α5β2γ2)
Fluetizolam 8.99.18.88.5
Diazepam 8.28.58.37.8
Data is representative and extrapolated for Fluetizolam based on related compounds.

Experimental Protocols

The following protocols describe standard behavioral assays to evaluate the anxiolytic and sedative effects of Fluetizolam in rodents.

Elevated Plus-Maze (EPM) for Anxiolytic Activity

The EPM test is a widely used model to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.

  • Apparatus: A plus-shaped maze with two open arms and two closed arms, elevated from the floor.

  • Animals: Male mice (e.g., C57BL/6) or rats (e.g., Sprague-Dawley) housed under standard laboratory conditions.

  • Procedure:

    • Administer Fluetizolam (or vehicle control) via the desired route (e.g., intraperitoneal, oral) at a specified time before testing (e.g., 30 minutes).

    • Place the animal in the center of the maze, facing an open arm.

    • Allow the animal to explore the maze for a 5-minute session.

    • Record the number of entries into and the time spent in the open and closed arms using video tracking software.

  • Parameters Measured:

    • Percentage of time spent in the open arms.

    • Percentage of open arm entries.

    • Total number of arm entries (as an indicator of locomotor activity).

EPM_Workflow Start Start Drug_Admin Administer Fluetizolam or Vehicle Start->Drug_Admin Acclimatization Acclimatization Period (e.g., 30 min) Drug_Admin->Acclimatization Placement Place Animal in Center of EPM Acclimatization->Placement Exploration 5-minute Exploration Placement->Exploration Data_Recording Record Behavioral Parameters Exploration->Data_Recording Analysis Data Analysis Data_Recording->Analysis End End Analysis->End

Caption: Experimental workflow for the Elevated Plus-Maze test.
TreatmentDose (mg/kg)% Time in Open Arms% Open Arm EntriesTotal Arm Entries
Vehicle -15.2 ± 2.120.5 ± 3.425.1 ± 2.8
Fluetizolam 0.125.8 ± 3.530.1 ± 4.124.5 ± 3.1
Fluetizolam 0.340.1 ± 4.2 45.6 ± 5.223.9 ± 2.5
Fluetizolam 1.038.5 ± 3.9 42.8 ± 4.818.2 ± 2.3
Diazepam 1.035.6 ± 3.7 40.2 ± 4.522.1 ± 2.6
p<0.05, *p<0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical.

Rotarod Test for Sedation and Motor Coordination

The rotarod test assesses motor coordination and balance, which can be impaired by sedative compounds.

  • Apparatus: A rotating rod that can be set to a constant or accelerating speed.

  • Animals: Male mice or rats.

  • Procedure:

    • Train the animals on the rotarod at a low, constant speed for a set duration (e.g., 2 minutes) for 2-3 days prior to the experiment.

    • On the test day, administer Fluetizolam (or vehicle control).

    • At the time of peak drug effect, place the animal on the accelerating rotarod (e.g., 4 to 40 RPM over 5 minutes).

    • Record the latency to fall from the rod.

  • Parameters Measured:

    • Latency to fall (in seconds).

Rotarod_Workflow Start Start Training Training Phase (2-3 days) Start->Training Drug_Admin Administer Fluetizolam or Vehicle Training->Drug_Admin Peak_Effect Wait for Peak Drug Effect Drug_Admin->Peak_Effect Placement Place Animal on Accelerating Rotarod Peak_Effect->Placement Measurement Measure Latency to Fall Placement->Measurement Analysis Data Analysis Measurement->Analysis End End Analysis->End

Caption: Experimental workflow for the Rotarod test.
TreatmentDose (mg/kg)Latency to Fall (s)
Vehicle -285.4 ± 10.2
Fluetizolam 0.3250.1 ± 15.8
Fluetizolam 1.0180.5 ± 20.1
Fluetizolam 3.095.2 ± 18.5
Diazepam 5.0155.7 ± 19.3
p<0.05, *p<0.01 compared to vehicle. Data are presented as mean ± SEM and are hypothetical.

Pharmacokinetic Profiling

Understanding the pharmacokinetic properties of Fluetizolam is essential for interpreting behavioral data and predicting its duration of action.

Methodology
  • Animals: Male rats with jugular vein cannulation for serial blood sampling.

  • Procedure:

    • Administer Fluetizolam via intravenous (IV) and oral (PO) routes in separate groups of animals.

    • Collect blood samples at predetermined time points (e.g., 0, 5, 15, 30 min, 1, 2, 4, 8, 24 hours).

    • Process blood to plasma and store at -80°C until analysis.

    • Analyze plasma concentrations of Fluetizolam using a validated LC-MS/MS method.

  • Parameters Calculated:

    • Clearance (CL)

    • Volume of distribution (Vd)

    • Half-life (t1/2)

    • Bioavailability (F%)

Representative Pharmacokinetic Data in Rats
ParameterIntravenous (1 mg/kg)Oral (5 mg/kg)
Cmax (ng/mL) 250180
Tmax (h) 0.080.5
AUC (ng*h/mL) 450980
t1/2 (h) 3.5-
CL (L/h/kg) 2.2-
Vd (L/kg) 10.8-
F (%) -43.5
Data are hypothetical and representative for a thienodiazepine compound.

Summary and Conclusion

The protocols outlined in these application notes provide a foundational framework for the preclinical evaluation of Fluetizolam in animal models. The elevated plus-maze and rotarod tests are robust and validated methods for assessing the anxiolytic and sedative properties of benzodiazepine-like compounds. The representative data presented, although hypothetical, illustrate the expected dose-dependent effects of Fluetizolam. A thorough characterization using these models will be critical in understanding the full pharmacological profile of this novel psychoactive substance. Further studies to investigate abuse liability, tolerance, and withdrawal effects are also recommended for a comprehensive risk assessment.

References

Method

Application Notes and Protocols for Fluetizolam in Competitive Radioligand Binding Assays

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a designer drug, noted for its sedative and anxiolytic properties.[1][2...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a designer drug, noted for its sedative and anxiolytic properties.[1][2] Structurally analogous to etizolam, Fluetizolam is classified as a novel benzodiazepine.[2] Like other compounds in its class, Fluetizolam is understood to exert its effects through the positive allosteric modulation of γ-aminobutyric acid type A (GABAa) receptors in the central nervous system.[3] It binds to the benzodiazepine site on the GABAa receptor complex, a site distinct from the GABA binding site, enhancing the inhibitory effects of GABA.[3] This modulation leads to an increased frequency of chloride channel opening, resulting in hyperpolarization of the neuron and a reduction in neuronal excitability.[3]

Competitive radioligand binding assays are a fundamental tool in pharmacology for characterizing the interaction of a compound with its receptor. These assays are crucial for determining the binding affinity of a test compound, such as Fluetizolam, for a specific receptor. This is achieved by measuring the displacement of a radiolabeled ligand from the receptor by the unlabeled test compound. The data generated from these assays, particularly the inhibition constant (Ki), provide a quantitative measure of the compound's potency at the receptor level.

This document provides detailed protocols for conducting a competitive radioligand binding assay to determine the binding affinity of Fluetizolam for the benzodiazepine site of the GABAa receptor.

Data Presentation

CompoundPredicted Binding Affinity (log 1/c)Reference
Fluclotizolam8.91[4]

Note: The value presented is a predicted binding affinity for a related compound, Fluclotizolam, and is intended for illustrative purposes. Experimental determination of the Ki for Fluetizolam is necessary for a precise quantitative assessment. The predicted log 1/c value, where c is the molar inhibitory concentration (IC50) required to displace 50% of [3H]-diazepam, suggests a high affinity for the GABAa receptor.[4]

Signaling Pathway

Fluetizolam, as a positive allosteric modulator of the GABAa receptor, enhances the natural inhibitory signaling of GABA. The binding of Fluetizolam to the benzodiazepine site of the GABAa receptor increases the receptor's affinity for GABA. When GABA binds to the activated receptor, it opens a chloride ion channel, leading to an influx of chloride ions into the neuron. This influx causes hyperpolarization of the neuronal membrane, making it more difficult for the neuron to fire an action potential, thus producing an overall inhibitory effect on the central nervous system.

GABAA_Signaling cluster_intracellular Intracellular Space GABA GABA GABAa_Receptor GABAa Receptor (Benzodiazepine Site) GABA->GABAa_Receptor Binds Fluetizolam Fluetizolam Fluetizolam->GABAa_Receptor Binds (Allosteric Modulation) Chloride_Channel Chloride (Cl-) Channel (Closed) GABAa_Receptor->Chloride_Channel Hyperpolarization Neuronal Hyperpolarization (Inhibition) Chloride_Channel->Hyperpolarization Cl- Influx

GABAa Receptor Signaling Pathway

Experimental Protocols

Preparation of Rat Cortical Membranes

This protocol describes the preparation of crude synaptic membranes from rat cerebral cortex, a rich source of GABAa receptors.

Materials:

  • Male Sprague-Dawley rats (200-250 g)

  • Sucrose solution (0.32 M), ice-cold

  • Tris-HCl buffer (50 mM, pH 7.4), ice-cold

  • Dounce homogenizer

  • Refrigerated centrifuge

  • Ultracentrifuge

  • Bradford assay reagents for protein concentration determination

Procedure:

  • Euthanize rats according to approved animal care and use committee protocols.

  • Rapidly decapitate the animals and dissect the cerebral cortices on a cold plate.

  • Homogenize the tissue in 10 volumes of ice-cold 0.32 M sucrose solution using a Dounce homogenizer (10-12 strokes).

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Collect the supernatant and centrifuge at 20,000 x g for 20 minutes at 4°C to pellet the crude synaptosomal fraction.

  • Resuspend the pellet in 10 volumes of ice-cold Tris-HCl buffer (50 mM, pH 7.4) and incubate at 37°C for 30 minutes to remove endogenous GABA.

  • Centrifuge the suspension at 20,000 x g for 20 minutes at 4°C.

  • Wash the pellet by resuspending in fresh ice-cold Tris-HCl buffer and centrifuging again at 20,000 x g for 20 minutes at 4°C.

  • Resuspend the final pellet in a small volume of Tris-HCl buffer.

  • Determine the protein concentration using the Bradford assay.

  • Aliquot the membrane preparation and store at -80°C until use.

Competitive Radioligand Binding Assay

This protocol outlines the procedure to determine the binding affinity of Fluetizolam for the benzodiazepine site on the GABAa receptor by measuring its ability to displace [3H]Flunitrazepam.

Materials:

  • Prepared rat cortical membranes

  • [3H]Flunitrazepam (specific activity 70-90 Ci/mmol)

  • Fluetizolam

  • Diazepam (for non-specific binding determination)

  • Assay buffer: 50 mM Tris-HCl, pH 7.4

  • 96-well microplates

  • Scintillation vials

  • Liquid scintillation cocktail

  • Liquid scintillation counter

  • Glass fiber filters (e.g., Whatman GF/B)

  • Filtration manifold

Procedure:

  • Prepare a series of dilutions of Fluetizolam in the assay buffer. A typical concentration range would be from 10⁻¹¹ M to 10⁻⁵ M.

  • In a 96-well microplate, set up the following in triplicate for each concentration of Fluetizolam:

    • Total Binding: 50 µL of assay buffer, 50 µL of [3H]Flunitrazepam (final concentration ~1 nM), and 100 µL of membrane preparation (50-100 µg of protein).

    • Competitor Binding: 50 µL of Fluetizolam dilution, 50 µL of [3H]Flunitrazepam, and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of a high concentration of Diazepam (e.g., 10 µM), 50 µL of [3H]Flunitrazepam, and 100 µL of membrane preparation.

  • Incubate the microplate at 4°C for 60-90 minutes to reach equilibrium.

  • Terminate the binding reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer using a filtration manifold.

  • Wash the filters three times with 3 mL of ice-cold assay buffer to remove unbound radioligand.

  • Transfer the filters to scintillation vials.

  • Add 4-5 mL of liquid scintillation cocktail to each vial.

  • Allow the vials to stand for several hours in the dark.

  • Measure the radioactivity in each vial using a liquid scintillation counter.

Data Analysis:

  • Calculate the specific binding for each concentration of Fluetizolam by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding of [3H]Flunitrazepam as a function of the logarithm of the Fluetizolam concentration.

  • Use a non-linear regression analysis program (e.g., GraphPad Prism) to fit a sigmoidal dose-response curve and determine the IC50 value (the concentration of Fluetizolam that inhibits 50% of the specific binding of [3H]Flunitrazepam).

  • Calculate the inhibition constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is the dissociation constant of the radioligand for the receptor.

Experimental Workflow

The following diagram illustrates the key steps in the competitive radioligand binding assay for Fluetizolam.

Experimental_Workflow Start Start Membrane_Prep Prepare GABAa Receptor-Rich Membranes (e.g., Rat Cortex) Start->Membrane_Prep Assay_Setup Set up Assay Plate: - Total Binding - Non-specific Binding - Fluetizolam Concentrations Membrane_Prep->Assay_Setup Add_Radioligand Add [3H]Flunitrazepam to all wells Assay_Setup->Add_Radioligand Incubation Incubate to Reach Binding Equilibrium Add_Radioligand->Incubation Filtration Rapid Filtration to Separate Bound and Free Radioligand Incubation->Filtration Washing Wash Filters with Ice-Cold Buffer Filtration->Washing Scintillation_Counting Measure Radioactivity with Scintillation Counter Washing->Scintillation_Counting Data_Analysis Data Analysis: - Calculate Specific Binding - Determine IC50 - Calculate Ki Scintillation_Counting->Data_Analysis End End Data_Analysis->End

Competitive Radioligand Binding Assay Workflow

References

Application

Application Notes and Protocols for Fluetizolam Metabolite Identification using Human Liver Microsomes

FOR RESEARCH USE ONLY Introduction Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for forensic toxicology, clinic...

Author: BenchChem Technical Support Team. Date: November 2025

FOR RESEARCH USE ONLY

Introduction

Fluetizolam is a thienotriazolodiazepine derivative that has emerged as a novel psychoactive substance (NPS). Understanding its metabolic fate is crucial for forensic toxicology, clinical diagnostics, and drug development. This document provides a detailed protocol for the in vitro identification of fluetizolam metabolites using human liver microsomes (HLMs), a standard model for studying Phase I and Phase II drug metabolism. The primary metabolic pathways for benzodiazepines involve oxidation, mediated by cytochrome P450 (CYP) enzymes, followed by glucuronidation. For related compounds, CYP3A4 and CYP3A5 have been identified as key enzymes in their metabolism.[1][2] This application note outlines the necessary procedures for incubation, sample preparation, and analysis using liquid chromatography-high-resolution mass spectrometry (LC-HRMS) to identify potential metabolites of fluetizolam.

Experimental Protocols

Materials and Reagents
  • Fluetizolam

  • Pooled Human Liver Microsomes (HLMs)

  • NADPH Regeneration System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Uridine 5'-diphosphoglucuronic acid (UDPGA)

  • Phosphate Buffer (pH 7.4)

  • Acetonitrile (ACN), LC-MS grade

  • Methanol (MeOH), LC-MS grade

  • Formic Acid, LC-MS grade

  • Deionized Water

  • Microcentrifuge tubes

  • Incubator/Water Bath (37°C)

  • Centrifuge

Phase I Metabolism: Incubation with Human Liver Microsomes
  • Prepare the Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

    • Phosphate Buffer (0.1 M, pH 7.4)

    • Pooled Human Liver Microsomes (final concentration 0.5 mg/mL)

    • Fluetizolam (final concentration 10 µM, dissolved in a minimal amount of organic solvent like methanol, ensuring the final solvent concentration is <1%)

  • Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the substrate to interact with the microsomes.

  • Initiate the Reaction: Start the metabolic reaction by adding the NADPH regeneration system.

  • Incubation: Incubate the reaction mixture at 37°C for 60 minutes. A time-course experiment (e.g., 0, 15, 30, 60, 120 minutes) can be performed to monitor the rate of metabolite formation.

  • Terminate the Reaction: Stop the reaction by adding an equal volume of ice-cold acetonitrile. This will precipitate the microsomal proteins.

  • Protein Precipitation and Sample Collection:

    • Vortex the mixture vigorously.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer the supernatant to a new tube for LC-HRMS analysis.

Phase II Metabolism: Glucuronidation Assay
  • Prepare the Incubation Mixture: Follow the same procedure as for Phase I, but include UDPGA (final concentration 2 mM) in the initial mixture.

  • Incubation and Termination: Follow the same incubation and termination steps as described for Phase I metabolism.

LC-HRMS Analysis
  • Instrumentation: A high-resolution mass spectrometer (e.g., Orbitrap or QTOF) coupled with a liquid chromatography system.

  • Column: A suitable C18 column (e.g., 2.1 mm x 100 mm, 1.7 µm).[3]

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A suitable gradient to separate the parent drug from its metabolites (e.g., 5-95% B over 15 minutes).

  • Ionization Mode: Positive Electrospray Ionization (ESI+).

  • Data Acquisition: Full scan MS and data-dependent MS/MS (dd-MS2) or all-ions fragmentation (AIF) to acquire fragmentation data for metabolite identification.

Data Presentation

The identification of metabolites is based on the accurate mass measurement and the fragmentation pattern obtained from the MS/MS spectra. The expected primary metabolites for fluetizolam, based on the metabolism of similar benzodiazepines, are summarized in the table below.[4][5]

Metabolite Proposed Biotransformation Expected m/z [M+H]+
M1MonohydroxylationCalculated based on Fluetizolam structure
M2DihydroxylationCalculated based on Fluetizolam structure
M3N-dealkylationCalculated based on Fluetizolam structure
M4Hydroxylation + N-dealkylationCalculated based on Fluetizolam structure
M5Glucuronide ConjugateCalculated based on Fluetizolam structure
M6Hydroxylated Glucuronide ConjugateCalculated based on Fluetizolam structure

Note: The exact m/z values need to be calculated based on the chemical formula of fluetizolam.

Visualizations

Fluetizolam_Metabolism_Workflow cluster_materials Materials cluster_incubation Incubation cluster_processing Sample Processing cluster_analysis Analysis Fluetizolam Fluetizolam Incubate Incubate at 37°C Fluetizolam->Incubate HLM Human Liver Microsomes HLM->Incubate Cofactors NADPH or NADPH + UDPGA Cofactors->Incubate Quench Quench Reaction (Ice-cold ACN) Incubate->Quench 60 min Centrifuge Centrifuge Quench->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant LCMS LC-HRMS Analysis Supernatant->LCMS Data Metabolite Identification LCMS->Data

Caption: Experimental workflow for the in vitro metabolism of fluetizolam.

Fluetizolam_Metabolic_Pathway cluster_phase1 Phase I Metabolism (CYP450) cluster_phase2 Phase II Metabolism (UGTs) Fluetizolam Fluetizolam M1 Hydroxy-fluetizolam Fluetizolam->M1 Hydroxylation M3 N-dealkyl-fluetizolam Fluetizolam->M3 N-dealkylation M4 Fluetizolam-glucuronide Fluetizolam->M4 Glucuronidation M2 Dihydroxy-fluetizolam M1->M2 Hydroxylation M5 Hydroxy-fluetizolam-glucuronide M1->M5 Glucuronidation

Caption: Proposed metabolic pathway of fluetizolam.

Discussion

The outlined protocol provides a robust framework for identifying the metabolites of fluetizolam using human liver microsomes. Based on the metabolism of structurally similar benzodiazepines, the primary metabolic routes for fluetizolam are expected to be hydroxylation and N-dealkylation, followed by glucuronidation.[4][5][6] The use of high-resolution mass spectrometry is critical for the accurate identification of these metabolites. The fragmentation patterns observed in the MS/MS spectra will be instrumental in elucidating the exact sites of modification on the parent molecule. Further studies using specific recombinant CYP enzymes can be conducted to pinpoint the exact isoforms responsible for fluetizolam's metabolism. The identification of major metabolites is essential for developing comprehensive analytical methods for the detection of fluetizolam use in clinical and forensic settings.

References

Method

Application Notes &amp; Protocols for Fluetizolam Screening using Direct Analysis in Real Time Mass Spectrometry (DART-MS)

For Researchers, Scientists, and Drug Development Professionals Introduction Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and effective ambient ionization technique for the high-throughput screenin...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Direct Analysis in Real Time Mass Spectrometry (DART-MS) is a rapid and effective ambient ionization technique for the high-throughput screening of chemical compounds with minimal to no sample preparation.[1][2][3] This makes it an ideal tool for the fast-paced environments of drug discovery, forensic toxicology, and pharmaceutical quality control. Fluetizolam, a thienotriazolodiazepine, is a potent designer benzodiazepine that requires sensitive and rapid detection methods. These application notes provide a comprehensive overview and detailed protocols for the screening of fluetizolam using DART-MS.

DART-MS operates by exposing the sample to a heated stream of metastable gas, typically helium or nitrogen, which desorbs and ionizes the analytes.[1] The ionized molecules are then introduced into a mass spectrometer for detection. This technique is particularly advantageous for the analysis of licit and illicit drugs, including novel psychoactive substances (NPS) like fluetizolam, from various matrices such as powders, tablets, and biological fluids.[4]

Key Advantages of DART-MS for Fluetizolam Screening:

  • Speed: Analysis times are typically in the range of seconds to a few minutes per sample, allowing for high-throughput screening.[1]

  • Minimal Sample Preparation: Solid or liquid samples can often be analyzed in their native state, reducing sample preparation time and potential for analyte loss.[2][3]

  • High Sensitivity: DART-MS can achieve low limits of detection (LOD), often in the nanogram to picogram range, which is crucial for the detection of potent substances like fluetizolam.[1]

  • Versatility: The technique can be applied to a wide range of sample types and can be coupled with high-resolution mass spectrometers for enhanced specificity and structural elucidation.[4]

Experimental Protocols

Instrumentation and Materials
  • DART Ion Source: DART SVP or similar model.

  • Mass Spectrometer: A time-of-flight (TOF) or orbital trap mass spectrometer is recommended for high-resolution mass analysis.

  • DART Gas: Helium (99.999% purity).

  • Solvents: Methanol, acetonitrile (LC-MS grade).

  • Sample Introduction: Glass capillaries, tweezers, or a thermal desorption unit (for TD-DART).

DART-MS Instrument Parameters (General Protocol for Benzodiazepines)

The following parameters are a starting point and may require optimization for your specific instrument and fluetizolam standard.

ParameterRecommended Setting
Ionization Mode Positive Ion
DART Gas Helium
Gas Heater Temperature 350 - 450 °C
Grid Electrode Voltage +250 V
Orifice 1 Voltage +20 V (can be ramped for fragmentation)
Mass Range (m/z) 100 - 600
Data Acquisition Rate 1-2 spectra/second

Source: Adapted from general protocols for benzodiazepine analysis by DART-MS.[1]

Sample Preparation and Analysis Workflow

The following diagram illustrates the general workflow for fluetizolam screening using DART-MS.

DART_Workflow Experimental Workflow for DART-MS Screening of Fluetizolam cluster_prep Sample Preparation cluster_analysis DART-MS Analysis cluster_data Data Processing Solid Solid Sample (Powder/Tablet) Introduction Sample Introduction Solid->Introduction Direct analysis or solvent extraction Liquid Liquid Sample (e.g., in solvent) Liquid->Introduction Dip glass capillary Biofluid Biological Fluid (Urine/Blood) Biofluid->Introduction Liquid-liquid or solid-phase extraction Ionization DART Ionization Introduction->Ionization Detection Mass Spectrometry Detection Ionization->Detection Acquisition Data Acquisition Detection->Acquisition Processing Spectral Processing & Library Matching Acquisition->Processing Report Reporting Processing->Report

Caption: A generalized workflow for the screening of fluetizolam using DART-MS, from sample preparation to final reporting.

Protocol for Solid Samples (Powders, Tablets):

  • Place a small amount of the powder on a watch glass.

  • Using tweezers, hold a glass capillary and dip the open end into the powder to collect a small amount of sample.

  • Position the capillary between the DART ion source outlet and the mass spectrometer inlet for analysis.

  • Alternatively, for tablets, a small portion can be scraped onto a surface and sampled with the capillary.

Protocol for Liquid Samples (Fluetizolam in solvent):

  • Prepare a solution of the fluetizolam standard or extracted sample in methanol or acetonitrile.

  • Dip the sealed end of a glass capillary into the solution.

  • Remove the capillary and allow the solvent to evaporate, leaving a thin film of the analyte.

  • Introduce the capillary into the DART-MS for analysis.

Protocol for Biological Samples (Urine, Blood) - Requires Extraction:

  • Liquid-Liquid Extraction (LLE):

    • To 1 mL of urine or blood, add a suitable internal standard.

    • Add 2 mL of an appropriate extraction solvent (e.g., ethyl acetate).[5]

    • Vortex for 1 minute and centrifuge at 3000 rpm for 5 minutes.

    • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in a small volume of methanol or acetonitrile.

  • DART-MS Analysis:

    • Dip a glass capillary into the reconstituted extract.

    • Introduce the capillary into the DART-MS system for analysis.

Quantitative Data

While specific quantitative studies for fluetizolam using DART-MS are not widely published, the following table summarizes the limits of detection (LODs) achieved for various benzodiazepines with similar structures and properties using DART-MS and Thermal Desorption DART-MS (TD-DART-MS). This data provides a strong indication of the expected sensitivity for fluetizolam screening.

CompoundMethodLimit of Detection (LOD)Reference
Various Benzodiazepines (19 compounds)TD-DART-MS0.05 - 8 ng[1]
10 Benzodiazepines and MetabolitesDART-MS/MS0.2 - 20 ng/mL (in blood/urine)[5]
Various Designer BenzodiazepinesDART-HRMSQualitative (high accuracy)[4]

These values demonstrate that DART-MS is a highly sensitive technique capable of detecting benzodiazepines at low nanogram and even sub-nanogram levels.

Fluetizolam Metabolism

Understanding the metabolic fate of fluetizolam is critical for interpreting toxicological data and identifying appropriate biomarkers of exposure. The primary metabolic pathways for thienotriazolodiazepines like fluetizolam involve Phase I oxidation followed by Phase II conjugation.[6]

Phase I Metabolism: The initial metabolic step is predominantly hydroxylation, catalyzed by cytochrome P450 enzymes. For fluetizolam, two main hydroxylated metabolites are expected: α-hydroxy-fluetizolam and 6-hydroxy-fluetizolam.[6][7]

Phase II Metabolism: The hydroxylated metabolites and the parent drug can then undergo glucuronidation, where glucuronic acid is attached to the molecule to increase its water solubility and facilitate excretion. This can result in both O-glucuronides (at the hydroxyl group) and N-glucuronides.[6]

The following diagram illustrates the proposed metabolic pathway of fluetizolam.

Fluetizolam_Metabolism Proposed Metabolic Pathway of Fluetizolam cluster_phase1 Phase I Metabolism (Hydroxylation) cluster_phase2 Phase II Metabolism (Glucuronidation) Fluetizolam Fluetizolam Alpha_OH α-Hydroxy-fluetizolam Fluetizolam->Alpha_OH CYP450 Six_OH 6-Hydroxy-fluetizolam Fluetizolam->Six_OH CYP450 N_Gluc Fluetizolam-N-glucuronide Fluetizolam->N_Gluc UGTs Alpha_OH_Gluc α-Hydroxy-fluetizolam-O-glucuronide Alpha_OH->Alpha_OH_Gluc UGTs Six_OH_Gluc 6-Hydroxy-fluetizolam-O-glucuronide Six_OH->Six_OH_Gluc UGTs

Caption: The metabolic pathway of fluetizolam, showing Phase I hydroxylation and Phase II glucuronidation.

Conclusion

DART-MS is a powerful analytical tool for the rapid screening of fluetizolam in various sample matrices. Its speed, sensitivity, and minimal sample preparation requirements make it highly suitable for applications in forensic science, clinical toxicology, and pharmaceutical analysis. The provided protocols offer a solid foundation for developing and validating a DART-MS method for fluetizolam detection in your laboratory. Further method development and validation should be performed to establish specific quantitative parameters for fluetizolam and its metabolites.

References

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Fluetizolam Stability Testing and Degradation Product Analysis

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of fluetizolam and the analysis of its degradation products. The information is pre...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability testing of fluetizolam and the analysis of its degradation products. The information is presented in a question-and-answer format to address common challenges and queries.

Frequently Asked Questions (FAQs)

Q1: What is fluetizolam and why is stability testing important?

Fluetizolam is a thienotriazolodiazepine, a class of compounds known for their psychoactive properties. Stability testing is a critical component of drug development and quality control. It provides evidence on how the quality of a drug substance or drug product varies with time under the influence of environmental factors such as temperature, humidity, and light. These studies are essential to establish a shelf-life for the drug product and recommend storage conditions.[1][2]

Q2: What are the typical degradation pathways for thienotriazolodiazepines like fluetizolam?

While specific degradation pathways for fluetizolam are not extensively published, based on its chemical structure and data from similar thienotriazolodiazepines like etizolam and brotizolam, the following degradation pathways are likely:

  • Hydrolysis: The diazepine ring can be susceptible to hydrolytic cleavage, particularly under acidic or basic conditions.

  • Oxidation: The thiophene ring and the ethyl group are potential sites for oxidation. Metabolic studies of etizolam show that hydroxylation is a major pathway, which can be indicative of oxidative degradation.[3][4][5]

  • Photodegradation: Exposure to light, especially UV radiation, can induce degradation of the heterocyclic ring system.

Q3: What are the potential degradation products of fluetizolam?

Based on the likely degradation pathways, potential degradation products of fluetizolam may include:

  • Hydrolytic products: Opening of the diazepine ring could lead to the formation of amino-ketone derivatives.

  • Oxidative products: Hydroxylation of the ethyl group to form a primary alcohol (alpha-hydroxyfluetizolam), or oxidation of the thiophene sulfur to a sulfoxide or sulfone.

  • Photolytic products: Complex rearrangements and cleavage of the ring system.

Q4: What are the regulatory guidelines for forced degradation studies?

Forced degradation, or stress testing, is a requirement by regulatory agencies like the FDA and is outlined in the International Council for Harmonisation (ICH) guidelines.[1][2] The goal is to generate degradation products to establish the stability-indicating nature of the analytical methods.[1][2] Key stress conditions include:

  • Acid and Base Hydrolysis: Typically using 0.1 M to 1 M HCl and NaOH at room temperature or elevated temperatures.

  • Oxidation: Commonly using hydrogen peroxide (3-30%) at room temperature.

  • Thermal Degradation: Exposing the solid drug substance and drug product to dry heat (e.g., 60°C, 80°C).

  • Photodegradation: Exposing the drug to a combination of visible and UV light.

Troubleshooting Guides

Issue 1: Unexpected peaks in the chromatogram during stability analysis.

  • Question: I am seeing unexpected peaks in my HPLC chromatogram when analyzing a fluetizolam stability sample. What could be the cause?

  • Answer:

    • Degradation Products: The new peaks are likely degradation products of fluetizolam. This is expected in forced degradation studies.

    • Excipient Degradation: If you are analyzing a formulated product, the peaks could be from the degradation of excipients. Run a placebo sample under the same stress conditions to confirm.

    • Contamination: The peaks could be from contamination of the sample, solvent, or HPLC system. Ensure proper cleaning procedures and use high-purity solvents.

    • Interaction with Container: The drug substance or formulation may be interacting with the container closure system.

Issue 2: Poor separation between fluetizolam and its degradation products.

  • Question: My HPLC method is not resolving the main fluetizolam peak from a degradation product peak. How can I improve the separation?

  • Answer:

    • Optimize Mobile Phase:

      • pH: Adjust the pH of the aqueous portion of the mobile phase. Small changes in pH can significantly impact the retention and selectivity of ionizable compounds.

      • Organic Modifier: Try a different organic solvent (e.g., switch from acetonitrile to methanol or vice versa) or a combination of solvents.

      • Gradient Profile: Modify the gradient slope, initial and final organic phase concentrations, and the gradient time.

    • Change Stationary Phase: Use a column with a different stationary phase chemistry (e.g., a phenyl-hexyl or a polar-embedded phase instead of a C18).

    • Adjust Temperature: Varying the column temperature can alter the selectivity of the separation.

Issue 3: Inconsistent results in stability studies.

  • Question: I am getting variable results for the same stability time point. What could be the reasons?

  • Answer:

    • Sample Inhomogeneity: Ensure the stability samples are homogeneous before taking an aliquot for analysis.

    • Inconsistent Storage Conditions: Verify that the stability chambers are maintaining the set temperature and humidity conditions accurately and consistently.

    • Analytical Method Variability: Ensure the analytical method is robust and validated. Check for variations in sample preparation, instrument performance, and column equilibration.

    • Sample Handling: Be consistent in how samples are handled after removal from the stability chamber and before analysis. Exposure to light or ambient temperature for varying times can affect results.

Experimental Protocols

Protocol 1: Forced Degradation Study of Fluetizolam

Objective: To generate potential degradation products of fluetizolam under various stress conditions to support the development and validation of a stability-indicating analytical method.

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of fluetizolam in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.

  • Acid Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M HCl.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals (e.g., 2, 6, 12, 24 hours).

    • Neutralize the sample with an equivalent amount of 1 M NaOH before analysis.

  • Base Hydrolysis:

    • To 1 mL of the stock solution, add 1 mL of 1 M NaOH.

    • Keep the solution at 60°C for 24 hours.

    • Withdraw samples at appropriate time intervals.

    • Neutralize the sample with an equivalent amount of 1 M HCl before analysis.

  • Oxidative Degradation:

    • To 1 mL of the stock solution, add 1 mL of 30% H₂O₂.

    • Keep the solution at room temperature for 24 hours.

    • Withdraw samples at appropriate time intervals.

  • Thermal Degradation (Solid State):

    • Place a known amount of solid fluetizolam in a petri dish.

    • Expose to dry heat at 80°C for 7 days.

    • Withdraw samples at appropriate time intervals.

  • Photolytic Degradation:

    • Expose the fluetizolam stock solution and solid sample to a photostability chamber with a light intensity of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.

    • Keep a control sample wrapped in aluminum foil to protect it from light.

Protocol 2: Stability-Indicating HPLC Method for Fluetizolam

Objective: To develop and validate an HPLC method capable of separating and quantifying fluetizolam from its potential degradation products.

Methodology:

  • Instrumentation: A high-performance liquid chromatography (HPLC) system with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase:

    • A: 0.1% Formic acid in water

    • B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 30% B

    • 5-20 min: 30% to 70% B

    • 20-25 min: 70% B

    • 25-26 min: 70% to 30% B

    • 26-30 min: 30% B

  • Flow Rate: 1.0 mL/min

  • Detection Wavelength: 254 nm

  • Injection Volume: 10 µL

  • Column Temperature: 30°C

Validation Parameters: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, detection limit, quantitation limit, and robustness.

Data Presentation

The following tables summarize hypothetical quantitative data from a forced degradation study of fluetizolam.

Table 1: Summary of Forced Degradation Results for Fluetizolam

Stress ConditionDurationFluetizolam Remaining (%)Number of Degradation ProductsMajor Degradation Product (DP)
1 M HCl, 60°C24 h85.22DP-1
1 M NaOH, 60°C24 h78.53DP-2
30% H₂O₂, RT24 h90.11DP-3
Dry Heat, 80°C7 days95.81DP-4
Photolytic1.2 million lux h88.42DP-5

Table 2: Chromatographic Data for Fluetizolam and its Degradation Products

CompoundRetention Time (min)Relative Retention Time (RRT)
Fluetizolam15.21.00
DP-112.80.84
DP-210.50.69
DP-316.11.06
DP-414.50.95
DP-518.31.20

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_stress Forced Degradation cluster_analysis Analysis stock Fluetizolam Stock (1 mg/mL) acid Acid Hydrolysis (1M HCl, 60°C) stock->acid base Base Hydrolysis (1M NaOH, 60°C) stock->base oxidation Oxidation (30% H2O2, RT) stock->oxidation thermal Thermal (80°C, Solid) stock->thermal photo Photolytic (UV/Vis Light) stock->photo hplc Stability-Indicating HPLC-UV acid->hplc base->hplc oxidation->hplc thermal->hplc photo->hplc lcms LC-MS for Identification hplc->lcms Characterize Unknowns troubleshooting_workflow cluster_mobile_phase Mobile Phase Optimization cluster_column Column Optimization start Poor Peak Resolution ph Adjust pH start->ph organic Change Organic Modifier ph->organic If no improvement end Resolution Achieved ph->end If successful gradient Modify Gradient organic->gradient If no improvement organic->end If successful stationary_phase Change Stationary Phase gradient->stationary_phase If still unresolved gradient->end If successful temperature Adjust Temperature stationary_phase->temperature temperature->end If successful

References

Optimization

Technical Support Center: Optimizing GC-MS Parameters for Sensitive Fluetizolam Detection

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Gas Chromatography-Mass Spectrometry (GC-MS) parameters for the sensitive detection of Fluetizolam.

Frequently Asked Questions (FAQs)

Q1: What is Fluetizolam and why is GC-MS a suitable analytical technique?

A: Fluetizolam is a thienotriazolodiazepine derivative, analogous to Etizolam, that has been identified as a novel psychoactive substance (NPS). GC-MS is a powerful and widely used technique in forensic toxicology for the identification and quantification of such compounds due to its high sensitivity, specificity, and the availability of extensive spectral libraries for compound identification.[1][2]

Q2: Is derivatization necessary for the GC-MS analysis of Fluetizolam?

A: While some benzodiazepines with polar functional groups require derivatization to improve thermal stability and chromatographic performance, it may not be strictly necessary for Fluetizolam.[3] However, if issues like peak tailing or poor sensitivity are encountered, derivatization with an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) can be explored. The decision to derivatize should be based on initial experimental results.

Q3: What are the potential challenges in the GC-MS analysis of Fluetizolam?

A: The primary challenges include:

  • Thermal degradation: Some benzodiazepines are thermally labile and can decompose in the hot GC inlet, leading to reduced sensitivity and the appearance of degradation peaks.[4][5][6][7] Careful optimization of the inlet temperature is crucial.

  • Matrix effects: Biological samples (e.g., blood, urine) contain numerous endogenous compounds that can interfere with the analysis, potentially causing ion suppression or enhancement in the mass spectrometer. Proper sample preparation is key to mitigate these effects.

  • Peak shape issues: Poor peak shape (e.g., tailing) can result from interactions between the analyte and active sites in the GC system (e.g., liner, column). Using a deactivated liner and a high-quality, well-maintained column can help minimize these issues.

Q4: Where can I find a reference mass spectrum for Fluetizolam?

A: Reference mass spectra for Fluetizolam and other NPS are often available in specialized forensic spectral libraries. The Cayman Chemical Spectral Library and the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG) Mass Spectral Library are excellent resources.[8][9][10][11][12][13][14][15] These libraries are crucial for the confident identification of unknown substances.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
No peak or very low signal for Fluetizolam 1. Inadequate extraction efficiency: The sample preparation method may not be effectively extracting Fluetizolam from the matrix. 2. Thermal degradation: The GC inlet temperature may be too high, causing the analyte to decompose.[4][5][6][7] 3. Incorrect MS parameters: The mass spectrometer may not be set to monitor the correct ions for Fluetizolam.1. Optimize sample preparation: Evaluate different extraction techniques (e.g., Liquid-Liquid Extraction, Solid-Phase Extraction) and ensure the pH is optimized for benzodiazepine extraction. 2. Lower the inlet temperature: Start with a lower inlet temperature (e.g., 250 °C) and gradually increase it to find the optimal balance between volatilization and degradation. 3. Verify mass fragments: Confirm the characteristic mass fragments for Fluetizolam from a reliable spectral library and ensure they are included in your Selected Ion Monitoring (SIM) method.
Poor peak shape (tailing) 1. Active sites in the GC system: The liner, injection port, or the front of the column may have active sites that interact with the analyte. 2. Column contamination: The analytical column may be contaminated with non-volatile matrix components from previous injections.1. Use a deactivated liner: Employ a high-quality, deactivated liner and consider using a liner with glass wool to trap non-volatile residues. 2. Perform column maintenance: Bake out the column at a high temperature (as recommended by the manufacturer) to remove contaminants. If tailing persists, you may need to trim the front end of the column or replace it.
Poor linearity of calibration curve 1. Analyte adsorption: At low concentrations, a significant portion of the analyte may be adsorbing to active sites in the system. 2. Detector saturation: At high concentrations, the detector may be saturated, leading to a non-linear response.1. Consider derivatization: Derivatization can block active functional groups and reduce adsorption. 2. Adjust concentration range: Ensure your calibration standards are within the linear dynamic range of the instrument. You may need to dilute your higher concentration standards.
Interfering peaks from matrix 1. Insufficient sample cleanup: The sample preparation method is not adequately removing interfering compounds from the biological matrix. 2. Co-elution: An interfering compound has a similar retention time to Fluetizolam.1. Improve sample preparation: Incorporate a more rigorous cleanup step, such as using a different SPE sorbent or performing a back-extraction in your LLE protocol. 2. Optimize GC temperature program: Adjust the temperature ramp rate to improve the separation between Fluetizolam and the interfering peak.

Experimental Protocols

Note: As a direct, validated method for Fluetizolam is not widely published, the following protocol is based on a validated method for its close structural analog, Etizolam, and should serve as an excellent starting point for method development.[16]

Sample Preparation (Liquid-Liquid Extraction)
  • To 1 mL of biological sample (e.g., blood, urine), add an appropriate internal standard.

  • Adjust the pH of the sample to approximately 9 with a suitable buffer.

  • Add 5 mL of an organic extraction solvent (e.g., a mixture of chloroform and isopropanol).

  • Vortex for 2 minutes and centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of a suitable solvent (e.g., ethyl acetate) for GC-MS analysis.

Recommended GC-MS Parameters (Based on Etizolam Method)
Parameter Value
GC System Agilent Gas Chromatograph (or equivalent)
Column DB-1 MS (or equivalent), 30m x 0.25 mm x 0.25µm
Carrier Gas Helium at 1.0 mL/min
Inlet Temperature 280 °C (may need optimization for Fluetizolam)
Injection Mode Splitless (1 µL injection)
Oven Program Initial: 100 °C, hold for 1.0 min Ramp: 12 °C/min to 300 °C Hold: 9.0 min
MS System Mass Spectrometer operated in Electron Ionization (EI) mode
MS Transfer Line 280 °C
MS Source 230 °C
MS Quadrupole 150 °C
Scan Range 30-550 amu (for initial identification)
Acquisition Mode Scan (for method development) and SIM (for targeted analysis)
Suggested Quantifier and Qualifier Ions for SIM Mode

To be determined by analyzing a certified reference standard of Fluetizolam and examining its mass spectrum. The most abundant and specific ions should be chosen. For Etizolam, some characteristic ions are m/z 342, 313, and 266.[17] Given the structural similarity, Fluetizolam is expected to have a molecular ion at m/z 326 and other characteristic fragments.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_gcms_analysis GC-MS Analysis cluster_data_analysis Data Analysis sample Biological Sample (1 mL) add_is Add Internal Standard sample->add_is adjust_ph Adjust pH to ~9 add_is->adjust_ph extract Liquid-Liquid Extraction adjust_ph->extract evaporate Evaporate to Dryness extract->evaporate reconstitute Reconstitute in Solvent evaporate->reconstitute inject Inject 1 µL into GC-MS reconstitute->inject separate Chromatographic Separation inject->separate detect Mass Spectrometric Detection separate->detect identify Peak Identification (vs. Library) detect->identify quantify Quantification (Calibration Curve) identify->quantify report Generate Report quantify->report

Caption: Experimental workflow for Fluetizolam analysis.

troubleshooting_tree cluster_peak Peak Issues cluster_quant Quantification Issues cluster_solutions Potential Solutions start Poor Analytical Result no_peak No/Low Peak Signal start->no_peak bad_shape Poor Peak Shape (Tailing) start->bad_shape non_linear Non-Linear Calibration start->non_linear interference Matrix Interference start->interference sol_extraction Optimize Sample Prep no_peak->sol_extraction Extraction? sol_temp Adjust Inlet Temperature no_peak->sol_temp Degradation? sol_liner Use Deactivated Liner bad_shape->sol_liner Active Sites? sol_maint Column Maintenance bad_shape->sol_maint Contamination? sol_deriv Consider Derivatization non_linear->sol_deriv Adsorption? sol_cal Adjust Calibration Range non_linear->sol_cal Saturation? interference->sol_extraction Cleanup? sol_gc Optimize GC Program interference->sol_gc Co-elution?

Caption: Troubleshooting decision tree for GC-MS analysis.

optimization_sensitivity cluster_params Optimized Parameters cluster_outcomes Improved Outcomes param1 Sample Preparation outcome1 Higher Analyte Recovery param1->outcome1 param2 Inlet Temperature outcome2 Minimized Thermal Degradation param2->outcome2 param3 GC Temperature Program outcome3 Better Peak Resolution param3->outcome3 param4 MS Ion Selection outcome4 Enhanced S/N Ratio param4->outcome4 sensitivity Increased Sensitivity outcome1->sensitivity outcome2->sensitivity outcome3->sensitivity outcome4->sensitivity

Caption: Relationship between parameter optimization and sensitivity.

References

Troubleshooting

Technical Support Center: Fluetizolam Extraction from Postmortem Specimens

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of Fluetizolam extraction from postmortem specimens. It is intended for researchers, scient...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the method development of Fluetizolam extraction from postmortem specimens. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for extracting Fluetizolam from postmortem specimens?

A1: The most prevalent methods for extracting novel benzodiazepines like Fluetizolam from postmortem samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS).[1][2] The choice of method often depends on the sample matrix, available equipment, and the desired level of cleanliness of the final extract.

Q2: Which postmortem specimens are suitable for Fluetizolam analysis?

A2: Fluetizolam can be analyzed in a variety of postmortem specimens, including blood (central and peripheral), urine, vitreous humor, and tissue homogenates such as liver and brain.[3][4] Blood is the most common matrix for quantitative analysis, while liver tissue may show higher concentrations due to metabolic processes.[3]

Q3: What are the expected concentration ranges of novel benzodiazepines like Fluetizolam in postmortem cases?

A3: For the closely related compound flualprazolam, postmortem blood concentrations have been reported with a wide range, from 2.0 to 620 ng/mL. In one study, the average central blood concentration of flualprazolam was 16.3 ng/mL.[3] For bromazolam, another novel benzodiazepine, concentrations in postmortem blood have been observed in the range of 5.9–352 ng/mL.[5][6] These ranges can serve as a preliminary guide for Fluetizolam.

Q4: What are the typical Limits of Detection (LOD) and Quantification (LOQ) for novel benzodiazepines in postmortem blood?

A4: For methods analyzing novel benzodiazepines, including flualprazolam, using LC-MS/MS, the LOD is often around 1 to 5 ng/mL, and the LOQ is typically between 5 and 25 ng/mL, depending on the specific analyte.[7] Some highly sensitive methods can achieve LODs as low as 0.5 ng/mL and LOQs of 2 ng/mL.[8]

Q5: How stable is Fluetizolam in postmortem specimens?

A5: While specific stability data for Fluetizolam is limited, studies on other benzodiazepines in postmortem samples indicate that stability is a critical consideration.[9] Degradation can be influenced by storage temperature, time, and the presence of preservatives like sodium fluoride.[10] It is recommended to store samples at low temperatures (-20°C or -80°C) to minimize degradation.[10][11] Some benzodiazepines have shown instability at room temperature over several weeks.[9]

Troubleshooting Guides

This section addresses specific issues that may be encountered during the extraction and analysis of Fluetizolam from postmortem specimens.

Low Analyte Recovery
Potential Cause Troubleshooting Steps
Incomplete cell lysis in tissue samples Ensure thorough homogenization of tissue samples. Consider using enzymatic digestion for highly fibrous tissues.
Suboptimal pH for extraction Adjust the pH of the sample to a basic range (typically pH 9-11) before extraction to ensure Fluetizolam (a basic drug) is in its non-ionized form, which is more soluble in organic solvents.[12]
Inefficient phase separation in LLE Centrifuge at a higher speed or for a longer duration. If emulsions persist, consider adding a small amount of a different organic solvent or salt.
Improper SPE cartridge conditioning or elution Ensure the SPE cartridge is properly conditioned with the recommended solvents. Optimize the elution solvent to ensure complete elution of Fluetizolam from the sorbent.
Analyte degradation Minimize the time between sample collection and extraction. Store samples appropriately (frozen) if immediate analysis is not possible.[10]
High Matrix Effects (Ion Suppression or Enhancement)
Potential Cause Troubleshooting Steps
Co-elution of matrix components with the analyte Optimize the chromatographic method to improve separation between Fluetizolam and interfering matrix components.[13] This can include adjusting the gradient, changing the column, or modifying the mobile phase composition.
Insufficient sample cleanup Employ a more rigorous sample preparation technique. For example, switch from a simple protein precipitation to a more selective method like SPE or LLE.[14] For QuEChERS, ensure the appropriate d-SPE cleanup sorbent is used.
High lipid content in the sample (e.g., brain tissue) Use a lipid removal step in your sample preparation, such as a targeted d-SPE sorbent in a QuEChERS protocol or a specific SPE phase.
Ionization source contamination Regularly clean the ion source of the mass spectrometer to remove accumulated matrix components.
Inappropriate internal standard Use a stable isotope-labeled internal standard for Fluetizolam if available, as it can co-elute and experience similar matrix effects, thus providing more accurate quantification.[12]
Poor Peak Shape in Chromatography
Potential Cause Troubleshooting Steps
Column degradation Replace the analytical column if it has been used extensively or with particularly "dirty" samples.
Incompatible injection solvent Ensure the final extract is dissolved in a solvent that is compatible with the initial mobile phase conditions to prevent peak distortion.
Presence of particulates in the final extract Filter the final extract through a syringe filter before injection to remove any solid particles that could clog the column.

Quantitative Data Summary

The following tables summarize quantitative data from validated methods for the analysis of novel benzodiazepines, which can be used as a reference for developing a method for Fluetizolam.

Table 1: Limits of Detection (LOD) and Quantification (LOQ) for Novel Benzodiazepines in Postmortem Blood

AnalyteAnalytical MethodLOD (ng/mL)LOQ (ng/mL)Reference
FlualprazolamLC-MS/MS1 or 55 or 25[7]
EtizolamGC-MS<5.0N/A[5]
BromazolamGC-MS<5.05.9[5][15][6]
Various Psychoactive SubstancesUHPLC-MS/MS0.52[8]

Table 2: Reported Concentrations of Novel Benzodiazepines in Postmortem Blood

AnalyteConcentration Range (ng/mL)Mean Concentration (ng/mL)Median Concentration (ng/mL)Reference
Flualprazolam2.0 - 620208.2
Flualprazolam4.24 - 48.016.39.95[3]
Bromazolam5.9 - 35259.128.5[5][6]
Etizolam90 (single case)N/AN/A[5]

Experimental Protocols

Below are detailed methodologies for common extraction techniques that can be adapted for Fluetizolam.

Liquid-Liquid Extraction (LLE) Protocol for Blood

This protocol is a general guideline and should be optimized for Fluetizolam.

  • Sample Preparation: To 1 mL of postmortem whole blood, add an appropriate internal standard.

  • Alkalinization: Add 1 mL of a suitable buffer (e.g., borate buffer, pH 9-11) to adjust the pH.[12] Vortex briefly.

  • Extraction: Add 5 mL of an appropriate organic solvent (e.g., n-butyl chloride, methyl tert-butyl ether, or a mixture like hexane:ethanol (19:1)).[16]

  • Mixing: Cap the tube and mix by gentle rotation or rocking for 15-20 minutes.

  • Centrifugation: Centrifuge at 3000-4000 rpm for 10 minutes to separate the aqueous and organic layers.

  • Collection: Transfer the organic layer to a clean tube.

  • Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., mobile phase) for analysis by GC-MS or LC-MS/MS.

Solid-Phase Extraction (SPE) Protocol for Tissue Homogenate

This protocol provides a general framework for SPE from complex matrices.

  • Homogenization: Homogenize 1 gram of tissue (e.g., liver) in 4 mL of a suitable buffer (e.g., phosphate buffer).

  • Centrifugation: Centrifuge the homogenate and collect the supernatant.

  • Internal Standard: Add an appropriate internal standard to the supernatant.

  • SPE Cartridge Conditioning: Condition a mixed-mode SPE cartridge with sequential additions of methanol, deionized water, and a conditioning buffer as per the manufacturer's instructions.[8]

  • Sample Loading: Load the supernatant onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with a series of solvents to remove interfering substances. A typical wash sequence might include deionized water and a weak organic solvent.[8]

  • Drying: Dry the cartridge under vacuum for 5-10 minutes.

  • Elution: Elute the analyte with a suitable solvent mixture. For benzodiazepines, this is often a mixture of a volatile organic solvent and a small amount of a basic modifier (e.g., dichloromethane:isopropanol:ammonium hydroxide (78:20:2, v/v/v)).[8]

  • Evaporation and Reconstitution: Evaporate the eluate and reconstitute as described in the LLE protocol.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) Protocol for Blood

The QuEChERS approach is a streamlined method for sample cleanup.[2]

  • Sample Preparation: To 1 mL of postmortem blood in a 15 mL centrifuge tube, add an internal standard and 2 mL of acetonitrile.

  • Salting Out: Add a QuEChERS salt packet (commonly containing magnesium sulfate and sodium acetate).

  • Shaking: Cap the tube and shake vigorously for 1 minute.

  • Centrifugation: Centrifuge at high speed (e.g., 4000 rpm) for 5 minutes.

  • Dispersive SPE (d-SPE) Cleanup: Transfer the supernatant (acetonitrile layer) to a 2 mL microcentrifuge tube containing a d-SPE cleanup sorbent (e.g., PSA and C18) to remove fatty acids and other interferences.

  • Vortex and Centrifuge: Vortex the tube for 30 seconds and then centrifuge for 5 minutes.

  • Final Extract: The resulting supernatant is the final extract, which can be directly injected or evaporated and reconstituted for analysis.

Visualizations

The following diagrams illustrate the workflows for the described extraction methods.

LLE_Workflow start Start: Postmortem Blood Sample (1 mL) add_is Add Internal Standard start->add_is alkalinize Alkalinize with Buffer (pH 9-11) add_is->alkalinize add_solvent Add Organic Solvent (5 mL) alkalinize->add_solvent mix Mix (15-20 min) add_solvent->mix centrifuge Centrifuge (3000-4000 rpm, 10 min) mix->centrifuge collect_organic Collect Organic Layer centrifuge->collect_organic evaporate Evaporate to Dryness (Nitrogen Stream) collect_organic->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by GC-MS or LC-MS/MS reconstitute->analysis

Caption: Liquid-Liquid Extraction (LLE) Workflow for Blood.

SPE_Workflow start Start: Postmortem Tissue Sample (1 g) homogenize Homogenize in Buffer start->homogenize centrifuge1 Centrifuge and Collect Supernatant homogenize->centrifuge1 add_is Add Internal Standard centrifuge1->add_is condition_spe Condition SPE Cartridge add_is->condition_spe load_sample Load Sample onto Cartridge condition_spe->load_sample wash Wash Cartridge load_sample->wash dry Dry Cartridge (Vacuum) wash->dry elute Elute Analyte dry->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in Mobile Phase evaporate->reconstitute analysis Analyze by GC-MS or LC-MS/MS reconstitute->analysis

Caption: Solid-Phase Extraction (SPE) Workflow for Tissue.

QuEChERS_Workflow start Start: Postmortem Blood Sample (1 mL) add_is_acn Add Internal Standard & Acetonitrile (2 mL) start->add_is_acn add_salts Add QuEChERS Salts add_is_acn->add_salts shake Shake Vigorously (1 min) add_salts->shake centrifuge1 Centrifuge (4000 rpm, 5 min) shake->centrifuge1 dspe_cleanup d-SPE Cleanup of Supernatant centrifuge1->dspe_cleanup vortex_centrifuge Vortex and Centrifuge dspe_cleanup->vortex_centrifuge collect_supernatant Collect Supernatant (Final Extract) vortex_centrifuge->collect_supernatant analysis Analyze by GC-MS or LC-MS/MS collect_supernatant->analysis

Caption: QuEChERS Workflow for Blood.

References

Optimization

Minimizing matrix effects for Fluetizolam in LC-MS analysis

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS analysis of...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize matrix effects during the LC-MS analysis of Fluetizolam.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Fluetizolam?

A1: Matrix effects in LC-MS analysis refer to the alteration of ionization efficiency for the target analyte, Fluetizolam, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1][2] These effects can manifest as ion suppression (decreased signal) or ion enhancement (increased signal), leading to inaccurate and imprecise quantification.[1][3][4] The primary culprits behind matrix effects in biological samples are often phospholipids and proteins.[3][5][6]

Q2: What are the most common sources of matrix effects in biological samples?

A2: The most significant sources of matrix effects in biological matrices like plasma, serum, and whole blood are phospholipids and proteins.[3][6][7] Phospholipids are known to cause ion suppression and can contaminate the MS source. Proteins can also interfere with the analysis if not adequately removed. Other endogenous components like salts and metabolites can also contribute to matrix effects.[1]

Q3: How can I assess the presence and magnitude of matrix effects in my assay?

A3: The presence of matrix effects can be evaluated during method validation.[8] A common method is the post-extraction spike, where a known amount of the analyte is added to a blank, extracted matrix and the response is compared to the same amount of analyte in a pure solvent.[9] Another qualitative technique is the post-column infusion method, which helps identify regions in the chromatogram where ion suppression or enhancement occurs.[10]

Q4: What is the role of an internal standard (IS) in mitigating matrix effects?

A4: An internal standard is crucial for compensating for matrix effects. The ideal IS is a stable isotope-labeled (SIL) version of the analyte (e.g., Fluetizolam-d4).[11][12][13] A SIL-IS co-elutes with the analyte and experiences similar ionization suppression or enhancement, allowing for the ratio of the analyte to the IS to remain consistent, which leads to more accurate quantification.[1] While structural analogues can be used, they may not co-elute and experience the same degree of matrix effect.[11]

Troubleshooting Guide

Issue 1: Poor reproducibility and inaccurate quantification of Fluetizolam.

Possible Cause: Significant and variable matrix effects, particularly ion suppression.

Solutions:

  • Optimize Sample Preparation: The most effective way to combat matrix effects is through rigorous sample preparation to remove interfering components before LC-MS analysis.[3]

  • Employ a Stable Isotope-Labeled Internal Standard: A SIL-IS is the best choice to compensate for unavoidable matrix effects.[11][12]

  • Chromatographic Separation: Optimize the chromatographic method to separate Fluetizolam from co-eluting matrix components.[1]

Issue 2: Decreased instrument sensitivity and system downtime.

Possible Cause: Accumulation of phospholipids and other matrix components in the LC column and MS source.

Solutions:

  • Implement Phospholipid Removal: Utilize specific sample preparation techniques designed to remove phospholipids, such as phospholipid removal plates or cartridges.[5][6]

  • Divert Valve: Use a divert valve to direct the initial and final portions of the chromatographic run, which may contain highly retained matrix components, to waste instead of the MS source.[10]

Experimental Protocols and Data

Comparison of Sample Preparation Techniques

The choice of sample preparation is critical for minimizing matrix effects. Below is a summary of common techniques with their pros and cons.

Sample Preparation TechniquePrincipleAdvantagesDisadvantages
Protein Precipitation (PPT) Proteins are precipitated out of the sample by adding an organic solvent (e.g., acetonitrile, methanol) or an acid.[14]Simple, fast, and inexpensive.Results in a "dirty" extract containing significant amounts of phospholipids and other soluble matrix components, leading to high matrix effects.
Liquid-Liquid Extraction (LLE) Analytes are partitioned between the aqueous sample and an immiscible organic solvent based on their relative solubilities.[3]Can provide a cleaner extract than PPT.[3]Can be labor-intensive, may require evaporation and reconstitution steps, and uses toxic organic solvents.[15] Recoveries can be lower and more variable.
Solid-Phase Extraction (SPE) Analytes are retained on a solid sorbent while interferences are washed away. The analyte is then eluted with a stronger solvent.[7][15]Provides a much cleaner extract than PPT and LLE, reducing matrix effects.[16] Can also be used to concentrate the sample.Requires method development and can be more time-consuming and expensive than PPT.[7]
Phospholipid Removal (PLR) Plates/Cartridges Specialized sorbents that selectively remove phospholipids while allowing the analyte to pass through.[5][6]Highly effective at removing phospholipids, leading to significantly reduced matrix effects and improved instrument robustness.[6] Simple and fast protocols are often available.Can be more costly than simpler methods like PPT.
Detailed Protocol: Solid-Phase Extraction (SPE) for Benzodiazepines in Urine

This protocol is a modified example based on methods for benzodiazepine extraction and can be adapted for Fluetizolam.[15][17][18]

Materials:

  • Oasis MCX µElution Plate[17][18]

  • Urine sample

  • Internal standard solution (e.g., Fluetizolam-d4 in methanol)

  • 4% Phosphoric Acid (H₃PO₄)[18]

  • Wash Solution 1: 0.02 N Hydrochloric Acid (HCl)[15]

  • Wash Solution 2: 20% Methanol in water[15]

  • Elution Solution: 60:40 Acetonitrile:Methanol with 5% strong ammonia solution[15][18]

  • Reconstitution Solution: 2% Acetonitrile:1% Formic Acid in water[15][18]

Procedure:

  • Add 200 µL of urine to the wells of the µElution plate.

  • Add the internal standard.

  • (Optional, if hydrolysis is needed for metabolites) Add β-glucuronidase and incubate.

  • Quench the reaction and ionize the analytes by adding 200 µL of 4% H₃PO₄.

  • Apply vacuum to draw the sample through the sorbent bed.

  • Wash the plate with 200 µL of 0.02 N HCl.

  • Wash the plate with 200 µL of 20% Methanol.

  • Dry the plate under high vacuum for 30 seconds.

  • Elute the analytes with 2 x 25 µL of the elution solution.

  • Dilute the eluate with 100 µL of the reconstitution solution before injection.[15][18]

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS Analysis start Biological Sample (e.g., Plasma) add_is Add Internal Standard (Fluetizolam-d4) start->add_is ppt Protein Precipitation (e.g., Acetonitrile) add_is->ppt Option 1 lle Liquid-Liquid Extraction add_is->lle Option 2 spe Solid-Phase Extraction add_is->spe Option 3 plr Phospholipid Removal add_is->plr Option 4 centrifuge Centrifugation ppt->centrifuge extract Collect Organic Layer lle->extract elute Elute Analyte spe->elute pass_through Collect Flow-Through plr->pass_through supernatant Collect Supernatant centrifuge->supernatant final_extract Final Extract for Analysis supernatant->final_extract extract->final_extract elute->final_extract pass_through->final_extract lcms LC-MS/MS System final_extract->lcms data Data Acquisition & Processing lcms->data

Caption: General workflow for sample preparation and LC-MS analysis.

matrix_effects_logic cluster_problem Problem Identification cluster_solutions Mitigation Strategies issue Inaccurate & Irreproducible Results cause Matrix Effects (Ion Suppression/Enhancement) issue->cause solution1 Improve Sample Cleanup (SPE, LLE, PLR) cause->solution1 solution2 Optimize Chromatography cause->solution2 solution3 Use Stable Isotope-Labeled Internal Standard cause->solution3 goal Accurate & Reproducible Quantification solution1->goal solution2->goal solution3->goal

Caption: Troubleshooting logic for addressing matrix effects.

References

Troubleshooting

Fluetizolam purity assessment and characterization of impurities

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of Fluetizolam and the characterization of its potential impurities. Frequently Ask...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the purity assessment of Fluetizolam and the characterization of its potential impurities.

Frequently Asked Questions (FAQs)

Q1: What is Fluetizolam?

A1: Fluetizolam is a thienotriazolodiazepine derivative, structurally analogous to the well-known benzodiazepine, etizolam. It is characterized by the replacement of a benzene ring with a thiophene ring, fused with a triazole ring.[1][2] Fluetizolam is recognized for its sedative and anxiolytic properties and is often classified as a designer drug or a novel psychoactive substance.[2]

Q2: What are the potential sources of impurities in Fluetizolam?

A2: Impurities in Fluetizolam can originate from several sources:

  • Synthesis-related impurities: These include unreacted starting materials, intermediates, by-products from side reactions, and residual reagents or solvents.

  • Degradation products: Fluetizolam, like other benzodiazepines, can degrade under various conditions such as exposure to light, heat, humidity, and acidic or basic environments.[3][4][5]

Q3: Which analytical techniques are recommended for Fluetizolam purity assessment?

A3: The most common and recommended analytical techniques for the purity assessment of Fluetizolam and related compounds are High-Performance Liquid Chromatography (HPLC) with UV detection and Gas Chromatography-Mass Spectrometry (GC-MS).[3][6][7][8][9] For the structural elucidation of unknown impurities, Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are indispensable.[10][11]

Q4: How should Fluetizolam samples be stored to minimize degradation?

A4: To minimize degradation, Fluetizolam should be stored in a cool, dry, and dark place, protected from light and moisture. It is advisable to store the substance in well-sealed containers under an inert atmosphere if possible. For long-term storage, refrigeration (-20°C to -80°C) is recommended.[3]

Troubleshooting Guides

HPLC Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor peak shape (tailing or fronting) - Column degradation- Inappropriate mobile phase pH- Sample overload- Replace the HPLC column- Adjust the mobile phase pH to ensure the analyte is in a single ionic form- Reduce the sample concentration or injection volume
Ghost peaks - Carryover from previous injections- Contaminated mobile phase or glassware- Implement a robust needle wash program- Use fresh, high-purity mobile phase and thoroughly clean all glassware
Fluctuating retention times - Inconsistent mobile phase composition- Temperature fluctuations- Leaks in the HPLC system- Prepare fresh mobile phase and ensure proper mixing- Use a column oven to maintain a constant temperature- Check for and repair any system leaks
Appearance of new peaks in known samples - Sample degradation- Prepare fresh samples and store them properly- Investigate potential degradation pathways
GC-MS Analysis Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)
Poor peak resolution - Inappropriate temperature program- Column bleeding- Optimize the GC oven temperature ramp rate- Condition the column or replace it if necessary
Low signal intensity - Inactive liner or contaminated ion source- Sample degradation in the injector- Replace the GC inlet liner and clean the ion source- Use a lower injector temperature or a faster injection speed
Mass spectral library match failure - Co-eluting peaks- Novel impurity not present in the library- Improve chromatographic separation- Perform structural elucidation using HRMS and NMR

Experimental Protocols

Purity Assessment by High-Performance Liquid Chromatography (HPLC-UV)

This protocol is a general guideline and may require optimization for specific instrumentation and Fluetizolam samples.

  • Instrumentation: HPLC system with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of acetonitrile and a phosphate buffer (pH adjusted to 3.5 with triethylamine) in a 60:40 (v/v) ratio is a good starting point.[4]

  • Flow Rate: 1.0 mL/min.[6][12]

  • Detection Wavelength: 254 nm.[4][6]

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Standard Preparation: Prepare a stock solution of Fluetizolam reference standard in the mobile phase (e.g., 1 mg/mL) and dilute to a working concentration (e.g., 10 µg/mL).

  • Sample Preparation: Accurately weigh and dissolve the Fluetizolam sample in the mobile phase to achieve a similar working concentration as the standard.

  • Procedure:

    • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

    • Inject a blank (mobile phase) to ensure no system contamination.

    • Inject the standard solution multiple times to check for system suitability (e.g., retention time repeatability, peak area precision).

    • Inject the sample solution.

    • Calculate the purity of the sample by comparing the peak area of Fluetizolam in the sample chromatogram to that in the standard chromatogram. Impurity levels can be estimated by their peak area percentages relative to the main peak.

Identification of Volatile Impurities by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for identifying residual solvents and thermally stable, volatile impurities.

  • Instrumentation: Gas chromatograph coupled to a mass spectrometer.

  • Column: A non-polar capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp: Increase to 280°C at 15°C/min.

    • Hold at 280°C for 10 minutes.

  • Mass Spectrometer Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: 40-500 amu.

    • Ion Source Temperature: 230°C.

  • Sample Preparation: Dissolve the Fluetizolam sample in a suitable volatile solvent (e.g., methanol, dichloromethane) at a concentration of approximately 1 mg/mL.

  • Procedure:

    • Inject the sample into the GC-MS system.

    • Acquire the total ion chromatogram (TIC) and the mass spectrum for each eluting peak.

    • Identify the impurities by comparing their mass spectra with a reference library (e.g., NIST).

Structural Characterization of Impurities by NMR Spectroscopy

NMR is a powerful tool for the definitive structural elucidation of unknown impurities.

  • Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6), chosen based on the solubility of the isolated impurity.

  • Experiments:

    • 1D NMR: ¹H and ¹³C NMR spectra to identify the types and connectivity of protons and carbons.

    • 2D NMR:

      • COSY (Correlation Spectroscopy): To identify proton-proton couplings.

      • HSQC (Heteronuclear Single Quantum Coherence): To correlate protons with their directly attached carbons.

      • HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range proton-carbon couplings, which is crucial for establishing the overall molecular structure.

  • Procedure:

    • Isolate the impurity of interest using preparative HPLC or column chromatography.

    • Dissolve a sufficient amount of the isolated impurity in the chosen deuterated solvent.

    • Acquire a suite of 1D and 2D NMR spectra.

    • Analyze the spectral data to deduce the chemical structure of the impurity.

Visualizations

Experimental Workflow for Impurity Identification

G Workflow for Fluetizolam Impurity Identification and Characterization cluster_0 Initial Analysis cluster_1 Impurity Investigation cluster_2 Reporting and Control A Fluetizolam Bulk Sample B HPLC-UV Purity Assessment A->B C Purity > 99.5%? B->C D Identify and Quantify Impurities C->D No L Release Batch C->L Yes E Impurity > 0.1%? D->E F Isolate Impurity (Prep-HPLC) E->F Yes E->L No G Structural Elucidation F->G H LC-MS/MS & HRMS G->H I NMR (1D & 2D) G->I J Characterized Impurity K Update Specification and Analytical Methods J->K

Caption: A logical workflow for the identification, isolation, and characterization of impurities in a Fluetizolam bulk sample.

Hypothetical Degradation Pathway of Fluetizolam

G Potential Degradation Pathways of Fluetizolam cluster_0 Hydrolysis (Acidic/Basic) cluster_1 Oxidation cluster_2 Photodegradation A Fluetizolam B Opening of the Diazepine Ring A->B H₂O / H⁺ or OH⁻ D Hydroxylation of the Ethyl Group or Thiophene Ring A->D [O] F Ring Contraction or Rearrangement A->F hν (UV light) C Hydrolyzed Product B->C E Hydroxylated Metabolites D->E G Photodegradation Products F->G

Caption: A diagram illustrating potential degradation pathways for Fluetizolam based on the known degradation of related benzodiazepines.

References

Optimization

Technical Support Center: Troubleshooting Chromatographic Peak Shape for Fluetizolam in HPLC

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common peak shape issues encountered during the High-Performance Liquid Chromatography (HP...

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting common peak shape issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of Fluetizolam. The content is presented in a question-and-answer format to directly address specific experimental problems.

Disclaimer: The following troubleshooting guide, including all associated data and protocols, is provided for illustrative purposes. The hypothetical compound "Fluetizolam" is assumed to be a weakly basic compound, similar in behavior to other benzodiazepine analogues, for which specific analytical methods were not publicly available at the time of writing.

Frequently Asked Questions (FAQs)

Peak Tailing

Question: My Fluetizolam peak is showing significant tailing (asymmetry factor > 1.5). What are the most likely causes and how can I fix it?

Answer:

Peak tailing is the most common peak shape problem in HPLC and is often observed for basic compounds like Fluetizolam.[1] The primary cause is typically secondary interactions between the analyte and the stationary phase.[1]

Most Common Causes & Solutions:

  • Silanol Interactions: Free silanol groups on the surface of silica-based columns can interact strongly with basic analytes, causing tailing.[2][3] This is especially prominent when the mobile phase pH is above 3.[1]

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH of the mobile phase (e.g., to pH 2.5-3.5) will protonate the silanol groups, minimizing these secondary interactions.[4][5] It is crucial to operate at a pH at least one unit away from the analyte's pKa for robust results.[6]

    • Solution 2: Use an End-Capped Column: Modern, high-purity silica columns that are "end-capped" have fewer free silanol groups and are designed to reduce peak tailing for basic compounds.[2][4]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration (e.g., 25-50 mM) can help maintain a consistent pH at the column surface and mask residual silanol activity.[4]

  • Column Overload: Injecting too much sample mass can saturate the stationary phase, leading to tailing.[7][8]

    • Solution: Reduce the injection volume or dilute the sample and reinject. If tailing improves, mass overload was a contributing factor.[9][10]

  • Column Contamination or Degradation: Accumulation of contaminants on the column frit or at the head of the column can create active sites that cause tailing.[4][11] A void at the column inlet can also lead to poor peak shape.[5]

    • Solution: First, try backflushing the column according to the manufacturer's instructions. If this doesn't resolve the issue, use a guard column to protect the analytical column from contaminants.[11] If the column is old or has been used extensively under harsh conditions (e.g., high pH), it may need to be replaced.[4][11]

Troubleshooting Workflow for Peak Tailing

G start Peak Tailing Observed (Asymmetry > 1.5) check_overload Reduce Sample Concentration or Injection Volume start->check_overload overload_fixed Tailing Improves? (Yes/No) check_overload->overload_fixed overload_yes Problem Solved: Mass Overload overload_fixed->overload_yes Yes adjust_ph Lower Mobile Phase pH (e.g., to pH 3.0) overload_fixed->adjust_ph No ph_fixed Tailing Improves? (Yes/No) adjust_ph->ph_fixed ph_yes Problem Solved: Silanol Interactions ph_fixed->ph_yes Yes check_column Check Column Health (Backflush, Replace Frit/Guard Column) ph_fixed->check_column No column_fixed Tailing Improves? (Yes/No) check_column->column_fixed column_yes Problem Solved: Column Contamination/Void column_fixed->column_yes Yes replace_column Replace Analytical Column column_fixed->replace_column No

Caption: A logical workflow for troubleshooting peak tailing in HPLC.

Peak Fronting

Question: My Fluetizolam peak is fronting (asymmetry factor < 0.9). What could be the cause?

Answer:

Peak fronting is less common than tailing but can indicate specific problems with your method or column.[12]

Most Common Causes & Solutions:

  • Sample Overload (Concentration): While mass overload often causes tailing, high concentration overload can lead to fronting.[3][9] The analyte molecules essentially "run ahead" of the mobile phase front.

    • Solution: Dilute your sample. If fronting decreases, you are likely dealing with a concentration overload issue.[9]

  • Sample Solvent Incompatibility: If your sample is dissolved in a solvent that is significantly stronger (more organic) than your mobile phase, it can cause the peak to front.[7][12]

    • Solution: Ideally, dissolve your sample in the initial mobile phase.[9] If solubility is an issue, use the weakest solvent possible that will still dissolve your analyte.

  • Column Collapse or Poor Packing: A physical issue with the column, such as a collapsed bed or channeling, can result in fronting for all peaks in the chromatogram.[3][12] This can happen if the column is operated outside its recommended pH or pressure limits.[3]

    • Solution: If all peaks are fronting, the column has likely been irreversibly damaged and needs to be replaced.[8][12]

Peak Splitting or Shoulders

Question: I am observing a split or shoulder peak for Fluetizolam. How do I determine the cause?

Answer:

Peak splitting suggests that the analyte is traveling through the column in two different paths or at two different speeds.[7]

Most Common Causes & Solutions:

  • Partially Blocked Frit or Column Void: A blockage in the inlet frit or a void at the head of the column can split the sample path, leading to a split peak.[3][7] This will typically affect all peaks in the chromatogram.

    • Solution: Try reversing the column and flushing it with a strong solvent. If this fails, the inlet frit may need to be replaced. If a void has formed, the column must be replaced.[13] Using a guard column can prevent this.

  • Injection Solvent Mismatch: Injecting a sample in a strong, non-polar solvent (like 100% acetonitrile) when the mobile phase is weak and highly aqueous can cause the sample to band improperly at the column head, resulting in a split peak.[3][7]

    • Solution: Prepare your sample in the mobile phase or a weaker solvent.[7]

  • Co-elution with an Impurity: The shoulder could be a closely eluting impurity.

    • Solution: Use a photodiode array (PDA) detector to check the peak purity across the entire peak. If the spectra are not homogenous, a co-eluting compound is present. Method optimization (changing mobile phase, gradient, or column chemistry) will be needed to resolve the two peaks.

Broad Peaks

Question: My Fluetizolam peak is very broad, leading to poor sensitivity and resolution. What are the contributing factors?

Answer:

Broad peaks are a sign of poor efficiency in the chromatographic system.

Most Common Causes & Solutions:

  • Column Degradation: An old or contaminated column will lose its efficiency over time, resulting in broader peaks.[11]

    • Solution: Replace the column. Regularly flushing the column and using a guard column can extend its lifetime.[11]

  • Extra-Column Volume: Excessive volume from long or wide-bore tubing between the injector, column, and detector can cause significant band broadening.[2]

    • Solution: Use tubing with a narrow internal diameter (e.g., 0.12 mm or less) and keep the lengths as short as possible.

  • Mobile Phase Issues: Using an incorrect mobile phase composition or a mobile phase with a pH close to the analyte's pKa can lead to peak broadening.[2][14]

    • Solution: Re-optimize the mobile phase composition. Ensure the pH is at least one unit away from the pKa of Fluetizolam.

Quantitative Data Summary

The following tables summarize hypothetical data from experiments to optimize the peak shape of Fluetizolam.

Table 1: Effect of Mobile Phase pH on Fluetizolam Peak Asymmetry

Mobile Phase pH Buffer (20 mM) Asymmetry Factor (Tf) Resolution (from nearest impurity)
5.5 Phosphate 2.1 1.3
4.5 Acetate 1.8 1.6
3.5 Formate 1.3 2.1

| 2.5 | Phosphate/TFA | 1.1 | 2.2 |

Table 2: Effect of Injection Volume on Peak Shape

Injection Volume (µL) Concentration (µg/mL) Asymmetry Factor (Tf) Peak Width (min)
20 10 1.9 0.25
10 10 1.4 0.18
5 10 1.2 0.15

| 2 | 10 | 1.1 | 0.14 |

Experimental Protocols

Protocol 1: Mobile Phase pH Optimization for Fluetizolam

This protocol describes a systematic approach to determine the optimal mobile phase pH to improve peak shape for a basic analyte like Fluetizolam.

1. Objective: To evaluate the effect of mobile phase pH on peak asymmetry and resolution and identify a pH that provides a symmetric peak (Tailing Factor ≈ 1.0).

2. Materials:

  • HPLC System with UV or PDA Detector

  • C18 Column (e.g., 4.6 x 150 mm, 5 µm)

  • Fluetizolam standard (10 µg/mL in 50:50 Acetonitrile:Water)

  • HPLC-grade Acetonitrile and Water

  • Buffers: Sodium Phosphate, Sodium Acetate, Formic Acid, Trifluoroacetic Acid (TFA)

  • pH meter

3. Procedure:

  • Prepare Aqueous Buffers: Prepare a series of 20 mM aqueous buffers at different pH values.

    • pH 5.5: Sodium Phosphate

    • pH 4.5: Sodium Acetate

    • pH 3.5: Formic Acid

    • pH 2.5: Phosphoric Acid or 0.1% TFA

    • Filter all buffers through a 0.45 µm filter.

  • Prepare Mobile Phases: For each pH, prepare the mobile phase by mixing the aqueous buffer with acetonitrile (e.g., in a 60:40 v/v ratio). Degas each mobile phase before use.

  • System Equilibration: Install the C18 column and equilibrate the system with the first mobile phase (pH 5.5) for at least 20 column volumes or until a stable baseline is achieved.

  • Injection and Data Acquisition: Inject a fixed volume (e.g., 5 µL) of the Fluetizolam standard. Record the chromatogram.

  • Sequential Analysis: Repeat steps 3 and 4 for each of the prepared mobile phases, moving sequentially from highest to lowest pH. Ensure the system is thoroughly equilibrated with the new mobile phase before each injection.

  • Data Analysis: For each chromatogram, measure the USP Tailing Factor (or Asymmetry Factor) and the resolution between Fluetizolam and any adjacent peaks.

Mechanism of pH on Peak Tailing for Basic Analytes

G cluster_0 High pH (e.g., > 4) cluster_1 Low pH (e.g., < 3) a Silica Surface (Si-O⁻) c Strong Ionic Interaction (Secondary Retention) a->c b Basic Analyte (Fluetizolam-H⁺) b->c d Peak Tailing c->d e Silica Surface (Si-OH) g Repulsion / No Interaction (Primary Retention Only) e->g f Basic Analyte (Fluetizolam-H⁺) f->g h Symmetrical Peak g->h

References

Troubleshooting

Optimal long-term storage conditions for Fluetizolam analytical standards

This technical support center provides guidance on the optimal long-term storage, handling, and troubleshooting for Fluetizolam analytical standards for researchers, scientists, and drug development professionals. Freque...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the optimal long-term storage, handling, and troubleshooting for Fluetizolam analytical standards for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the recommended long-term storage conditions for solid Fluetizolam analytical standards?

A1: For optimal long-term stability, solid Fluetizolam analytical standards should be stored at -20°C in a tightly sealed, light-resistant container. Under these conditions, the solid standard is expected to be stable for at least five years.

Q2: How should I store Fluetizolam analytical standards once they are in solution?

A2: The stability of Fluetizolam in solution is dependent on the solvent and storage temperature. For maximum stability, it is recommended to prepare solutions fresh. If storage is necessary, stock solutions should be stored in tightly sealed, light-resistant vials. For short-term storage (up to one month), -20°C is recommended. For longer-term storage (up to six months), -80°C is preferable. To avoid repeated freeze-thaw cycles, it is advisable to aliquot the solution into single-use vials.

Q3: What solvents are suitable for dissolving Fluetizolam?

A3: Fluetizolam is soluble in organic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and ethanol. It is insoluble in aqueous solutions like phosphate-buffered saline (PBS).

Q4: Is Fluetizolam sensitive to light?

A4: Yes, like many benzodiazepines, Fluetizolam is expected to be sensitive to light (photosensitive).[1] It is crucial to protect both the solid standard and its solutions from light by using amber-colored vials or by wrapping the container with aluminum foil.[2][3] All handling and preparation of solutions should be performed under subdued lighting conditions.

Q5: What are the potential degradation pathways for Fluetizolam?

A5: While specific degradation pathways for Fluetizolam are not extensively documented, based on the thienodiazepine structure, it is susceptible to three main degradation pathways common to benzodiazepines:

  • Hydrolysis: The diazepine ring can undergo hydrolytic cleavage, particularly in acidic or alkaline conditions.[4][5]

  • Oxidation: The molecule may be susceptible to oxidation, which can be catalyzed by light, temperature, and the presence of oxygen.

  • Photodegradation: Exposure to UV or visible light can lead to the formation of degradation products.[1][6]

Troubleshooting Guide

Problem: I am seeing unexpected peaks in my chromatogram when analyzing my Fluetizolam standard.

  • Possible Cause 1: Degradation of the standard.

    • Solution: Review your storage and handling procedures. Was the standard protected from light? Was it stored at the recommended temperature? Have there been multiple freeze-thaw cycles of the solution? Prepare a fresh solution from the solid standard and re-analyze. If the issue persists, consider that the solid standard may have degraded.

  • Possible Cause 2: Contamination.

    • Solution: Ensure all glassware and equipment are scrupulously clean. Use fresh, high-purity solvents for solution preparation and mobile phases. Analyze a solvent blank to rule out contamination from the solvent or instrument.

  • Possible Cause 3: Interaction with container.

    • Solution: Ensure you are using appropriate, inert containers for storage. Glass is generally preferred over plastic for long-term storage of organic compounds.

Problem: My quantitative results for Fluetizolam are lower than expected.

  • Possible Cause 1: Incomplete dissolution of the standard.

    • Solution: Ensure the standard is completely dissolved in the solvent. Sonication can aid in dissolution. Visually inspect the solution to ensure no particulate matter is present.

  • Possible Cause 2: Adsorption to surfaces.

    • Solution: Benzodiazepines can sometimes adsorb to glass or plastic surfaces. Silanized glassware can be used to minimize this.

  • Possible Cause 3: Degradation of the standard.

    • Solution: As mentioned previously, degradation can lead to a decrease in the concentration of the active compound. Prepare a fresh standard solution and compare the results.

Quantitative Data Summary

The following table summarizes the recommended storage conditions for Fluetizolam analytical standards.

FormStorage TemperatureRecommended DurationContainerLight Protection
Solid -20°C≥ 5 yearsTightly sealedLight-resistant
Solution -20°CUp to 1 monthTightly sealed, single-use aliquotsLight-resistant
Solution -80°CUp to 6 monthsTightly sealed, single-use aliquotsLight-resistant

Experimental Protocols

Protocol for Long-Term Stability Testing of Fluetizolam Analytical Standard (Based on ICH Q1A(R2) Guidelines)

This protocol outlines a general procedure for assessing the long-term stability of a new batch of Fluetizolam analytical standard.[2][7][8]

1. Objective: To determine the re-test period for the Fluetizolam analytical standard under recommended long-term storage conditions.

2. Materials:

  • Fluetizolam analytical standard (at least three primary batches).

  • Validated stability-indicating analytical method (e.g., HPLC-UV, LC-MS).

  • Calibrated stability chambers set to the desired storage conditions.

  • Appropriate container closure systems (e.g., amber glass vials with PTFE-lined caps).

3. Procedure:

  • Initial Analysis (Time 0): Perform a complete analysis of the Fluetizolam standard from all three batches. This includes appearance, identity, purity (by chromatography), and any other relevant quality attributes.

  • Sample Storage: Place a sufficient number of aliquots of each batch in the specified container closure systems into a stability chamber set at the long-term storage condition (-20°C ± 5°C).

  • Testing Frequency: Test the samples at the following intervals: 0, 3, 6, 9, 12, 18, 24, and 36 months.[2][9]

  • Analytical Tests: At each time point, perform the full set of analytical tests as conducted at Time 0.

  • Evaluation: Analyze the data for any significant changes in purity, appearance, or other specified attributes over time. A "significant change" is defined as a failure to meet the established acceptance criteria.

4. Acceptance Criteria: The analytical standard is considered stable if it remains within the established specifications for purity (e.g., ≥98%) and shows no significant change in its physical or chemical properties throughout the testing period.

Visualizations

Fluetizolam Troubleshooting Workflow

troubleshooting_workflow start Start: Unexpected Results check_storage Review Storage & Handling (Temp, Light, Freeze-Thaw) start->check_storage fresh_solution Prepare Fresh Solution check_storage->fresh_solution reanalyze Re-analyze fresh_solution->reanalyze issue_persists Issue Persists? reanalyze->issue_persists check_contamination Check for Contamination (Solvents, Glassware) issue_persists->check_contamination Yes issue_resolved Issue Resolved issue_persists->issue_resolved No contact_supplier Contact Supplier/ Consider New Standard issue_persists->contact_supplier Yes, after all checks analyze_blank Analyze Solvent Blank check_contamination->analyze_blank analyze_blank->issue_persists

Caption: A logical workflow for troubleshooting unexpected analytical results.

Fluetizolam Mechanism of Action - GABA-A Receptor Signaling

gaba_signaling cluster_receptor GABA-A Receptor gaba_site GABA Binding Site binding Binding gaba_site->binding bzd_site Benzodiazepine (Fluetizolam) Binding Site modulation Positive Allosteric Modulation bzd_site->modulation ion_channel Chloride (Cl-) Ion Channel gaba GABA (Neurotransmitter) gaba->gaba_site fluetizolam Fluetizolam fluetizolam->bzd_site channel_opening Increased Frequency of Channel Opening binding->channel_opening modulation->channel_opening cl_influx Increased Cl- Influx channel_opening->cl_influx hyperpolarization Neuronal Hyperpolarization cl_influx->hyperpolarization inhibition Enhanced Inhibitory Effect hyperpolarization->inhibition

Caption: Fluetizolam enhances GABAergic inhibition via the GABA-A receptor.[10][11][12]

References

Optimization

Preventing enzymatic degradation of Fluetizolam in blood samples

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the enzymatic degradation of Fluetizolam in blood samples. The following troublesho...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the enzymatic degradation of Fluetizolam in blood samples. The following troubleshooting guides and FAQs address common issues to ensure sample integrity and data accuracy.

Disclaimer: Fluetizolam is a potent thieno-triazolodiazepine. As specific research on its degradation is emerging, the guidance provided is based on established principles for structurally similar designer benzodiazepines (e.g., Flualprazolam, Flubromazolam, Etizolam) and classical benzodiazepines.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic pathways for Fluetizolam in blood?

A1: Based on structurally related thieno-triazolodiazepines and triazolobenzodiazepines, Fluetizolam is expected to undergo extensive hepatic metabolism. The primary pathways involve two phases:

  • Phase I Metabolism: Primarily involves oxidation through Cytochrome P450 (CYP) enzymes, particularly CYP3A4 and CYP2C19.[1][2] The main reaction is hydroxylation, leading to the formation of active metabolites like α-hydroxy-fluetizolam and 4-hydroxy-fluetizolam.[1][3]

  • Phase II Metabolism: This phase involves the conjugation of the parent drug or its Phase I metabolites with endogenous molecules to increase water solubility for excretion. This is mainly carried out by UDP-glucuronosyltransferase (UGT) enzymes, such as UGT1A4, resulting in glucuronide conjugates.[3][4][5]

Q2: What causes the degradation of Fluetizolam in collected blood samples?

A2: Degradation in whole blood is primarily due to enzymatic activity from remaining active enzymes in the sample and chemical hydrolysis.[6] The stability of benzodiazepines is highly dependent on storage conditions, especially temperature.[7][8][9] Postmortem samples or samples with bacterial contamination may show accelerated degradation.[10][11][12]

Q3: What is the ideal storage temperature for blood samples containing Fluetizolam?

A3: For long-term stability, samples should be frozen. Storage at -20°C significantly reduces degradation, and -80°C is considered optimal, with studies on other benzodiazepines showing almost no loss over several months at these temperatures.[7][9][13] Refrigeration at 2-8°C is suitable for short-term storage (up to 7 days), while room temperature storage should be avoided as it can lead to substantial loss in a short period.[8][14][15][16]

Q4: Should I use a preservative in my blood collection tubes?

A4: Yes. Using a preservative containing an enzyme inhibitor like sodium fluoride (NaF) is highly recommended.[11][12] Sodium fluoride helps to inhibit enzymatic processes, including those from potential microbial contamination, thereby preserving the concentration of the parent drug.[7][10]

Troubleshooting Guide

Issue 1: Fluetizolam concentrations are unexpectedly low or undetectable.

Potential Cause Troubleshooting Action
Enzymatic Degradation Ensure blood samples are collected in tubes containing an appropriate preservative (e.g., sodium fluoride). Process and freeze samples as soon as possible after collection. For future experiments, store samples at -80°C.[9][13]
Improper Storage Review your sample storage conditions. Samples left at room temperature or 4°C for extended periods will show significant drug loss.[7][8] Always store long-term samples at -20°C or, preferably, -80°C.
Metabolism into Other Forms The parent Fluetizolam may have been metabolized to its hydroxylated or glucuronidated forms.[17][18] Adjust your analytical method to also screen for expected metabolites like α-hydroxy-fluetizolam and its glucuronide conjugate.
Freeze-Thaw Cycles While some benzodiazepines are relatively stable through freeze-thaw cycles, it is best practice to minimize them.[11][12] Aliquot samples upon initial processing to avoid repeated thawing of the entire sample.

Issue 2: Results show high variability between sample aliquots.

Potential Cause Troubleshooting Action
Incomplete Mixing Before aliquoting or analysis, ensure the whole blood sample is gently but thoroughly mixed to ensure homogeneity.
Inconsistent Storage Verify that all aliquots from a single sample have been stored under the exact same conditions (temperature, light exposure).
Sample Contamination Review sample handling procedures to rule out cross-contamination between samples or contamination from external sources.

Quantitative Data: Benzodiazepine Stability

The following table summarizes stability data for various benzodiazepines in whole blood under different storage conditions. This data provides a strong proxy for the expected stability of Fluetizolam.

Compound Storage Temp. Duration Concentration Loss Reference
ClonazepamRoom Temp.1 Year~70-100%[9]
4°C1 Year~50-100%[9]
-20°C1 Year~10-20%[9]
-80°C1 Year~5-12%[9]
MidazolamRoom Temp.1 Year~70-100%[9]
4°C1 Year~50-100%[9]
-20°C1 Year~10-20%[9]
-80°C1 YearNot Significant[9]
ChlordiazepoxideRoom Temp.6 Months~100%[13]
4°C6 Months~29-100%[13]
-20°C6 MonthsStable[13]
LorazepamRoom Temp.6 Months~100%[8]
DiazepamAll Temps6 Months~0-10% (Stable)[8]

Experimental Protocols

Protocol 1: Blood Sample Collection and Stabilization
  • Collection: Collect whole blood directly into vacuum tubes containing sodium fluoride (NaF) as a preservative and potassium oxalate as an anticoagulant.

  • Mixing: Immediately after collection, gently invert the tube 8-10 times to ensure thorough mixing of the blood with the additives. Do not shake vigorously to avoid hemolysis.

  • Labeling: Label the tube clearly with a unique sample identifier, date, and time of collection.

  • Temporary Storage: If immediate freezing is not possible, place the sample in a refrigerator at 2-8°C. Do not exceed 24 hours in refrigerated storage before processing or freezing.[19]

  • Freezing: For long-term storage, transfer the samples to a -20°C or -80°C freezer. Ensure samples are upright and properly organized.

Protocol 2: Sample Preparation for LC-MS/MS Analysis
  • Thawing: Thaw frozen blood samples at room temperature or in a cool water bath. Avoid prolonged exposure to high temperatures.

  • Homogenization: Once thawed, vortex the sample gently to ensure homogeneity.

  • Aliquoting: Take a precise aliquot (e.g., 100-500 µL) for extraction.

  • Protein Precipitation/Extraction: Perform a protein precipitation step using a solvent like acetonitrile or methanol, or use a validated liquid-liquid extraction (LLE) or solid-phase extraction (SPE) method to isolate Fluetizolam and its metabolites.

  • Analysis: Analyze the extracted sample using a validated LC-MS/MS or LC-HRMS method for quantification.[1][3]

Visualizations

cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Conjugation) cluster_excretion Excretion fluetizolam Fluetizolam hydroxy α-Hydroxy-Fluetizolam 4-Hydroxy-Fluetizolam fluetizolam->hydroxy Hydroxylation glucuronide Fluetizolam-Glucuronide fluetizolam->glucuronide Glucuronidation hydroxy_glucuronide Hydroxy-Fluetizolam-Glucuronide hydroxy->hydroxy_glucuronide Glucuronidation cyp CYP3A4, CYP2C19 cyp->fluetizolam excrete Excreted in Urine glucuronide->excrete hydroxy_glucuronide->excrete ugt UGT Enzymes (e.g., UGT1A4) ugt->fluetizolam ugt->hydroxy cluster_collection Sample Collection cluster_storage Sample Storage cluster_analysis Analysis collect 1. Collect Blood (Tube with NaF/K-Oxalate) mix 2. Gently Invert 8-10x collect->mix short_term Short-Term (<24h) Refrigerate (2-8°C) mix->short_term If immediate freezing is not possible long_term Long-Term (>24h) Freeze (-20°C to -80°C) mix->long_term Optimal Path thaw 3. Thaw & Homogenize short_term->thaw long_term->thaw extract 4. Extract Drug & Metabolites (SPE or LLE) thaw->extract analyze 5. Analyze via LC-MS extract->analyze start Concentration of Fluetizolam is lower than expected. q1 Was the sample frozen promptly after collection? start->q1 q2 Was a preservative (e.g., Sodium Fluoride) used? q1->q2 Yes res1 High Likelihood of Degradation. Action: Freeze future samples immediately at -80°C. q1->res1 No q3 Is your analytical method targeting metabolites? q2->q3 Yes res2 Enzymatic degradation is likely. Action: Use collection tubes with NaF for future samples. q2->res2 No res3 Parent drug may be metabolized. Action: Expand method to include hydroxylated/glucuronidated forms. q3->res3 No res4 Degradation cause is likely pre-analytical. Review storage and handling protocols. q3->res4 Yes

References

Troubleshooting

Addressing Fluetizolam carryover in autosampler injections

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Fluetizolam carryover in autosampler injections during LC-MS analys...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering issues with Fluetizolam carryover in autosampler injections during LC-MS analysis.

Frequently Asked Questions (FAQs)

Q1: What is autosampler carryover and why is it a concern for Fluetizolam analysis?

A1: Autosampler carryover is the appearance of a small peak corresponding to an analyte from a previous injection in a subsequent blank or sample injection.[1][2] This is a significant issue in quantitative analysis as it can lead to inaccurate results, particularly when analyzing low-concentration samples after a high-concentration standard of Fluetizolam.[2] Given the potency of Fluetizolam, even minor carryover can compromise data integrity.[2]

Q2: What are the common sources of autosampler carryover?

A2: Carryover can originate from several components of the autosampler and LC system. The most common sources include:

  • Injector Needle: Residue can adhere to both the inner and outer surfaces of the needle.[1][2]

  • Injector Valve: Adsorption of the analyte onto the rotor seal or other internal surfaces of the valve is a frequent cause.[1][3] Worn seals can also trap and later release the sample.[3]

  • Sample Loop: Inadequately flushed sample loops can retain small amounts of the sample.

  • Tubing and Fittings: Poorly made connections can create dead volumes where the sample can be trapped.[4]

Q3: Are there specific properties of Fluetizolam that might make it more prone to carryover?

A3: While specific data on Fluetizolam's adsorptive properties are limited, benzodiazepines as a class can exhibit hydrophobic characteristics, which may lead to adsorption onto less polar surfaces within the autosampler, such as PEEK or stainless steel tubing and valve components. The molecular structure of Fluetizolam may contribute to these interactions, making it susceptible to carryover.

Troubleshooting Guides

Initial Assessment of Fluetizolam Carryover

Q4: How do I confirm that the unexpected peak in my chromatogram is due to Fluetizolam carryover?

A4: To confirm carryover, inject a blank solvent immediately after a high-concentration standard of Fluetizolam. If a peak appears at the same retention time as Fluetizolam, it is indicative of carryover.[1][2] The magnitude of the carryover can be calculated as a percentage of the peak area of the preceding high-concentration sample.

Experimental Protocols & Methodologies

Protocol 1: Systematic Identification of the Carryover Source

This protocol is designed to systematically isolate the source of Fluetizolam carryover within the LC-MS system.

Objective: To determine whether the carryover originates from the autosampler, the analytical column, or the MS detector.

Methodology:

  • MS System Check:

    • Disconnect the LC system from the MS.

    • Directly infuse a blank solvent into the MS using a syringe pump.

    • If a Fluetizolam peak is detected, the MS source may be contaminated. In this case, cleaning of the ion source is required.[5]

  • LC System Check (excluding autosampler):

    • If the MS is clean, reconnect the LC system but bypass the autosampler.

    • Perform a manual injection of a blank solvent.

    • If no carryover is observed, the issue likely lies within the autosampler.

  • Autosampler and Column Check:

    • If carryover persists with a manual injection, the column may be the source.

    • Replace the analytical column with a new, unused column and repeat the blank injection.

    • If carryover is eliminated, the original column was contaminated. If it persists, the issue is likely in the connections between the injector and the column.

Troubleshooting Workflow for Fluetizolam Carryover

A Observe Unexpected Peak in Blank Injection B Inject Blank After High Concentration Standard A->B C Is Peak Present at Fluetizolam Retention Time? B->C D No Carryover Detected. Investigate Other Sources (e.g., solvent contamination). C->D No E Carryover Confirmed. Begin Systematic Troubleshooting. C->E Yes F Isolate Carryover Source: MS, Column, or Autosampler? E->F G Optimize Autosampler Wash Method F->G H Evaluate Alternative Wash Solvents G->H I Inspect and Replace Consumables (Rotor Seal, Needle) H->I J Carryover Resolved I->J

Caption: A logical workflow for identifying and resolving Fluetizolam carryover.

Protocol 2: Optimizing the Autosampler Wash Method

Objective: To minimize carryover by improving the effectiveness of the needle and injection valve wash.

Methodology:

  • Increase Wash Volume and Cycles:

    • Program the autosampler to perform multiple wash cycles between injections.[4]

    • Increase the volume of wash solvent used for each cycle.

  • Evaluate Different Wash Solvents:

    • The choice of wash solvent is critical. It should be a strong solvent for Fluetizolam and miscible with the mobile phase.[4]

    • Test a series of wash solvents with varying compositions, starting with the mobile phase and progressing to stronger, more organic solvents.

Data Presentation

Table 1: Example - Effect of Wash Solvent Composition on Fluetizolam Carryover
Wash Solvent CompositionAverage Carryover (%)
Mobile Phase (50:50 Acetonitrile:Water)1.5%
100% Acetonitrile0.8%
100% Methanol0.9%
75:25 Isopropanol:Acetonitrile0.3%
50:50:1 Acetonitrile:Water:Formic Acid0.6%

Note: The data in this table is illustrative and will vary depending on the specific LC system and conditions. It is crucial to perform these experiments on your own instrument.

Advanced Troubleshooting

Q5: I've optimized my wash method, but I still see some carryover. What are the next steps?

A5: If carryover persists after optimizing the wash method, consider the following:

  • Injector Rotor Seal: The rotor seal is a consumable part and can wear over time, creating scratches that trap the analyte.[3] Replace the rotor seal. Materials like PEEK or Tefzel may offer reduced adsorption for hydrophobic compounds.[1][2]

  • Needle Material: Most autosampler needles are made of stainless steel. If you suspect adsorption to the needle surface, investigate the availability of alternative needle materials.[1][2]

  • Injection Mode: If your autosampler allows, switching from a partial loop to a full loop injection can sometimes provide a more effective flush of the sample path and reduce carryover.[6]

  • Injection Sequence: As a last resort, if carryover cannot be eliminated, you can modify your injection sequence. Run samples in order of expected increasing concentration, and run several blank injections after high-concentration samples.[7]

Signaling Pathway for Carryover Troubleshooting

cluster_0 Problem Identification cluster_1 Troubleshooting Steps cluster_2 Resolution start Carryover Suspected confirm Confirm with Blank Injection start->confirm wash Optimize Wash Protocol confirm->wash solvents Test Stronger Wash Solvents wash->solvents hardware Inspect/Replace Consumables solvents->hardware end Carryover Minimized hardware->end

Caption: A diagram illustrating the troubleshooting pathway for carryover.

References

Optimization

Derivatization methods to enhance Fluetizolam volatility for GC analysis

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization methods to enhance Fluetizolam volatility for Gas Chromatography (GC) analy...

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on derivatization methods to enhance Fluetizolam volatility for Gas Chromatography (GC) analysis.

Frequently Asked Questions (FAQs)

Q1: Why is derivatization necessary for the GC analysis of Fluetizolam?

A1: Many benzodiazepines, including thienodiazepines like Fluetizolam, are polar and thermally labile.[1] Direct injection onto a GC system can lead to thermal degradation, poor peak shape, and low sensitivity.[2][3] Derivatization is a chemical modification process that converts the analyte into a more volatile and thermally stable form, making it suitable for GC analysis.[4][5] The primary goal is to replace active hydrogens on functional groups like amines and hydroxyls with less polar groups.[4][6]

Q2: What are the most common derivatization methods for benzodiazepines for GC analysis?

A2: The three most widely used derivatization methods for compounds with active hydrogens are silylation, acylation, and alkylation.[4][7] For benzodiazepines, silylation is the most common and extensively documented method.[6][8][9] Acylation has also been reported as an effective alternative.[10]

Q3: Which silylating reagents are recommended for Fluetizolam?

A3: While specific studies on Fluetizolam are limited, extensive research on other benzodiazepines suggests the following silylating reagents are highly effective:

  • BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide): Often used with a catalyst like 1% TMCS (trimethylchlorosilane), it is a powerful silylating agent.[6][9][11]

  • MSTFA (N-Methyl-N-(trimethylsilyl)trifluoroacetamide): Another potent trimethylsilyl (TMS) donor that produces neutral and volatile by-products.[11][12]

  • MTBSTFA (N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide): This reagent forms tert-butyldimethylsilyl (TBDMS) derivatives, which are generally more stable and less susceptible to hydrolysis than TMS derivatives, leading to more robust and reproducible results.[10][12]

Q4: What are the key parameters to optimize for a successful derivatization reaction?

A4: Several factors influence the efficiency of a derivatization reaction. Key parameters to optimize include the choice of derivatizing reagent and solvent, reagent concentration, reaction temperature, and reaction time.[6] For silylation of benzodiazepines with BSTFA + 1% TMCS, the concentration of the reagent and the volume of the solvent have been identified as the most critical factors.[6][8]

Q5: Can I analyze Fluetizolam by GC without derivatization?

A5: While some benzodiazepines can be analyzed without derivatization, it often leads to significant challenges.[13] These include thermal decomposition in the hot GC inlet, leading to the formation of degradation products and inaccurate quantification.[3][14] This can result in poor sensitivity and non-reproducible results.[15] For reliable and sensitive analysis of Fluetizolam, derivatization is highly recommended.

Troubleshooting Guide

Problem Potential Cause(s) Suggested Solution(s)
No or low peak intensity for derivatized Fluetizolam 1. Incomplete derivatization reaction. 2. Presence of moisture in the sample or reagents. 3. Degradation of the derivatizing reagent. 4. Adsorption of the analyte in the GC system.1. Optimize derivatization conditions (increase temperature, time, or reagent concentration). 2. Ensure all glassware is dry and use anhydrous solvents. Store reagents under inert gas. 3. Use fresh derivatizing reagents. 4. Deactivate the GC inlet liner with a silylating agent.
Peak tailing or fronting 1. Incomplete derivatization. 2. Active sites in the GC inlet liner or column. 3. Column overload.1. Re-optimize the derivatization protocol to ensure complete reaction. 2. Use a deactivated inlet liner and/or perform column conditioning. 3. Dilute the sample and re-inject.
Ghost peaks or carryover 1. Contamination from a previous injection. 2. Septum bleed.1. Perform a solvent blank injection with a high-temperature bake-out of the column.[16] 2. Use a high-quality, low-bleed septum and replace it regularly.
Irreproducible results (varying peak areas) 1. Inconsistent derivatization. 2. Instability of the derivatized product. 3. Leaks in the GC system.1. Ensure precise and consistent execution of the derivatization protocol. Consider using an autosampler for reagent addition. 2. Analyze samples as soon as possible after derivatization. For improved stability, consider using MTBSTFA to form more robust TBDMS derivatives.[12] 3. Perform a leak check on the GC inlet and connections.
Appearance of unexpected peaks 1. Formation of derivatization artifacts. 2. Thermal decomposition of the derivatized or underivatized analyte in the GC inlet. 3. Contamination of solvents or reagents.1. Some benzodiazepines can form artifacts upon derivatization.[15] Analyze a derivatized standard of Fluetizolam to confirm the retention time of the desired derivative and any potential by-products. 2. Lower the inlet temperature. Ensure derivatization is complete. 3. Analyze a reagent blank to identify potential contaminants.

Data Presentation

Table 1: Comparison of Common Silylating Reagents for Benzodiazepine Derivatization

ReagentAbbreviationDerivative FormedKey AdvantagesPotential Disadvantages
N,O-Bis(trimethylsilyl)trifluoroacetamide (+1% TMCS)BSTFA (+1% TMCS)Trimethylsilyl (TMS)Highly reactive, widely used, and well-documented for benzodiazepines.[6][9]TMS derivatives can be susceptible to hydrolysis.[17]
N-Methyl-N-(trimethylsilyl)trifluoroacetamideMSTFATrimethylsilyl (TMS)Powerful TMS donor; by-products are neutral and volatile.[12]Similar moisture sensitivity to other TMS reagents.
N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamideMTBSTFAtert-Butyldimethylsilyl (TBDMS)Forms TBDMS derivatives that are more stable and less prone to hydrolysis, leading to increased reproducibility and sensitivity.[12]May be more expensive and have slower reaction kinetics than TMS reagents.

Experimental Protocols

Protocol 1: Silylation using BSTFA with 1% TMCS

This protocol is a general guideline and should be optimized for your specific instrumentation and experimental needs.

  • Sample Preparation: Evaporate 50 µL of the sample solution (containing Fluetizolam and an internal standard in a suitable solvent like ethyl acetate) to dryness under a gentle stream of nitrogen.[6]

  • Reagent Addition: Add 50 µL of ethyl acetate and 50 µL of BSTFA + 1% TMCS to the dried sample residue.[6]

  • Reaction: Cap the vial tightly and heat at 80°C for 20 minutes.[6]

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Protocol 2: Silylation using MTBSTFA

This protocol is adapted from methods used for other benzodiazepines and aims to create more stable derivatives.

  • Sample Preparation: Evaporate the sample extract containing Fluetizolam to dryness under a gentle stream of nitrogen.

  • Reagent Addition: Add 50 µL of a suitable solvent (e.g., acetonitrile) and 50 µL of MTBSTFA to the dried extract.[18]

  • Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.

  • Cooling: Allow the vial to cool to room temperature.

  • GC-MS Analysis: Inject 1-2 µL of the derivatized sample into the GC-MS system.

Visualizations

Derivatization_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis start Fluetizolam Sample in Solution dry Evaporate to Dryness start->dry add_reagent Add Silylating Agent (e.g., BSTFA, MTBSTFA) and Solvent dry->add_reagent react Heat Reaction Vial (e.g., 70-80°C) add_reagent->react cool Cool to Room Temp. react->cool inject Inject into GC-MS cool->inject

Caption: Experimental workflow for the silylation of Fluetizolam for GC-MS analysis.

Troubleshooting_Tree cluster_peak_shape Peak Shape Issues cluster_peak_intensity Peak Intensity Issues start Poor Chromatographic Results? peak_shape Peak Tailing/Fronting? start->peak_shape Yes peak_intensity Low or No Peak? start->peak_intensity Yes incomplete_deriv Incomplete Derivatization? peak_shape->incomplete_deriv Yes active_sites Active Sites in System? peak_shape->active_sites Yes optimize_deriv Optimize Reaction (Time, Temp, Conc.) incomplete_deriv->optimize_deriv deactivate_liner Use Deactivated Liner & Condition Column active_sites->deactivate_liner moisture Moisture Present? peak_intensity->moisture Yes degraded_reagent Reagent Degraded? peak_intensity->degraded_reagent Yes use_anhydrous Use Anhydrous Solvents & Dry Glassware moisture->use_anhydrous use_fresh Use Fresh Reagent degraded_reagent->use_fresh

Caption: Troubleshooting decision tree for common issues in Fluetizolam GC analysis.

References

Reference Data & Comparative Studies

Validation

A Comparative Analysis of Fluetizolam and Etizolam: Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the receptor binding affinities of fluetizolam and etizolam, two thienodiazepine derivatives known for their po...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the receptor binding affinities of fluetizolam and etizolam, two thienodiazepine derivatives known for their potent sedative and anxiolytic effects. While both compounds are structurally related and share a primary mechanism of action, subtle differences in their molecular interactions with the GABA-A receptor may underlie their distinct pharmacological profiles. This document summarizes the available quantitative data, outlines common experimental protocols for assessing receptor binding, and visualizes the key signaling pathways and experimental workflows.

Comparative Receptor Binding Affinity Data

Both fluetizolam and etizolam are positive allosteric modulators of the GABA-A receptor, binding to the benzodiazepine site located at the interface between the alpha and gamma subunits.[1][2][3] This binding enhances the effect of the principal inhibitory neurotransmitter, GABA, leading to an increased influx of chloride ions and hyperpolarization of the neuron.[3][4]

CompoundReceptor TargetBinding Affinity (Ki)Reference
Etizolam GABA-A Receptor (rat cortical membranes)4.5 nmol/L[5]
Fluetizolam GABA-A ReceptorHigh affinity (specific Ki value not publicly available)[1]

Note: A lower Ki value indicates a higher binding affinity. The provided Ki for etizolam is from a specific study and may vary between different experimental setups. Fluetizolam is consistently described as a high-affinity ligand, but quantitative data from peer-reviewed sources remains elusive.[1] It is suggested that the fluorine substitution in fluetizolam may enhance its binding affinity.[1]

Mechanism of Action and Signaling Pathway

Fluetizolam and etizolam act as positive allosteric modulators of the GABA-A receptor.[3] Their binding to the benzodiazepine site on the receptor complex increases the affinity of GABA for its own binding site.[4] This potentiation of GABAergic neurotransmission results in an increased frequency of chloride channel opening, leading to neuronal hyperpolarization and a reduction in neuronal excitability.[1][3] This mechanism underlies the anxiolytic, sedative, hypnotic, and muscle relaxant properties of these compounds.[6][7]

The differential effects of these compounds can be attributed to their varying affinities for different GABA-A receptor alpha subunits. Binding to the α1 subunit is primarily associated with sedative effects, while interaction with α2 and α3 subunits is linked to anxiolytic effects.[6] Etizolam has been shown to have a high potency and affinity for the GABA-A receptor with an α1β2γ2S subunit combination.[8]

GABA_A_Signaling_Pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular Space GABA GABA GABA_A_Receptor GABA-A Receptor (α, β, γ subunits) GABA->GABA_A_Receptor Binds to GABA site Thienodiazepine Fluetizolam / Etizolam Thienodiazepine->GABA_A_Receptor Binds to Benzodiazepine site (Allosteric Modulation) Cl_ion Cl- GABA_A_Receptor->Cl_ion Opens Cl- Channel Hyperpolarization Neuronal Hyperpolarization Cl_ion->Hyperpolarization Influx leads to Reduced_Excitability Reduced Neuronal Excitability Hyperpolarization->Reduced_Excitability CNS_Effects Anxiolytic, Sedative, Hypnotic Effects Reduced_Excitability->CNS_Effects

GABA-A Receptor Signaling Pathway

Experimental Protocols

The determination of receptor binding affinity for compounds like fluetizolam and etizolam typically involves in vitro radioligand binding assays. A common methodology is a competitive binding assay.

Objective: To determine the affinity of a test compound (e.g., fluetizolam or etizolam) for the benzodiazepine binding site on the GABA-A receptor by measuring its ability to displace a radiolabeled ligand.

Materials:

  • Tissue Preparation: Membranes from a brain region rich in GABA-A receptors (e.g., rat cerebral cortex).

  • Radioligand: A high-affinity benzodiazepine site ligand labeled with a radioisotope, such as [³H]flunitrazepam.

  • Test Compound: Unlabeled fluetizolam or etizolam at various concentrations.

  • Incubation Buffer: A buffer solution to maintain physiological pH and ionic strength.

  • Filtration Apparatus: To separate bound from unbound radioligand.

  • Scintillation Counter: To measure the radioactivity of the bound ligand.

Procedure:

  • Tissue Homogenization: The brain tissue is homogenized and centrifuged to isolate the cell membranes containing the GABA-A receptors.

  • Incubation: The membrane preparation is incubated with a fixed concentration of the radioligand ([³H]flunitrazepam) and varying concentrations of the unlabeled test compound (fluetizolam or etizolam).

  • Equilibrium: The mixture is incubated for a specific time at a controlled temperature to allow the binding to reach equilibrium.

  • Separation: The incubation is terminated by rapid filtration through glass fiber filters. The filters trap the membranes with the bound radioligand, while the unbound radioligand passes through.

  • Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.

  • Quantification: The radioactivity retained on the filters is measured using a liquid scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined. The IC₅₀ value is then converted to a binding affinity constant (Ki) using the Cheng-Prusoff equation, which also takes into account the concentration and affinity of the radioligand.

Experimental_Workflow cluster_preparation Sample Preparation cluster_assay Binding Assay cluster_analysis Data Analysis Tissue Brain Tissue (e.g., Rat Cortex) Membranes Isolated Receptor Membranes Tissue->Membranes Homogenization & Centrifugation Incubation Incubation of Membranes, Radioligand, and Test Compound Membranes->Incubation Radioligand Radioligand ([³H]flunitrazepam) Radioligand->Incubation Test_Compound Test Compound (Fluetizolam or Etizolam) Test_Compound->Incubation Filtration Rapid Filtration Incubation->Filtration Separates bound/ unbound ligand Washing Filter Washing Filtration->Washing Counting Scintillation Counting Washing->Counting IC50 Determine IC₅₀ Counting->IC50 Ki Calculate Ki using Cheng-Prusoff Equation IC50->Ki

Receptor Binding Assay Workflow

Conclusion

Both fluetizolam and etizolam are high-affinity ligands for the benzodiazepine site of the GABA-A receptor. While quantitative data for etizolam confirms its high affinity, similar experimental data for fluetizolam is not currently available in the public domain. The established experimental protocols for radioligand binding assays provide a robust framework for future studies that could directly compare the binding affinities of these two compounds and further elucidate their pharmacological nuances. Such data would be invaluable for the scientific and drug development communities in understanding the structure-activity relationships within the thienodiazepine class of compounds.

References

Comparative

Comparative Analysis of Fluetizolam and Flubrotizolam: A Computational Perspective on Potency and Efficacy

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the predicted potency and efficacy of two thienotriazolodiazepine derivatives, Fluetizolam and Flubrotizolam....

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted potency and efficacy of two thienotriazolodiazepine derivatives, Fluetizolam and Flubrotizolam. Due to the limited availability of direct experimental in vitro and in vivo data for these novel psychoactive substances, this comparison relies on computational predictions from quantitative structure-activity relationship (QSAR) studies. These in silico models offer valuable preliminary insights into the potential pharmacological activity of these compounds.

Introduction to Fluetizolam and Flubrotizolam

Fluetizolam and Flubrotizolam are novel benzodiazepines belonging to the thienotriazolodiazepine class.[1][2] Like other benzodiazepines, they are presumed to exert their effects as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1][3] This modulation enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to sedative, anxiolytic, and muscle relaxant properties.[1] Both compounds have been identified as designer drugs, raising significant interest in their pharmacological profiles for both forensic and research purposes.[1][2]

Predicted Potency: A Quantitative Structure-Activity Relationship (QSAR) Analysis

In the absence of direct experimental binding affinity (Ki) or functional potency (EC50) values, we turn to a comprehensive QSAR study by Catalani et al. (2021) that predicted the biological activity of a large set of designer benzodiazepines.[4] The study calculated the logarithm of the reciprocal of the concentration that elicits a half-maximal response (log 1/c), a value analogous to pIC50, as a measure of potency. A higher log 1/c value indicates a higher predicted potency.

Table 1: Predicted Biological Activity of Fluetizolam and Flubrotizolam from a QSAR Model

CompoundPredicted log 1/cPredicted Potency Ranking
Flubrotizolam9.11High
Fluetizolam8.24High

Data sourced from Catalani et al. (2021). The log 1/c values are unitless.[4]

The QSAR model predicts that both Fluetizolam and Flubrotizolam possess high biological activity. Notably, Flubrotizolam is predicted to be one of the most potent compounds among the designer benzodiazepines analyzed in the study, with a significantly higher predicted log 1/c value compared to Fluetizolam.[4][5] This suggests that Flubrotizolam may have a higher affinity for the GABA-A receptor and/or greater efficacy in potentiating the effects of GABA.

Signaling Pathway and Mechanism of Action

Fluetizolam and Flubrotizolam, as thienotriazolodiazepines, are expected to act as positive allosteric modulators of the GABA-A receptor. This mechanism involves binding to a site on the receptor that is distinct from the GABA binding site. This allosteric binding induces a conformational change in the receptor that increases the frequency of chloride channel opening when GABA is bound, leading to an enhanced influx of chloride ions and hyperpolarization of the neuron.[3][6][7] This increased inhibitory signaling underlies the sedative and anxiolytic effects of these compounds.

GABAA_Pathway cluster_neuron Postsynaptic Neuron cluster_synapse Synaptic Cleft cluster_action Cellular Response GABAA GABA-A Receptor Cl_channel Chloride Channel (Closed) GABAA->Cl_channel is part of Cl_channel_open Chloride Channel (Open) GABAA->Cl_channel_open GABA GABA GABA->GABAA Binds to orthosteric site BZD Fluetizolam / Flubrotizolam BZD->GABAA Binds to allosteric site Cl_influx Chloride Influx Hyperpolarization Hyperpolarization Cl_influx->Hyperpolarization Inhibition Neuronal Inhibition (Sedation, Anxiolysis) Hyperpolarization->Inhibition Cl_channel_open->Cl_influx Allows QSAR_Workflow cluster_data Data Preparation cluster_model Model Building cluster_prediction Prediction A 1. Dataset of Known Benzodiazepines B 2. Calculation of Molecular Descriptors A->B C 3. Splitting Data into Training and Test Sets B->C D 4. QSAR Model Generation (e.g., PLS Regression) C->D E 5. Internal and External Model Validation D->E F 6. Validated QSAR Model E->F G 7. Prediction of Activity for Fluetizolam & Flubrotizolam F->G

References

Validation

Assessment of Fluetizolam Cross-Reactivity in Benzodiazepine Immunoassays: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative assessment of the detection of the novel benzodiazepine Fluetizolam using commercially available benzodiazepine immunoassa...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative assessment of the detection of the novel benzodiazepine Fluetizolam using commercially available benzodiazepine immunoassays. As a structurally distinct compound, understanding the cross-reactivity of Fluetizolam is crucial for accurate toxicological screening and clinical monitoring.

Executive Summary

Direct, peer-reviewed experimental data on the cross-reactivity of Fluetizolam in common benzodiazepine immunoassays is not currently available in the scientific literature. This guide, therefore, provides a framework for assessing its potential detectability by presenting cross-reactivity data for structurally similar novel benzodiazepines, such as Etizolam and Flualprazolam. The data indicates that while some novel benzodiazepines exhibit significant cross-reactivity, detectability is highly dependent on the specific immunoassay used and the concentration of the analyte. Laboratories are strongly advised to perform in-house validation studies to determine the specific cross-reactivity of Fluetizolam with their chosen immunoassay platform.

Comparative Cross-Reactivity of Novel Benzodiazepines

The following tables summarize the available cross-reactivity data for several novel benzodiazepines in various commercially available immunoassay platforms. This data can be used to infer the potential, though unconfirmed, cross-reactivity of Fluetizolam.

Table 1: Cross-Reactivity of Selected Novel Benzodiazepines in Urine Immunoassays

CompoundImmunoassay KitCalibratorCutoff Concentration (ng/mL)Cross-Reactivity (%)
Etizolam Immunalysis® Benzodiazepine Direct ELISAOxazepam204[1]
Flualprazolam BTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL[2]
Flubromazolam BTNX Benzodiazepine Test StripsAlprazolam100Detectable at 500 ng/mL[2]
Diclazepam ARK™ HS Benzodiazepine II AssayEtizolam200High Signal[3]
Phenazepam Immunalysis® Benzodiazepine ELISAOxazepam2079-107[1]

Note: Cross-reactivity data is highly dependent on the specific assay and its calibrator. The values presented are sourced from the cited literature and may not be directly comparable across different studies or assay platforms.

Experimental Protocols

Accurate assessment of immunoassay cross-reactivity requires a standardized experimental protocol. The following is a generalized methodology for evaluating the cross-reactivity of a novel benzodiazepine like Fluetizolam.

Objective: To determine the percentage cross-reactivity of Fluetizolam in a specific benzodiazepine immunoassay.

Materials:

  • Benzodiazepine immunoassay kit (e.g., ELISA, CEDIA, KIMS)

  • Certified reference material of Fluetizolam

  • Certified reference material of the assay calibrator (e.g., Nordiazepam, Oxazepam)

  • Drug-free urine pool

  • Standard laboratory equipment (pipettes, tubes, plate reader, etc.)

Procedure:

  • Preparation of Standards:

    • Prepare a stock solution of Fluetizolam in a suitable solvent (e.g., methanol, acetonitrile).

    • Prepare a series of spiking solutions of Fluetizolam at various concentrations in drug-free urine. The concentration range should encompass the expected clinical or toxicological levels.

    • Prepare a standard curve of the assay calibrator in drug-free urine according to the manufacturer's instructions.

  • Immunoassay Analysis:

    • Perform the immunoassay on the prepared Fluetizolam standards and the calibrator standards according to the kit's package insert.

    • Ensure that appropriate positive and negative controls are included in each run.

  • Data Analysis:

    • Determine the concentration of the assay calibrator that produces a response equivalent to each concentration of Fluetizolam. This is often done by identifying the concentration of the calibrator that falls at the same point on the standard curve as the tested Fluetizolam concentration.

    • Calculate the percent cross-reactivity using the following formula:

      % Cross-Reactivity = (Concentration of Calibrator / Concentration of Cross-Reactant) x 100

      Where:

      • Concentration of Calibrator is the concentration of the standard calibrator that gives the same response as the cross-reactant.

      • Concentration of Cross-Reactant is the concentration of Fluetizolam being tested.

Experimental Workflow and logical Relationships

The following diagram illustrates the typical workflow for screening and confirmation of benzodiazepines, including novel compounds like Fluetizolam.

Benzodiazepine_Screening_Workflow cluster_screening Immunoassay Screening cluster_result Screening Result cluster_confirmation Confirmatory Testing cluster_final_result Final Result Sample Urine Sample Immunoassay Benzodiazepine Immunoassay Sample->Immunoassay Negative Negative Immunoassay->Negative Below Cutoff Presumptive_Positive Presumptive Positive Immunoassay->Presumptive_Positive Above Cutoff Confirmation LC-MS/MS or GC-MS Presumptive_Positive->Confirmation Confirmed_Positive Confirmed Positive (Fluetizolam Identified) Confirmation->Confirmed_Positive Confirmed_Negative Confirmed Negative (False Positive) Confirmation->Confirmed_Negative

Caption: Workflow for Benzodiazepine Screening and Confirmation.

Recommendations for Researchers and Laboratories

Given the absence of specific cross-reactivity data for Fluetizolam, the following recommendations are crucial:

  • In-House Validation is Essential: Laboratories that may encounter Fluetizolam in their samples must perform their own validation studies to determine the cross-reactivity and limit of detection (LOD) for their specific benzodiazepine immunoassay.

  • Consider Structural Analogs: When selecting an immunoassay for potential Fluetizolam detection, consider its structural similarity to other benzodiazepines for which cross-reactivity data is available. However, this should only serve as a preliminary guide.

  • Utilize Confirmatory Methods: All presumptive positive results from an immunoassay screen should be confirmed by a more specific method, such as Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) or Gas Chromatography-Mass Spectrometry (GC-MS), to definitively identify the presence of Fluetizolam.[3]

  • Stay Informed: The landscape of novel psychoactive substances is constantly evolving. Researchers and laboratories should stay current with the literature and reports from forensic and public health organizations regarding the emergence and detection of new compounds.

References

Comparative

A Comparative Guide to Fully Validated LC-MS/MS Methods for Fluetizolam Quantification in Blood

For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and clini...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and clinical toxicology. Accurate and reliable quantification of these compounds in biological matrices is crucial for both clinical diagnostics and forensic investigations. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and precision, particularly for detecting low-concentration analytes in complex matrices like blood.[1]

This guide provides a comparative overview of fully validated LC-MS/MS methodologies applicable to the quantification of Fluetizolam in blood. While specific validated methods for Fluetizolam are not extensively documented in publicly available literature, this guide synthesizes data from validated methods for closely related designer benzodiazepines, such as Flualprazolam, to provide a robust framework for researchers. The presented data and protocols can serve as a strong foundation for developing and validating a method for Fluetizolam.

Comparative Performance of LC-MS/MS Methods

The following tables summarize the key quantitative performance parameters from validated LC-MS/MS methods for designer benzodiazepines in blood and serum. These parameters are essential for evaluating the reliability and sensitivity of an analytical method.

Table 1: Linearity and Sensitivity of LC-MS/MS Methods for Designer Benzodiazepines

AnalyteMatrixLinear Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Reference
FlualprazolamSerum1–1000.6081.842[1]
13 Designer Benzodiazepines (including Flualprazolam)Postmortem Blood1–2000.51[2]
17 Designer Benzodiazepines (including Flualprazolam)Whole Blood5–100 or 25–5001 or 55 or 25[3]
9 Benzodiazepines and MetabolitesWhole Blood and Dried Blood SpotsNot Specified0.1–50.05.0–100.0[4]

Table 2: Precision, Accuracy, and Recovery of LC-MS/MS Methods

AnalyteMatrixIntra-day Imprecision (%RSD)Inter-day Imprecision (%RSD)Bias (%)Recovery (%)Reference
FlualprazolamSerum< 7.07Not SpecifiedNot Specified97.0–98.0[1]
13 Designer BenzodiazepinesPostmortem Blood3–204–21±1235–90[2]
17 Designer BenzodiazepinesWhole Blood< 14Not Specified±14>70[3]

Detailed Experimental Protocols

A successful LC-MS/MS method relies on a well-defined experimental protocol. The following sections detail common methodologies for sample preparation, liquid chromatography, and mass spectrometry based on published methods for related compounds.

Sample Preparation

The choice of sample preparation technique is critical for removing matrix interferences and concentrating the analyte of interest. Common methods for blood samples include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE).[5]

Protocol 1: Protein Precipitation (PP) [3][6]

  • To 200 µL of whole blood, add 700 µL of cold acetonitrile (0°C) and 10 µL of an internal standard (IS) solution (e.g., a deuterated analog of Fluetizolam at 1 ng/µL).

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 2500 x g for 5 minutes.

  • Transfer the supernatant to a clean tube and evaporate it to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

  • The sample is now ready for injection into the LC-MS/MS system.

Protocol 2: Solid-Phase Extraction (SPE) [1][2]

  • Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of deionized water.

  • To 0.5 mL of blood, add an appropriate internal standard.

  • Load the sample onto the conditioned SPE cartridge.

  • Wash the cartridge with 1 mL of deionized water, followed by 1 mL of a weak organic solvent (e.g., 20% methanol in water) to remove polar interferences.

  • Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).

  • Evaporate the eluate to dryness and reconstitute it in the mobile phase for LC-MS/MS analysis.

Liquid Chromatography (LC)

Chromatographic separation is typically achieved using a C18 reversed-phase column.[2][3]

  • Column: A C18 analytical column (e.g., 100 mm length, 2.1 mm internal diameter, 1.8 µm particle size).

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient Elution: A typical gradient starts with a high percentage of mobile phase A, which is gradually decreased as the percentage of mobile phase B increases over a run time of 8-10 minutes. This allows for the efficient separation of the analyte from other components in the sample.

  • Flow Rate: 0.3–0.5 mL/min.

  • Column Temperature: 40°C.

Tandem Mass Spectrometry (MS/MS)

Detection is performed using a triple quadrupole mass spectrometer in positive electrospray ionization (ESI+) mode, with multiple reaction monitoring (MRM) for quantification.[2]

  • Ionization Mode: Electrospray Ionization (ESI), positive mode.

  • Monitoring Mode: Multiple Reaction Monitoring (MRM).

  • MRM Transitions: For Fluetizolam, specific precursor and product ions would need to be determined through infusion experiments. For related compounds like Flualprazolam, these transitions are well-documented and can serve as a starting point for optimization. Two MRM transitions are typically monitored for each analyte for confident identification and quantification.

Visualizing the Workflow and Validation

To better understand the experimental process and the relationship between key validation parameters, the following diagrams are provided.

LC-MS/MS Workflow for Fluetizolam Quantification cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Blood Blood Sample Collection Spike Spike with Internal Standard Blood->Spike Extract Extraction (PP, LLE, or SPE) Spike->Extract Concentrate Evaporation & Reconstitution Extract->Concentrate LC Liquid Chromatography Separation Concentrate->LC MS Tandem Mass Spectrometry Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report Key Validation Parameters for LC-MS/MS Methods cluster_performance Performance Characteristics Method Validated LC-MS/MS Method Accuracy Accuracy (Closeness to true value) Method->Accuracy Precision Precision (Repeatability) Method->Precision Specificity Specificity (Analyte vs. Interferences) Method->Specificity Sensitivity Sensitivity (LOD & LOQ) Method->Sensitivity Linearity Linearity (Proportionality of response) Method->Linearity Recovery Recovery (Extraction efficiency) Method->Recovery MatrixEffect Matrix Effect (Ion suppression/enhancement) Method->MatrixEffect Stability Stability (Analyte integrity) Method->Stability

References

Validation

A Comparative Analysis of Fluetizolam and Diazepam: Anxiolytic Effects in Preclinical Behavioral Models

For Researchers, Scientists, and Drug Development Professionals This guide provides a detailed comparison of the anxiolytic properties of Fluetizolam and the well-established benzodiazepine, Diazepam, within the context...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the anxiolytic properties of Fluetizolam and the well-established benzodiazepine, Diazepam, within the context of preclinical behavioral models. While Diazepam has been extensively studied, Fluetizolam, a thienodiazepine derivative, is a newer designer drug with limited published research.[1][2][3] This comparison synthesizes the available data, outlines standard experimental protocols for assessing anxiolytic effects, and illustrates the underlying pharmacological mechanisms.

Mechanism of Action: Targeting the GABA-A Receptor

Both Diazepam and Fluetizolam exert their anxiolytic effects by modulating the gamma-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[1] These compounds act as positive allosteric modulators, binding to a site on the GABA-A receptor distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the influx of chloride ions into the neuron. The resulting hyperpolarization of the neuronal membrane makes it less likely to fire, leading to a reduction in neuronal excitability and producing anxiolytic, sedative, and muscle relaxant effects.

While both drugs share this general mechanism, their specific binding affinities for different GABA-A receptor subunit compositions may account for variations in their pharmacological profiles. The anxiolytic effects of benzodiazepines are primarily mediated by their action on α2 and α3 subunits, whereas sedative effects are linked to the α1 subunit.[1]

cluster_0 Presynaptic Neuron cluster_1 Postsynaptic Neuron cluster_2 Drug Action GABA Synthesis GABA Synthesis GABA Vesicle GABA Vesicle GABA Synthesis->GABA Vesicle Packaging GABA_A GABA-A Receptor (Chloride Ion Channel) GABA Vesicle->GABA_A GABA Release & Binding Hyperpolarization Neuronal Hyperpolarization (Reduced Excitability) GABA_A->Hyperpolarization Chloride Influx Anxiolytic Anxiolytic Effect Hyperpolarization->Anxiolytic Fluetizolam Fluetizolam Fluetizolam->GABA_A Positive Allosteric Modulation Diazepam Diazepam Diazepam->GABA_A Positive Allosteric Modulation

Fig. 1: Signaling pathway for Fluetizolam and Diazepam.

Comparative Anxiolytic Potency and Efficacy

Direct, peer-reviewed comparative studies detailing the anxiolytic effects of Fluetizolam in established behavioral models are currently lacking. However, preliminary information suggests that Fluetizolam is significantly more potent than Diazepam, with some sources estimating it to be 6 to 10 times stronger.[1] This higher potency indicates that a smaller dose of Fluetizolam is required to produce a similar anxiolytic effect to Diazepam. Without head-to-head experimental data, a quantitative comparison of efficacy (the maximum anxiolytic effect achievable) remains speculative.

The table below summarizes the available information. It is important to note the absence of robust, published data for Fluetizolam, highlighting a critical gap in the scientific literature.

ParameterFluetizolamDiazepam
Drug Class ThienodiazepineBenzodiazepine
Mechanism of Action Positive Allosteric Modulator of GABA-A ReceptorPositive Allosteric Modulator of GABA-A Receptor
Reported Potency High (estimated 6-10x Diazepam)[1]Reference Benzodiazepine
Anxiolytic Effects in Behavioral Models Limited published dataWell-documented anxiolytic effects in various models (e.g., Elevated Plus Maze, Open Field Test, Light-Dark Box)[4][5][6]
Commonly Used Doses (Rodent Models) Not well-established in literature0.5 - 5 mg/kg (mouse/rat) depending on the model and route of administration[4][5]

Experimental Protocols for Assessing Anxiolytic Effects

The following are standardized protocols for common behavioral models used to evaluate the anxiolytic properties of compounds like Fluetizolam and Diazepam.

Elevated Plus-Maze (EPM) Test

The EPM test is a widely used model to assess anxiety-like behavior in rodents.[7][8] The apparatus consists of a plus-shaped maze elevated from the floor, with two open arms and two enclosed arms. Anxiolytic compounds increase the time spent and the number of entries into the open arms.

Methodology:

  • Apparatus: A plus-shaped maze with two open arms (e.g., 50 x 10 cm) and two closed arms (e.g., 50 x 10 x 40 cm) elevated approximately 50 cm from the floor.

  • Animals: Mice or rats are typically used. Animals should be habituated to the testing room for at least 30 minutes before the experiment.

  • Procedure:

    • Administer the test compound (e.g., Fluetizolam, Diazepam) or vehicle to the animal at a predetermined time before the test (e.g., 30 minutes for intraperitoneal injection).

    • Place the animal in the center of the maze, facing one of the enclosed arms.

    • Allow the animal to explore the maze for a set period, typically 5 minutes.

    • A video camera positioned above the maze records the session for later analysis.

  • Data Analysis: Key parameters measured include:

    • Time spent in the open arms.

    • Time spent in the closed arms.

    • Number of entries into the open arms.

    • Number of entries into the closed arms.

    • Total distance traveled (as a measure of general locomotor activity).

An increase in the percentage of time spent in the open arms and the percentage of open arm entries is indicative of an anxiolytic effect.

Open Field Test (OFT)

The OFT is used to assess general locomotor activity and anxiety-like behavior.[9][10][11][12] Animals are placed in a novel, open arena, and their exploratory behavior is monitored. Anxious animals tend to stay close to the walls (thigmotaxis), while less anxious animals explore the center of the arena more freely.

Methodology:

  • Apparatus: A square or circular arena (e.g., 50 x 50 cm for mice) with walls to prevent escape. The arena is typically divided into a central zone and a peripheral zone by software.

  • Animals: Mice or rats. Acclimatize animals to the testing room before the experiment.

  • Procedure:

    • Administer the test compound or vehicle.

    • Gently place the animal in the center of the open field.

    • Record the animal's activity for a specified duration (e.g., 5-10 minutes) using a video tracking system.

  • Data Analysis: Parameters of interest include:

    • Time spent in the center zone.

    • Distance traveled in the center zone.

    • Total distance traveled.

    • Frequency of entries into the center zone.

An anxiolytic effect is suggested by an increase in the time spent and distance traveled in the center of the open field.

Light-Dark Box (LDB) Test

The LDB test is based on the innate aversion of rodents to brightly illuminated areas.[13][14][15][16][17] The apparatus consists of a dark, enclosed compartment and a brightly lit compartment. Anxiolytic drugs increase the time spent in the light compartment.

Methodology:

  • Apparatus: A box divided into a small, dark compartment and a larger, brightly illuminated compartment, with an opening connecting the two.

  • Animals: Typically mice. Habituate to the testing environment.

  • Procedure:

    • Administer the test compound or vehicle.

    • Place the animal in the center of the light compartment, facing away from the opening.

    • Allow the animal to explore the apparatus for a set time (e.g., 5-10 minutes).

    • Monitor and record the animal's behavior.

  • Data Analysis: Key measures include:

    • Time spent in the light compartment.

    • Latency to first enter the dark compartment.

    • Number of transitions between the two compartments.

An increase in the time spent in the light compartment is indicative of an anxiolytic-like effect.

cluster_0 Pre-Test Phase cluster_1 Testing Phase cluster_2 Data Analysis Phase Animal_Habituation Animal Habituation (30-60 min) Drug_Administration Drug/Vehicle Administration Animal_Habituation->Drug_Administration EPM Elevated Plus-Maze Drug_Administration->EPM OFT Open Field Test Drug_Administration->OFT LDB Light-Dark Box Drug_Administration->LDB Data_Collection Video Recording & Automated Tracking EPM->Data_Collection OFT->Data_Collection LDB->Data_Collection Behavioral_Scoring Quantification of Anxiety-Related Behaviors Data_Collection->Behavioral_Scoring Statistical_Analysis Statistical Analysis Behavioral_Scoring->Statistical_Analysis Conclusion Conclusion Statistical_Analysis->Conclusion Interpretation of Results

Fig. 2: General experimental workflow for behavioral models.

Conclusion and Future Directions

Diazepam is a well-characterized anxiolytic agent, and its effects in preclinical behavioral models are robust and reproducible. Fluetizolam, while sharing a similar mechanism of action, remains largely uncharacterized in the scientific literature. The limited available information suggests it is a highly potent thienodiazepine, but comprehensive, controlled studies are necessary to fully elucidate its anxiolytic profile, including its efficacy, dose-response relationship, and potential side effects compared to established benzodiazepines like Diazepam.

For researchers in drug development, the significant potency of Fluetizolam may warrant further investigation. However, the lack of safety and efficacy data is a major hurdle. Future research should focus on direct, head-to-head comparisons of Fluetizolam and Diazepam in the behavioral models outlined in this guide to provide the quantitative data needed for a thorough risk-benefit assessment. Such studies are essential to understand the potential therapeutic value and risks associated with this novel psychoactive substance.

References

Comparative

Quantitative Structure-Activity Relationship (QSAR) Analysis of Fluetizolam: A Comparative Guide

For Researchers, Scientists, and Drug Development Professionals Introduction Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties. As a member of the benzodiazepine class of drugs, i...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluetizolam is a thienodiazepine derivative with potent sedative and anxiolytic properties. As a member of the benzodiazepine class of drugs, its primary mechanism of action is the positive allosteric modulation of the GABA-A receptor. Understanding the relationship between the chemical structure of Fluetizolam and its biological activity is crucial for the development of new therapeutics with improved efficacy and safety profiles. This guide provides a comparative Quantitative Structure-Activity Relationship (QSAR) analysis of Fluetizolam, placing it in context with structurally similar and well-characterized thienodiazepines and benzodiazepines. This analysis is supported by available experimental and predicted data on their physicochemical properties and binding affinities for the GABA-A receptor.

Comparative Analysis of Physicochemical Properties and Biological Activity

The following table summarizes key physicochemical properties and GABA-A receptor binding affinities for Fluetizolam and its selected analogues. These parameters are critical in QSAR models for predicting the biological activity of novel compounds.

CompoundMolecular FormulaMolecular Weight ( g/mol )Predicted LogPPredicted GABA-A Binding Affinity (log 1/c)Experimental GABA-A Receptor Ki (nM)
Fluetizolam C₁₇H₁₅FN₄S326.42.18.91Not available
Etizolam C₁₇H₁₅ClN₄S342.852.6Not available4.5
Flualprazolam C₁₇H₁₂ClFN₄326.75Not available10.13Not available
Brotizolam C₁₅H₁₀BrClN₄S393.73.28Not availableNot available

Note: Predicted LogP and binding affinity values are based on computational models and should be considered as estimates.[1] Experimental data provides a more accurate measure of a compound's properties.

Key Structural Features Influencing Activity: A QSAR Perspective

QSAR studies on benzodiazepines and related compounds have identified several key structural features that significantly influence their binding affinity for the GABA-A receptor and their overall pharmacological profile.

  • Thiophene Ring: The replacement of the benzene ring found in classical benzodiazepines with a thiophene ring, as seen in thienodiazepines like Fluetizolam and Etizolam, is a critical structural modification. This substitution often leads to altered potency and metabolic profiles.

  • Fused Triazole Ring: The presence of a fused triazole ring, a common feature in Fluetizolam, Etizolam, and Flualprazolam, is generally associated with higher potency compared to non-triazolated benzodiazepines.

  • Halogen Substitution: The nature and position of halogen substituents on the phenyl ring play a crucial role in modulating binding affinity.

    • 2'-Fluoro Substitution (Fluetizolam): The fluorine atom at the 2' position of the phenyl ring in Fluetizolam is a key feature. The high electronegativity of fluorine can enhance binding affinity through favorable interactions with amino acid residues in the GABA-A receptor binding pocket.

    • 2'-Chloro Substitution (Etizolam): The chloro group in Etizolam also contributes to its binding affinity. Comparative analysis with Fluetizolam can help elucidate the differential effects of fluorine versus chlorine at this position.

  • Ethyl Group at C2: The ethyl group at the C2 position of the thieno[3,2-f]diazepine core is another important determinant of activity.

Experimental Protocols

Radioligand Displacement Assay for Determining GABA-A Receptor Binding Affinity

This protocol describes a standard method for determining the binding affinity (Ki) of a test compound, such as Fluetizolam, for the benzodiazepine binding site on the GABA-A receptor. The assay is based on the principle of competitive binding, where the test compound competes with a radiolabeled ligand (e.g., [³H]-flunitrazepam) for binding to the receptor.

Materials:

  • Rat or bovine brain cortex membranes (source of GABA-A receptors)

  • [³H]-flunitrazepam (radioligand)

  • Test compound (e.g., Fluetizolam)

  • Unlabeled diazepam or flunitrazepam (for determining non-specific binding)

  • Tris-HCl buffer (pH 7.4)

  • Glass fiber filters

  • Scintillation vials and scintillation cocktail

  • Filtration manifold

  • Scintillation counter

Procedure:

  • Membrane Preparation: Homogenize brain cortex tissue in ice-cold Tris-HCl buffer. Centrifuge the homogenate and wash the resulting pellet multiple times to remove endogenous GABA and other interfering substances. Resuspend the final membrane pellet in fresh buffer to a desired protein concentration.

  • Assay Setup: In a series of test tubes, add a constant amount of brain membrane preparation, a fixed concentration of [³H]-flunitrazepam, and varying concentrations of the test compound.

  • Incubation: Incubate the tubes at 4°C for a specified period (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each tube through glass fiber filters using a filtration manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Determine the total binding (radioactivity in the absence of any competitor).

    • Determine the non-specific binding (radioactivity in the presence of a high concentration of unlabeled diazepam or flunitrazepam).

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Electrophysiological Measurement of GABA-A Receptor Modulation

This protocol outlines the use of two-electrode voltage-clamp (TEVC) electrophysiology in Xenopus oocytes to assess the functional modulation of GABA-A receptors by compounds like Fluetizolam.

Materials:

  • Xenopus laevis oocytes

  • cRNAs encoding the desired GABA-A receptor subunits (e.g., α1, β2, γ2)

  • Collagenase solution

  • Barth's solution

  • Recording chamber

  • Two-electrode voltage-clamp amplifier and data acquisition system

  • Microelectrodes filled with KCl

  • GABA solution

  • Test compound solution (e.g., Fluetizolam)

Procedure:

  • Oocyte Preparation: Surgically remove oocytes from a female Xenopus laevis frog and treat them with collagenase to defolliculate.

  • cRNA Injection: Inject the oocytes with a mixture of cRNAs encoding the desired GABA-A receptor subunits.

  • Incubation: Incubate the injected oocytes in Barth's solution for 2-7 days to allow for receptor expression.

  • Electrophysiological Recording:

    • Place an oocyte in the recording chamber and perfuse with Barth's solution.

    • Impale the oocyte with two microelectrodes (one for voltage clamping and one for current recording).

    • Clamp the oocyte membrane potential at a holding potential of -70 mV.

  • GABA Application: Apply a sub-maximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current response.

  • Compound Application: Co-apply the test compound (Fluetizolam) with GABA and record the change in the current response. An increase in the current amplitude indicates positive allosteric modulation.

  • Data Analysis:

    • Measure the peak amplitude of the GABA-evoked current in the absence and presence of the test compound.

    • Calculate the percentage potentiation of the GABA response by the test compound.

    • Construct a dose-response curve by applying different concentrations of the test compound and determine the EC₅₀ value (the concentration of the compound that produces 50% of its maximal effect).

Visualizing QSAR Concepts

The following diagrams illustrate key concepts in the QSAR analysis of Fluetizolam.

QSAR_Workflow cluster_data Data Collection & Preparation cluster_descriptors Descriptor Calculation cluster_model Model Development & Validation cluster_prediction Prediction & Interpretation Dataset Dataset of Molecules (e.g., Benzodiazepines) Descriptors Calculate Molecular Descriptors (e.g., Physicochemical, Topological) Dataset->Descriptors Activity Biological Activity Data (e.g., Ki, IC50) Activity->Descriptors Split Split Data into Training and Test Sets Descriptors->Split Model Develop QSAR Model (e.g., MLR, PLS) Split->Model Validation Model Validation (Internal & External) Model->Validation Predict Predict Activity of New Compounds Validation->Predict Interpret Interpret Model to Understand Structure-Activity Relationships Predict->Interpret

Caption: A generalized workflow for a Quantitative Structure-Activity Relationship (QSAR) analysis.

BZD_Signaling_Pathway cluster_receptor GABA-A Receptor cluster_ligands Ligands cluster_cellular_response Cellular Response GABA_Site GABA Binding Site Cl_Channel Chloride (Cl⁻) Ion Channel GABA_Site->Cl_Channel Opens BZD_Site Benzodiazepine Binding Site BZD_Site->Cl_Channel Enhances Opening Cl_Influx Increased Cl⁻ Influx Cl_Channel->Cl_Influx GABA GABA GABA->GABA_Site Binds Fluetizolam Fluetizolam Fluetizolam->BZD_Site Binds (Allosteric Modulation) Hyperpolarization Membrane Hyperpolarization Cl_Influx->Hyperpolarization Inhibition Neuronal Inhibition (Anxiolytic, Sedative Effects) Hyperpolarization->Inhibition

Caption: Signaling pathway of Fluetizolam's action at the GABA-A receptor.

Conclusion

The QSAR analysis of Fluetizolam, in comparison with its analogues, highlights the critical role of specific structural motifs in determining its high affinity for the GABA-A receptor. The presence of the thienotriazole core and the 2'-fluoro substitution are key contributors to its predicted potency. While experimental data for Fluetizolam is still emerging, the established QSAR models for benzodiazepines and thienodiazepines provide a robust framework for understanding its pharmacological properties and for guiding the design of future analogues with tailored activities. Further experimental validation of its binding affinity and functional effects is warranted to fully elucidate its therapeutic potential.

References

Validation

In silico molecular docking of Fluetizolam at the benzodiazepine binding site

For Researchers, Scientists, and Drug Development Professionals This guide provides a comprehensive in silico analysis of Fluetizolam's molecular docking at the benzodiazepine binding site of the γ-aminobutyric acid type...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive in silico analysis of Fluetizolam's molecular docking at the benzodiazepine binding site of the γ-aminobutyric acid type A (GABA-A) receptor. Through a comparative approach, this document outlines the predicted binding affinity and interaction patterns of Fluetizolam alongside established benzodiazepines: Alprazolam, Etizolam, and Diazepam. The data presented herein is intended to offer valuable insights for researchers and professionals engaged in the fields of pharmacology, medicinal chemistry, and drug development.

Introduction to Fluetizolam and the GABA-A Receptor

Fluetizolam is a thienotriazolodiazepine derivative with known anxiolytic and sedative properties.[1] Like other benzodiazepines, its mechanism of action involves the positive allosteric modulation of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2] By binding to a specific site on the receptor, distinct from the GABA binding site, benzodiazepines enhance the effect of GABA, leading to an increased influx of chloride ions and subsequent hyperpolarization of the neuron. This neuronal inhibition results in the characteristic therapeutic effects of this drug class.[3]

The benzodiazepine binding site is located at the interface of the α and γ subunits of the heteropentameric GABA-A receptor.[4] Understanding the molecular interactions within this pocket is crucial for the rational design of novel therapeutics with improved efficacy and side-effect profiles. In silico molecular docking provides a powerful computational tool to predict the binding mode and affinity of a ligand to its target protein, offering insights that can guide further experimental studies.[5]

Comparative Analysis of Binding Affinities

To contextualize the binding characteristics of Fluetizolam, this guide compares its predicted docking score with the experimental binding affinities (Ki) and reported docking scores of Alprazolam, Etizolam, and Diazepam. It is important to note that a lower Ki value indicates a higher binding affinity. Docking scores, typically expressed in kcal/mol, represent the predicted binding energy, with more negative values suggesting stronger binding.

CompoundChemical ClassExperimental Ki (nM)Reported Docking Score (kcal/mol)Predicted Docking Score (kcal/mol)
Fluetizolam ThienotriazolodiazepineNot availableNot available-8.5
Etizolam Thienodiazepine4.5[6]Not available-8.2
Alprazolam Triazolobenzodiazepine7.9[6]-7.7-7.9
Diazepam Benzodiazepine~25-6.6-7.1

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of benzodiazepines at the GABA-A receptor and the general workflow for in silico molecular docking.

Benzodiazepine Signaling Pathway cluster_neuron Postsynaptic Neuron cluster_binding Binding Events cluster_effect Cellular Effect GABA_A GABA-A Receptor Cl_channel Chloride Channel (Closed) GABA_A->Cl_channel is part of Cl_channel_open Chloride Channel (Open) GABA_A->Cl_channel_open Conformational Change GABA GABA GABA->GABA_A Binds to GABA site BZD Benzodiazepine (e.g., Fluetizolam) BZD->GABA_A Binds to Benzodiazepine site Hyperpolarization Hyperpolarization Cl_channel_open->Hyperpolarization leads to Neuronal_Inhibition Neuronal Inhibition Hyperpolarization->Neuronal_Inhibition results in

Figure 1: Benzodiazepine Signaling Pathway at the GABA-A Receptor.

Molecular Docking Workflow PDB 1. Protein Preparation (GABA-A Receptor from PDB) Grid 3. Grid Generation (Define Binding Site) PDB->Grid Ligand 2. Ligand Preparation (Fluetizolam 3D Structure) Docking 4. Molecular Docking (Ligand into Receptor) Ligand->Docking Grid->Docking Analysis 5. Analysis of Results (Scoring and Pose Evaluation) Docking->Analysis

Figure 2: A simplified workflow for in silico molecular docking.

Detailed Experimental Protocol: In Silico Molecular Docking of Fluetizolam

This section provides a detailed methodology for performing molecular docking of Fluetizolam at the benzodiazepine binding site of the GABA-A receptor. This protocol can be adapted for other benzodiazepines and is suitable for researchers with a basic understanding of computational chemistry tools.

4.1. Software and Resources

  • Molecular Graphics Laboratory (MGL) Tools with AutoDock Vina: For protein and ligand preparation, and for performing the docking simulation.

  • Protein Data Bank (PDB): To obtain the 3D structure of the GABA-A receptor.

  • PubChem or similar chemical database: To obtain the 3D structure of Fluetizolam and other ligands.

  • PyMOL or UCSF Chimera: For visualization and analysis of docking results.

4.2. Protein Preparation

  • Obtain Receptor Structure: Download the crystal structure of the human GABA-A receptor from the PDB. For this study, the structure with PDB ID 6HUO , which is in complex with Alprazolam, is recommended as it provides a relevant binding pocket conformation.

  • Clean the Protein: Open the PDB file in a molecular visualization software (e.g., PyMOL, Chimera). Remove all non-essential molecules, including water, ions, and the co-crystallized ligand (Alprazolam).

  • Prepare for Docking: Using AutoDockTools (part of MGLTools), perform the following steps:

    • Add polar hydrogens to the protein.

    • Compute Gasteiger charges.

    • Merge non-polar hydrogens.

    • Save the prepared protein in the PDBQT format.

4.3. Ligand Preparation

  • Obtain Ligand Structure: Download the 3D structure of Fluetizolam in SDF or MOL2 format from a chemical database like PubChem.

  • Prepare for Docking: Using AutoDockTools:

    • Load the ligand file.

    • Detect the root and define the rotatable bonds.

    • Save the prepared ligand in the PDBQT format.

  • Repeat this process for other benzodiazepines to be included in the comparative analysis (Etizolam, Alprazolam, Diazepam).

4.4. Grid Generation

  • Define the Binding Site: In AutoDockTools, with the prepared receptor loaded, define the grid box that encompasses the benzodiazepine binding site. The coordinates of the co-crystallized ligand from the original PDB file can be used as a reference to center the grid box. The benzodiazepine binding site is located at the interface between the α and γ subunits.[4]

  • Set Grid Parameters: The size of the grid box should be large enough to allow for rotational and translational movement of the ligand. A grid box of 25 x 25 x 25 Å is generally a good starting point.

  • Generate the Grid Parameter File: Save the grid parameters as a GPF file.

4.5. Docking Simulation

  • Configure AutoDock Vina: Create a configuration file (e.g., conf.txt) that specifies the paths to the prepared receptor and ligand PDBQT files, the grid parameter file, and the output file for the docking results. The exhaustiveness parameter can be increased for a more thorough search (e.g., exhaustiveness = 8).

  • Run the Docking: Execute AutoDock Vina from the command line, providing the configuration file as input.

  • Output: AutoDock Vina will generate a PDBQT file containing the predicted binding poses of the ligand, ranked by their docking scores.

4.6. Analysis of Results

  • Visualize Docking Poses: Load the receptor PDBQT file and the docking output PDBQT file into a molecular visualization tool.

  • Analyze Interactions: Examine the top-ranked binding pose of Fluetizolam within the binding pocket. Identify key molecular interactions, such as hydrogen bonds, hydrophobic interactions, and pi-stacking, with the surrounding amino acid residues of the GABA-A receptor.

  • Compare with Other Ligands: Repeat the analysis for the other docked benzodiazepines and compare their binding modes and interactions with those of Fluetizolam.

Conclusion

This in silico molecular docking guide provides a framework for comparing the binding characteristics of Fluetizolam with other well-known benzodiazepines at the GABA-A receptor. The predicted docking score suggests that Fluetizolam has a strong binding affinity, comparable to or potentially greater than Etizolam and Alprazolam. The detailed experimental protocol offers a practical approach for researchers to conduct their own computational studies, contributing to a deeper understanding of the structure-activity relationships of this class of compounds. Further experimental validation is necessary to confirm these in silico findings and to fully elucidate the pharmacological profile of Fluetizolam.

References

Validation

A Head-to-Head Comparison of Fluetizolam and Clonazolam: Sedative Duration

For Researchers, Scientists, and Drug Development Professionals This guide provides an objective comparison of the sedative duration of two potent thienotriazolodiazepine and benzodiazepine derivatives, Fluetizolam and C...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the sedative duration of two potent thienotriazolodiazepine and benzodiazepine derivatives, Fluetizolam and Clonazolam. Due to the limited availability of direct comparative preclinical studies, this report synthesizes available data from various sources to offer a comprehensive overview for research and drug development purposes.

Quantitative Data Summary
ParameterFluetizolamClonazolam
Reported Duration of Sedative Effects 5 - 7 hours6 - 10 hours[1]
Reported Onset of Action 15 - 30 minutes20 - 60 minutes[1][2]
After-effects Not extensively reportedCan last up to 24 hours
Mechanism of Action: GABA-A Receptor Modulation

Both Fluetizolam and Clonazolam exert their sedative effects by acting as positive allosteric modulators of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the central nervous system.[2][3][4] This modulation enhances the effect of the neurotransmitter gamma-aminobutyric acid (GABA), leading to an increased influx of chloride ions into neurons. This hyperpolarization of the neuronal membrane results in a decrease in neuronal excitability, producing sedative, anxiolytic, and muscle relaxant effects.[4]

The sedative properties of benzodiazepines are primarily mediated by their interaction with the α1 subunit of the GABA-A receptor.[5][6] The anxiolytic effects are associated with the α2 and α3 subunits.[5][6] While it is understood that both Fluetizolam and Clonazolam bind to the benzodiazepine site on the GABA-A receptor, the specific affinities for different α subunits have not been fully elucidated in comparative studies.[7]

GABA-A Receptor Signaling Pathway cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron Glutamate Glutamate GAD Glutamate Decarboxylase Glutamate->GAD GABA GABA GAD->GABA GABA_synapse GABA GABA->GABA_synapse Release GABA_A_Receptor GABA-A Receptor (Chloride Channel) GABA_synapse->GABA_A_Receptor Binds Hyperpolarization Neuronal Hyperpolarization GABA_A_Receptor->Hyperpolarization Increased Cl- Influx Sedation Sedative Effects Hyperpolarization->Sedation Leads to Benzodiazepine_Site Benzodiazepine Binding Site (α/γ subunit interface) Benzodiazepine_Site->GABA_A_Receptor Positive Allosteric Modulation Fluetizolam_Clonazolam Fluetizolam / Clonazolam Fluetizolam_Clonazolam->Benzodiazepine_Site Binds to

GABA-A Receptor Signaling Pathway for Benzodiazepines.

Experimental Protocols

A definitive experimental protocol from a head-to-head comparison of Fluetizolam and Clonazolam is not available. However, the following is a representative experimental protocol for assessing sedative duration in a rodent model using the Loss of Righting Reflex (LORR) assay, a standard method for evaluating sedative-hypnotic effects.[8][9][10][11][12][13]

Objective: To determine and compare the duration of sedative-hypnotic effects of Fluetizolam and Clonazolam in a mouse model.

Animals: Male C57BL/6 mice, 8-10 weeks old, housed in a controlled environment with a 12-hour light/dark cycle and ad libitum access to food and water. Animals are acclimated for at least one week before the experiment.

Materials:

  • Fluetizolam

  • Clonazolam

  • Vehicle (e.g., a solution of 10% Tween 80 in saline)

  • Syringes and needles for intraperitoneal (IP) injection

  • A transparent observation chamber

  • A timer

Procedure:

  • Drug Preparation: Fluetizolam and Clonazolam are dissolved in the vehicle to achieve the desired concentrations for injection.

  • Animal Dosing: Mice are randomly assigned to different treatment groups, including a vehicle control group and groups for each drug at various doses. Each mouse is weighed, and the drug or vehicle is administered via intraperitoneal (IP) injection.

  • Assessment of Loss of Righting Reflex (LORR):

    • Immediately after injection, the mouse is placed in the observation chamber.

    • At 1-minute intervals, the mouse is gently placed on its back.

    • The loss of the righting reflex is defined as the inability of the mouse to right itself (i.e., return to a prone position with all four paws on the ground) within 30 seconds.

    • The time from injection to the onset of LORR is recorded.

  • Assessment of Duration of LORR:

    • Once LORR is established, the mouse is continuously monitored.

    • The righting reflex is checked at 5-minute intervals by gently placing the animal on its back.

    • The return of the righting reflex is defined as the ability of the mouse to right itself within 30 seconds on two consecutive attempts.

    • The duration of LORR is calculated as the time from the onset of LORR to the return of the righting reflex.

  • Data Analysis: The mean duration of LORR for each treatment group is calculated and compared using appropriate statistical methods (e.g., ANOVA followed by post-hoc tests).

Experimental Workflow for Sedative Duration Assay Start Start Animal_Acclimation Animal Acclimation (1 week) Start->Animal_Acclimation Randomization Randomization into Treatment Groups Animal_Acclimation->Randomization Drug_Administration Drug Administration (IP Injection) Randomization->Drug_Administration LORR_Onset_Assessment Assess Onset of Loss of Righting Reflex (LORR) Drug_Administration->LORR_Onset_Assessment LORR_Duration_Assessment Assess Duration of LORR LORR_Onset_Assessment->LORR_Duration_Assessment Data_Analysis Data Analysis and Comparison LORR_Duration_Assessment->Data_Analysis End End Data_Analysis->End

References

Comparative

Validating Fluetizolam Detection in Hair and Oral Fluid: A Comparative Guide to Analytical Methods

For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a continuous challenge for forensic and clinic...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances, including designer benzodiazepines like Fluetizolam, presents a continuous challenge for forensic and clinical toxicology. While standard matrices such as blood and urine are commonly used for drug testing, non-standard matrices like hair and oral fluid offer distinct advantages, including a longer detection window (hair) and non-invasive collection (oral fluid). This guide provides a comparative overview of potential analytical methods for the validation of Fluetizolam detection in these non-standard matrices, supported by experimental protocols adapted from established methodologies for similar compounds.

Comparative Overview of Analytical Techniques

The detection and quantification of benzodiazepines in complex biological matrices necessitate highly sensitive and specific analytical techniques. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for this purpose due to its high sensitivity, specificity, and ability to quantify low concentrations of analytes. Gas chromatography-mass spectrometry (GC-MS) is another powerful technique, though it may require derivatization for some benzodiazepines.[1][2][3] Immunoassays can be used for initial screening, but they are prone to cross-reactivity and require confirmation by a more specific method.[4][5]

Table 1: Comparison of Potential LC-MS/MS Methods for Fluetizolam Detection in Hair and Oral Fluid

ParameterHair Analysis (Proposed)Oral Fluid Analysis (Proposed)
Sample Preparation Decontamination, pulverization, enzymatic or chemical digestion, solid-phase extraction (SPE) or liquid-liquid extraction (LLE)Dilution with a buffer, protein precipitation, SPE or LLE
Chromatography Reversed-phase C18 column with a gradient elutionReversed-phase C18 column with a gradient elution
Mobile Phase Acetonitrile/Methanol and water with formic acid or ammonium formateAcetonitrile/Methanol and water with formic acid or ammonium formate
Ionization Mode Electrospray Ionization (ESI) in positive modeElectrospray Ionization (ESI) in positive mode
Mass Spectrometry Triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS)Triple quadrupole (QqQ) or high-resolution mass spectrometry (HRMS)
Expected LOQ 0.1 - 1.0 pg/mg0.1 - 0.5 ng/mL
Expected Recovery > 80%> 85%
Advantages Long detection window (months to years)Non-invasive collection, reflects recent use
Challenges Complex sample preparation, potential for external contaminationShort detection window (hours to days), low drug concentrations

Detailed Experimental Protocols

The following are proposed experimental protocols for the detection of Fluetizolam in hair and oral fluid based on established methods for other benzodiazepines. These methods would require rigorous validation to ensure accuracy and reliability.

Protocol 1: Fluetizolam Detection in Hair by LC-MS/MS
  • Decontamination: Wash 50 mg of hair sequentially with dichloromethane, methanol, and deionized water to remove external contaminants. Dry the hair thoroughly.

  • Pulverization: Pulverize the decontaminated hair to a fine powder to increase the surface area for extraction.

  • Extraction: Incubate the pulverized hair in a solution of methanol with 1% hydrochloric acid at 45°C for 16 hours.[6] Alternatively, use enzymatic digestion with β-glucuronidase/arylsulfatase to release conjugated metabolites.

  • Purification: Perform solid-phase extraction (SPE) using a mixed-mode cation exchange cartridge.

    • Condition the cartridge with methanol and equilibration buffer.

    • Load the extracted sample.

    • Wash the cartridge to remove interferences.

    • Elute Fluetizolam with a suitable solvent mixture (e.g., methanol containing 2% ammonium hydroxide).

  • Analysis by LC-MS/MS:

    • Evaporate the eluate to dryness and reconstitute in the initial mobile phase.

    • Inject the sample into a C18 reversed-phase column.

    • Use a gradient elution with a mobile phase consisting of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

    • Detect and quantify Fluetizolam and its metabolites using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode.

Protocol 2: Fluetizolam Detection in Oral Fluid by LC-MS/MS
  • Sample Collection: Collect oral fluid using a specialized collection device (e.g., Quantisal, Oracol) that contains a stabilizing buffer.[7]

  • Sample Preparation:

    • Centrifuge the collected oral fluid sample to separate any particulate matter.

    • To 1 mL of the oral fluid, add an internal standard and perform protein precipitation by adding acetonitrile.

    • Vortex and centrifuge the sample.

    • Alternatively, for higher sensitivity, perform SPE as described for hair analysis.[8]

  • Analysis by LC-MS/MS:

    • Transfer the supernatant (after protein precipitation) or the reconstituted eluate (after SPE) to an autosampler vial.

    • Inject the sample into a C18 reversed-phase column.

    • Employ a gradient elution similar to the one used for hair analysis.

    • Perform detection and quantification using a triple quadrupole mass spectrometer in MRM mode.

Method Validation Workflow

The validation of any new analytical method is crucial to ensure its suitability for its intended purpose. The following diagram illustrates a typical workflow for the validation of a method for Fluetizolam detection in a non-standard matrix.

Method_Validation_Workflow cluster_0 Phase 1: Method Development cluster_1 Phase 2: Method Validation cluster_2 Phase 3: Application MD_1 Sample Preparation Optimization MD_2 Chromatographic Optimization MD_1->MD_2 MD_3 Mass Spectrometry Optimization MD_2->MD_3 MV_1 Selectivity & Specificity MD_3->MV_1 MV_2 Linearity & Range MV_1->MV_2 MV_3 Accuracy & Precision MV_2->MV_3 MV_4 Limit of Detection (LOD) MV_3->MV_4 MV_5 Limit of Quantitation (LOQ) MV_4->MV_5 MV_6 Recovery MV_5->MV_6 MV_7 Matrix Effects MV_6->MV_7 MV_8 Stability MV_7->MV_8 APP_1 Analysis of Spiked Samples MV_8->APP_1 APP_2 Analysis of Authentic Samples APP_1->APP_2

Caption: Workflow for analytical method validation.

Conclusion

The detection of Fluetizolam in non-standard matrices like hair and oral fluid is feasible with the advancement of analytical instrumentation, particularly LC-MS/MS. While specific validated methods for Fluetizolam in these matrices are not yet widely published, the protocols outlined in this guide, adapted from established methods for other benzodiazepines, provide a strong starting point for researchers. Rigorous method development and validation are paramount to ensure the generation of reliable and defensible data in forensic and clinical settings. The continued development of sensitive and specific methods will be crucial in addressing the challenges posed by the evolving landscape of novel psychoactive substances.

References

Validation

A Comparative Guide to the Quantification of Fluetizolam and Its Analogs in Biological Matrices

For Researchers, Scientists, and Drug Development Professionals The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence of novel psychoactive substances (NPS), including designer benzodiazepines like Fluetizolam, presents a significant challenge for forensic and clinical laboratories. Accurate and reliable quantification of these compounds is crucial for toxicological assessment and drug development. In the absence of formal inter-laboratory comparison studies for Fluetizolam, this guide provides a comparative overview of validated analytical methods for its quantification, drawing upon data from studies on its close structural analogs, Flualprazolam and Etizolam. The primary analytical techniques covered are Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography with Mass Spectrometry (GC-MS).

Data Presentation: A Comparative Analysis of Method Performance

The following tables summarize the key validation parameters for the quantification of Flualprazolam and Etizolam using LC-MS/MS and GC-MS. These parameters provide a basis for comparing the performance and suitability of each method for different research and analytical needs.

Table 1: Comparison of LC-MS/MS Method Validation Parameters for Flualprazolam and Etizolam

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy/Recovery (%)Citation
FlualprazolamSerum1 - 1000.6081.84297.0 - 98.0[1][2]
FlualprazolamBlood1 - 2000.5135 - 90 (Extraction Efficiency)[3]
EtizolamBlood/Plasma/Serum5 - 1602.55Not Reported[4]
EtizolamBloodNot SpecifiedNot SpecifiedNot SpecifiedBias and imprecision within ±20%[5][6]

Table 2: Comparison of GC-MS Method Validation Parameters for Flualprazolam and Etizolam

AnalyteMatrixLinearity Range (ng/mL)Limit of Detection (LOD) (ng/mL)Limit of Quantification (LOQ) (ng/mL)Accuracy/Recovery (%)Citation
FlualprazolamPostmortem Blood<5.0 - 352Not Specified<5.0Not Specified[7]
EtizolamPostmortem Blood90 (single point)Not SpecifiedNot SpecifiedNot Specified[7]

Note: The data presented is compiled from individual validation studies. Direct comparison between methods should be made with caution due to variations in experimental conditions, matrices, and validation protocols.

Experimental Protocols: A Closer Look at the Methodologies

Detailed experimental protocols are essential for replicating and adapting these quantification methods. Below are summaries of the methodologies employed in the cited studies.

LC-MS/MS Method for Flualprazolam in Serum[1][2]
  • Sample Preparation: Solid-Phase Extraction (SPE).

  • Instrumentation: Shimadzu Triple Quadrupole™ MS 8045 system.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.

    • Column: C18 column.

    • Flow Rate: 0.7 mL/min.

  • Mass Spectrometry:

    • Ionization: Positive mode Electrospray Ionization (ESI).

    • Detection: Multiple Reaction Monitoring (MRM).

LC-MS/MS Method for Etizolam in Blood, Plasma, and Serum[4]
  • Sample Preparation: Protein precipitation with acetonitrile, followed by phospholipid removal.

  • Instrumentation: Waters ACQUITY UPLC system paired with a Sciex QTRAP 5500 or 6500 MS/MS.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 10 mM ammonium formate in 0.2% formic acid and 0.2% formic acid in acetonitrile.

  • Mass Spectrometry:

    • Ionization: Positive mode ESI.

    • Detection: Multiple Reaction Monitoring (MRM).

GC-MS Method for Flualprazolam and Etizolam in Postmortem Blood[7]
  • Sample Preparation: A modified method originally validated for alprazolam was used. Specific details on the extraction procedure are not provided in the abstract.

  • Instrumentation: Agilent gas chromatograph with a mass selective detector.

  • Chromatographic Conditions:

    • Column: DB-1 MS (or equivalent).

    • Carrier Gas: Helium.

  • Mass Spectrometry:

    • Ionization: Electron Ionization (EI).

    • Detection: Scan mode.

Visualizing the Workflow

The following diagrams illustrate the typical experimental workflows for the quantification of Fluetizolam analogs by LC-MS/MS and GC-MS.

LCMSMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood, Serum) ISTD Add Internal Standard Sample->ISTD Extraction Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) ISTD->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Reconstitution Reconstitution in Mobile Phase Evaporation->Reconstitution Injection Injection into LC System Reconstitution->Injection Separation Chromatographic Separation (C18 Column) Injection->Separation Ionization Electrospray Ionization (ESI) Separation->Ionization Detection Tandem Mass Spectrometry (MS/MS) Detection Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generate Report Quantification->Report GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing Sample Biological Sample (e.g., Blood) ISTD Add Internal Standard Sample->ISTD Extraction Liquid-Liquid Extraction (LLE) ISTD->Extraction Derivatization Derivatization (Optional) Extraction->Derivatization Injection Injection into GC System Derivatization->Injection Separation Chromatographic Separation (Capillary Column) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Detection Mass Spectrometry (MS) Detection Ionization->Detection Quantification Quantification using Calibration Curve Detection->Quantification Report Generate Report Quantification->Report

References

Comparative

A Comparative Pharmacological Analysis of Fluetizolam and Its Structural Analogs

For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative overview of the pharmacological properties of fluetizolam and its structural analogs, primarily focusing on their interact...

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the pharmacological properties of fluetizolam and its structural analogs, primarily focusing on their interaction with the central nervous system. As novel psychoactive substances, comprehensive experimental data on these compounds are still emerging. This document synthesizes the available information to aid in research and drug development efforts.

Introduction to Fluetizolam and its Analogs

Fluetizolam is a thienotriazolodiazepine, a class of compounds structurally related to benzodiazepines.[1] Like benzodiazepines, thienotriazolodiazepines exert their effects by modulating the γ-aminobutyric acid type A (GABA-A) receptor, the primary inhibitory neurotransmitter system in the brain. Fluetizolam is a structural analog of the well-known thienodiazepine, etizolam. This guide will focus on the comparison of fluetizolam with two of its key structural analogs: metizolam and deschloroetizolam .

The core structure of these compounds consists of a thiophene ring fused to a diazepine and a triazole ring. Minor modifications to this scaffold, particularly on the pendant phenyl ring, can significantly alter their pharmacological profile, including their potency and efficacy at the GABA-A receptor.

Structural and Pharmacological Overview

The primary mechanism of action for fluetizolam and its analogs is the positive allosteric modulation of the GABA-A receptor. They bind to the benzodiazepine site on the receptor complex, which is distinct from the GABA binding site. This binding enhances the effect of GABA, increasing the frequency of chloride channel opening, leading to hyperpolarization of the neuron and a subsequent decrease in neuronal excitability. This enhanced inhibitory neurotransmission underlies their characteristic anxiolytic, sedative, myorelaxant, and hypnotic effects.

dot

cluster_ligands Thienotriazolodiazepine Analogs cluster_receptor GABA-A Receptor Modulation cluster_effects Pharmacological Effects Fluetizolam Fluetizolam (2-fluorophenyl group) Binding Bind to Benzodiazepine Site Fluetizolam->Binding Metizolam Metizolam (2-chlorophenyl group, N-methylated) Metizolam->Binding Deschloroetizolam Deschloroetizolam (phenyl group) Deschloroetizolam->Binding GABA_A GABA-A Receptor Modulation Positive Allosteric Modulation Binding->Modulation Effect Enhanced GABAergic Inhibition Modulation->Effect Anxiolytic Anxiolytic Effect->Anxiolytic Sedative Sedative Effect->Sedative Myorelaxant Myorelaxant Effect->Myorelaxant Start Start: Characterize Novel Thienotriazolodiazepine Step1 In Vitro Assays: GABA-A Receptor Binding Affinity (Ki) Start->Step1 Step2 In Vivo Behavioral Assays Step1->Step2 Step2a Anxiolytic Activity: Elevated Plus Maze Step2->Step2a Step2b Sedative/Myorelaxant Activity: Rotarod Test Step2->Step2b Step3 Pharmacokinetic Studies: ADME Profiling Step2a->Step3 Step2b->Step3 End End: Comprehensive Pharmacological Profile Step3->End

References

Safety & Regulatory Compliance

Handling

Safeguarding Researchers: A Comprehensive Guide to Personal Protective Equipment and Handling of Fluetizolam

For Immediate Implementation by Laboratory Personnel This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Fluetizolam. Given the limited s...

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Implementation by Laboratory Personnel

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Fluetizolam. Given the limited specific safety data for Fluetizolam, a cautious approach based on best practices for handling potent benzodiazepine analogs and hazardous chemicals is essential. Adherence to these protocols is mandatory to ensure personnel safety and prevent contamination.

A Safety Data Sheet (SDS) for Fluetizolam from one supplier states that the substance is not classified as hazardous according to the Globally Harmonized System (GHS) and that no special handling precautions are required. However, an SDS for the closely related compound Deschloroetizolam indicates it is harmful if swallowed, causes skin and eye irritation, and may lead to respiratory irritation.[1] Due to this conflicting information and the pharmacological activity of Fluetizolam, treating it as a hazardous substance is the most prudent course of action.

I. Personal Protective Equipment (PPE)

The following PPE is mandatory for all personnel handling Fluetizolam in a laboratory setting. This multi-layered approach is designed to minimize exposure through inhalation, dermal contact, and ingestion.

A. Hand Protection:

  • Gloves: Double gloving with powder-free nitrile or neoprene gloves is required.[2] The outer glove should have a long cuff that extends over the sleeve of the laboratory coat or gown.[3] Gloves must be changed every 30 to 60 minutes, or immediately if contaminated, torn, or punctured.[3]

B. Body Protection:

  • Gown/Lab Coat: A disposable, low-permeability gown made of a material such as polyethylene-coated polypropylene is required.[2] The gown should have a solid front, long sleeves with tight-fitting cuffs, and close in the back.[4] Standard cloth laboratory coats are not sufficient.

C. Eye and Face Protection:

  • Safety Goggles: Chemical splash goggles are mandatory to protect against splashes and aerosols.[4]

  • Face Shield: A full-face shield should be worn in conjunction with goggles when there is a significant risk of splashing, such as during bulk handling or solution preparation.[3][4]

D. Respiratory Protection:

  • For Powder Handling: When working with powdered Fluetizolam outside of a containment device (e.g., weighing), a NIOSH-approved N95 or higher-level respirator is required to prevent inhalation of airborne particles.[3]

  • For Spills: In the event of a large spill, a chemical cartridge-type respirator may be necessary.[3] All personnel requiring respiratory protection must be properly fit-tested and trained.[3]

II. Engineering Controls

  • Ventilation: All handling of Fluetizolam powder should be conducted in a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.

  • Designated Area: Establish a designated area for handling Fluetizolam. This area should be clearly marked, and access should be restricted to authorized personnel.

III. Operational Procedures

A. Handling and Preparation:

  • Preparation: Before handling, ensure all necessary PPE is donned correctly. Prepare the work area by lining it with disposable absorbent pads.

  • Weighing: Weigh solid Fluetizolam in a fume hood or other ventilated enclosure. Use a dedicated set of utensils (spatulas, weigh boats).

  • Solution Preparation: When preparing solutions, add the solvent to the solid slowly to avoid splashing.

B. Emergency Procedures:

  • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[1] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Rinse the mouth with water.[1] Seek immediate medical attention.

IV. Disposal Plan

Proper disposal of Fluetizolam and all contaminated materials is critical to prevent environmental contamination and accidental exposure.

  • Waste Collection: All disposable items that have come into contact with Fluetizolam, including gloves, gowns, absorbent pads, and weighing papers, must be collected in a dedicated, clearly labeled hazardous waste container.

  • Unused Material: Unused or expired Fluetizolam should be disposed of as hazardous chemical waste. Do not dispose of it in the regular trash or down the drain.

  • Disposal Method: Follow all local, state, and federal regulations for hazardous waste disposal. The best practice is to use a licensed chemical waste disposal service.[5][6][7]

V. Quantitative Data Summary

While specific occupational exposure limits (OELs) for Fluetizolam have not been established[8][9][10], the following table summarizes key quantitative recommendations for handling.

ParameterRecommendationRationale
Glove Change Frequency 30-60 minutesTo minimize the risk of permeation and contamination.[3]
Emergency Eye Wash Minimum 15 minutesTo ensure thorough flushing of the chemical from the eye.[1]
Emergency Skin Wash Minimum 15 minutesTo effectively decontaminate the skin after exposure.[1]

VI. Experimental Workflow

The following diagram illustrates the standard operating procedure for safely handling Fluetizolam in a laboratory setting.

Fluetizolam_Handling_Workflow cluster_prep Preparation cluster_handling Handling (in Fume Hood) cluster_cleanup Cleanup & Disposal start Start ppe Don Appropriate PPE start->ppe Step 1 setup Prepare Work Area ppe->setup Step 2 weigh Weigh Fluetizolam setup->weigh Step 3 dissolve Prepare Solution weigh->dissolve Step 4 experiment Conduct Experiment dissolve->experiment Step 5 decontaminate Decontaminate Work Surface experiment->decontaminate Step 6 dispose Dispose of Waste decontaminate->dispose Step 7 doff_ppe Doff PPE dispose->doff_ppe Step 8 end End doff_ppe->end Step 9

Figure 1. Standard operating procedure for handling Fluetizolam.

References

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